molecular formula C8H11NO2S B1580914 N-Ethylbenzenesulfonamide CAS No. 5339-67-3

N-Ethylbenzenesulfonamide

Cat. No.: B1580914
CAS No.: 5339-67-3
M. Wt: 185.25 g/mol
InChI Key: WNSXUAGCWVZDQC-UHFFFAOYSA-N
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Description

N-Ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylbenzenesulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO2S/c1-2-9-12(10,11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSXUAGCWVZDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10968046
Record name N-Ethylbenzenesulfonamide
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Molecular Weight

185.25 g/mol
Source PubChem
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CAS No.

5339-67-3
Record name N-Ethylbenzenesulfonamide
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Record name Benzenesulfonamide, N-ethyl-
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Record name N-Ethylbenzenesulfonamide
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Record name N-Ethylbenzenesulfonamide
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Record name N-Ethylbenzenesulfonamide
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of N-Ethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Ethylbenzenesulfonamide, a key intermediate in various chemical syntheses. This document details the synthetic protocol, purification methods, and in-depth characterization data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction of benzenesulfonyl chloride with ethylamine (B1201723).[1] The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride.[1]

Reaction Scheme

G Reaction Scheme for this compound Synthesis cluster_0 Reactants cluster_1 Product Benzenesulfonyl_Chloride Benzenesulfonyl Chloride N_Ethylbenzenesulfonamide This compound Benzenesulfonyl_Chloride->N_Ethylbenzenesulfonamide + Ethylamine Ethylamine Ethylamine

Caption: Reaction of benzenesulfonyl chloride with ethylamine.

Experimental Protocols

Materials and Equipment
  • Benzenesulfonyl chloride

  • Ethylamine (70% in water or as a solution in a suitable solvent)

  • Pyridine (B92270) or triethylamine (B128534) (base)

  • Dichloromethane (B109758) (solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization

Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (1.1 equivalents) in dichloromethane. Add a base such as pyridine or triethylamine (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Benzenesulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled amine solution dropwise over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

  • Solvent Selection: A common solvent system for recrystallization is a mixture of ethanol (B145695) and water or ethyl acetate (B1210297) and hexane.[2][3][4][5][6]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethanol).[4]

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

    • Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until turbidity persists.[2]

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

    • Dry the crystals in a vacuum oven.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.25 g/mol [7]
IUPAC Name This compound[7]
CAS Number 5339-67-3[7]
Appearance White to off-white solid
Melting Point Not explicitly found for N-ethyl isomer, but related compounds have melting points in a similar range.
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-7.9Multiplet2HAromatic (ortho)
~7.5-7.6Multiplet3HAromatic (meta, para)
~4.8 (variable)Broad singlet1HN-H
~3.1Quartet2H-CH₂-
~1.1Triplet3H-CH₃

Note: Predicted chemical shifts are based on typical values for similar sulfonamide structures. Actual values may vary depending on the solvent and experimental conditions.[8][9][10][11][12][13][14]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~140Aromatic (quaternary C-S)
~132Aromatic (para)
~129Aromatic (ortho)
~127Aromatic (meta)
~38-CH₂-
~15-CH₃

Note: Predicted chemical shifts are based on typical values for similar sulfonamide structures. Actual values may vary depending on the solvent and experimental conditions.[8][13][14]

FTIR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3250-3300N-H stretch
~3050-3100Aromatic C-H stretch
~2850-2970Aliphatic C-H stretch
~1330-1350Asymmetric SO₂ stretch
~1150-1170Symmetric SO₂ stretch
~1090S-N stretch
~750, ~690Aromatic C-H bend (out-of-plane)

Note: These are typical ranges for the functional groups present in this compound.[15][16][17][18][19]

MS (Mass Spectrometry) Data

m/zInterpretation
185Molecular ion [M]⁺
170[M - CH₃]⁺
141[M - C₂H₅NH]⁺ or [C₆H₅SO₂]⁺
92[C₆H₅NH]⁺ (after rearrangement and loss of SO₂)[20]
77[C₆H₅]⁺

Note: Fragmentation patterns can vary depending on the ionization method. The loss of SO₂ is a common fragmentation pathway for aromatic sulfonamides.[20][21][22][23]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve Ethylamine and Base in Dichloromethane B 2. Cool to 0 °C A->B C 3. Add Benzenesulfonyl Chloride Solution B->C D 4. React at Room Temperature C->D E 5. Quench with Water D->E F 6. Extract with Dichloromethane E->F G 7. Wash with HCl, NaHCO3, Brine F->G H 8. Dry and Concentrate G->H I 9. Recrystallize from Suitable Solvent H->I J 10. Isolate and Dry Pure Product I->J

Caption: A step-by-step workflow for the synthesis of this compound.

References

N-Ethylbenzenesulfonamide: A Comprehensive Technical Guide to its Mechanism of Action in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethylbenzenesulfonamide, a versatile and multifaceted compound, has emerged as a significant player in the landscape of modern organic synthesis. Its unique electronic and steric properties enable it to function not only as a stable protecting group for amines but also as a highly effective directing group in transition metal-catalyzed C-H bond functionalization reactions. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Core Applications and Mechanisms of Action

This compound's utility in organic synthesis primarily revolves around two key functions: as a directing group in C-H activation and as a protecting group for primary and secondary amines.

Directing Group in C-H Activation

The sulfonamide moiety of this compound serves as an effective directing group, facilitating the regioselective functionalization of otherwise inert C-H bonds. This is particularly valuable in the construction of complex molecular architectures, a cornerstone of drug discovery and development. The mechanism typically involves the coordination of the sulfonyl oxygen to a transition metal catalyst, bringing the metal center in close proximity to a specific C-H bond and enabling its activation.

Mechanism of Action in Rhodium-Catalyzed C-H Activation:

In rhodium-catalyzed reactions, this compound can direct the ortho-C-H functionalization of the benzene (B151609) ring. The reaction is believed to proceed through a cyclometalated intermediate. The sulfonamide group acts as a competent directing group for catalysts like [Cp*Rh(OAc)₂], leading to the formation of a five-membered rhodacycle. This intermediate then reacts with coupling partners, such as alkynes, to yield a variety of sultam derivatives. The process is often carried out under aerobic conditions, with a copper salt acting as an oxidation mediator.[1]

G cluster_0 Catalytic Cycle Start [Cp*Rh(OAc)₂] + this compound Intermediate1 Coordination Complex Start->Intermediate1 Coordination Intermediate2 Rhodacycle Intermediate (Concerted Metalation-Deprotonation) Intermediate1->Intermediate2 C-H Activation Intermediate3 Alkyne Insertion Intermediate2->Intermediate3 + Alkyne Intermediate4 Reductive Elimination Intermediate3->Intermediate4 Rearrangement Intermediate4->Start Catalyst Regeneration Product Sultam Derivative Intermediate4->Product Release

Rhodium-catalyzed C-H activation directed by this compound.
Protecting Group for Amines

The benzenesulfonyl group, including its N-ethyl derivative, is a robust protecting group for amines. Its stability under a wide range of reaction conditions, coupled with established methods for its removal, makes it a valuable tool in multi-step synthesis.[2]

Protection of Amines:

The protection of a primary or secondary amine with benzenesulfonyl chloride is a standard procedure. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium carbonate, to neutralize the HCl generated.

Deprotection of this compound:

The cleavage of the N-S bond to deprotect the amine can be achieved under various conditions. A common and effective method involves the use of magnesium in methanol (B129727) (Mg/MeOH). This reductive cleavage is generally efficient and compatible with a range of other functional groups.[3][4]

G cluster_1 Protection-Deprotection Workflow Amine Primary/Secondary Amine (R-NHR') Protection Protection Step Amine->Protection + Benzenesulfonyl chloride, Base ProtectedAmine This compound Derivative Protection->ProtectedAmine Deprotection Deprotection Step ProtectedAmine->Deprotection + Mg/MeOH DeprotectedAmine Regenerated Amine Deprotection->DeprotectedAmine

General workflow for amine protection and deprotection.

Quantitative Data Summary

The efficiency of reactions involving this compound is highly dependent on the specific reaction conditions, including the choice of catalyst, solvent, base, and temperature. The following tables summarize representative quantitative data for key transformations.

Table 1: Rhodium-Catalyzed C-H Olefination of N-Allyl Sulfonamides [5]

SubstrateOlefinProductYield (%)
N-Allyl-4-methylbenzenesulfonamideEthyl acrylate(E)-ethyl 3-(2-(N-allyl-4-methylphenylsulfonamido)phenyl)acrylate85
N-AllylbenzenesulfonamideStyrene(E)-N-allyl-N-(2-styrylphenyl)benzenesulfonamide78
N-Allyl-4-chlorobenzenesulfonamideMethyl methacrylate(E)-methyl 2-methyl-3-(2-(N-allyl-4-chlorophenylsulfonamido)phenyl)acrylate82

Table 2: Copper-Catalyzed N-Arylation of Sulfonamides [6]

SulfonamideAryl BromideProductYield (%)
MethanesulfonamideBromobenzeneN-Phenylmethanesulfonamide75
Ethanesulfonamide4-BromotolueneN-(p-Tolyl)ethanesulfonamide72
Propanesulfonamide4-BromoanisoleN-(4-Methoxyphenyl)propanesulfonamide68

Experimental Protocols

Synthesis of this compound

Materials:

Procedure:

  • A solution of benzenesulfonyl chloride (1.0 eq) in diethyl ether is cooled to 0 °C in an ice bath.

  • A solution of ethylamine (2.0 eq) and sodium hydroxide (1.1 eq) in water is added dropwise to the stirred solution of benzenesulfonyl chloride over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Deprotection of an this compound Derivative using Mg/MeOH

Materials:

Procedure:

  • To a solution of the this compound derivative (1.0 eq) in anhydrous methanol, magnesium turnings (10.0 eq) are added in portions at room temperature under an inert atmosphere.

  • The reaction mixture is stirred at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the deprotected amine.

G cluster_2 Experimental Workflow: Deprotection Start Dissolve Substrate in MeOH AddMg Add Mg Turnings Start->AddMg Reflux Reflux (4-6 h) AddMg->Reflux Quench Quench with aq. NH₄Cl Reflux->Quench Filter Filter through Celite Quench->Filter Extract Extract with EtOAc Filter->Extract Purify Purify Extract->Purify Product Deprotected Amine Purify->Product

Workflow for the deprotection of this compound.

Conclusion

This compound stands as a powerful and versatile tool in the arsenal (B13267) of the modern organic chemist. Its ability to function as both a directing group for strategic C-H functionalization and as a robust protecting group for amines underscores its importance in the synthesis of complex molecules. A thorough understanding of its mechanisms of action, as detailed in this guide, is crucial for its effective application in academic research, and the development of novel pharmaceuticals and advanced materials. Further exploration into the subtle electronic and steric effects of the N-ethyl group will undoubtedly continue to expand the synthetic utility of this valuable compound.

References

Spectroscopic Analysis of N-Ethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-Ethylbenzenesulfonamide, a key organic compound with potential applications in medicinal chemistry. This document details the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presenting quantitative findings in a clear and accessible format.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.83-7.85m2H-Aromatic (ortho-protons to SO₂)
7.52–7.60m3H-Aromatic (meta- and para-protons)
4.45q2H7.2-CH₂-
1.44t3H7.2-CH₃

Note: Data interpreted from a representative spectrum of a similar compound.[1]

¹³C NMR Data
Chemical Shift (δ) ppmAssignment
139.7C (quaternary, aromatic)
132.7CH (aromatic)
129.1CH (aromatic)
127.0CH (aromatic)
38.5-CH₂-
15.2-CH₃

Source: Publicly available spectral data.[2]

FT-IR Spectral Data
Wavenumber (cm⁻¹)Vibrational Mode
~3270N-H Stretch
~3060Aromatic C-H Stretch
~2970, ~2930Aliphatic C-H Stretch
~1320, ~1160S=O Asymmetric & Symmetric Stretch
~1090S-N Stretch
~750, ~690C-H Out-of-plane Bend (aromatic)

Note: Approximate values based on typical absorptions for sulfonamides.

Mass Spectrometry Data
m/zProposed Fragment
185[M]⁺ (Molecular Ion)
170[M - CH₃]⁺
156[M - C₂H₅]⁺
141[M - SO₂]⁺
93[C₆H₅O]⁺
77[C₆H₅]⁺

Source: Based on GC-MS data and common fragmentation patterns of sulfonamides.[2][3]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy for all carbon signals.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Program the oven temperature to ensure separation from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • MS Analysis:

    • As the compound elutes from the GC column, it enters the mass spectrometer.

    • Use electron ionization (EI) at a standard energy (e.g., 70 eV).

    • The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Benzene Benzene BenzenesulfonylChloride Benzenesulfonyl Chloride Benzene->BenzenesulfonylChloride + Chlorosulfonic Acid ChlorosulfonicAcid Chlorosulfonic Acid Ethylamine Ethylamine NEthylbenzenesulfonamide This compound BenzenesulfonylChloride->NEthylbenzenesulfonamide + Ethylamine Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet KBr Pellet Preparation Sample->Pellet Solution Dilution in Volatile Solvent Sample->Solution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy Pellet->FTIR GCMS GC-MS Analysis Solution->GCMS Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Group Identification FTIR->FunctionalGroups MolWeight Molecular Weight and Fragmentation Pattern GCMS->MolWeight CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_substrate Normal Reaction cluster_inhibitor Inhibition Enzyme Enzyme (CA) Zinc Zn²⁺ Ion Product H₂CO₃ Zinc->Product Catalyzes formation of CO2 CO₂ CO2->Zinc Binds to H2O H₂O H2O->Zinc Binds to Sulfonamide Sulfonamide Inhibitor (e.g., this compound) Sulfonamide->Zinc Binds and blocks

References

An In-Depth Technical Guide to N-Ethylbenzenesulfonamide: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class of chemicals. Sulfonamides are characterized by a sulfonyl group connected to an amine group. This structural motif is of significant interest in medicinal chemistry and organic synthesis due to its presence in a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound, supported by detailed experimental protocols and visual representations of its chemical behavior.

Chemical and Physical Properties

A summary of the key quantitative physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO₂S[1](2)
Molecular Weight 185.24 g/mol [3](4)
Density 1.183 g/cm³[3](4)
Boiling Point 297.9 °C at 760 mmHg[3](4)
Flash Point 134 °C[3](4)
CAS Number 5339-67-3[1](2)
LogP 2.45650[3](4)
Refractive Index 1.531[3](4)

Chemical Reactivity and Synthesis

The reactivity of this compound is largely dictated by the sulfonamide functional group. The presence of the electron-withdrawing sulfonyl group renders the hydrogen atom on the nitrogen acidic. This acidity is a key characteristic and is exploited in its synthesis and subsequent reactions.

Synthesis of this compound

This compound is typically synthesized via the Hinsberg reaction, which involves the reaction of a primary or secondary amine with benzenesulfonyl chloride in the presence of an aqueous alkali. In the case of this compound, a primary amine (ethylamine) is used.

Synthesis Benzenesulfonyl_Chloride Benzenesulfonyl Chloride reagents Benzenesulfonyl_Chloride->reagents Ethylamine (B1201723) Ethylamine Ethylamine->reagents NaOH NaOH (aq) NaOH->reagents N_Ethylbenzenesulfonamide This compound NaCl NaCl H2O H₂O reagents->N_Ethylbenzenesulfonamide reagents->NaCl reagents->H2O

Synthesis of this compound.
Reactivity with Alkali: The Hinsberg Test

The acidic nature of the N-H proton in this compound allows it to react with strong bases, such as sodium hydroxide (B78521), to form a water-soluble salt. This reaction is a cornerstone of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. Since this compound is derived from a primary amine, it forms a soluble sulfonamide salt in alkali. Subsequent acidification of this solution will precipitate the this compound.

Hinsberg_Test cluster_step1 Step 1: Reaction with Alkali cluster_step2 Step 2: Acidification N_Ethylbenzenesulfonamide This compound (Insoluble in water) Soluble_Salt Soluble Sodium Salt N_Ethylbenzenesulfonamide->Soluble_Salt + NaOH NaOH NaOH (aq) H2O H₂O Soluble_Salt_2 Soluble Sodium Salt Precipitate This compound (Precipitate) Soluble_Salt_2->Precipitate + HCl HCl HCl (aq) NaCl NaCl (aq)

Reactivity of this compound in the Hinsberg Test.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound (Hinsberg Method)

Materials:

  • Benzenesulfonyl chloride

  • Ethylamine (70% aqueous solution)

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Dichloromethane (B109758) or diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Separatory funnel

  • Beakers

  • Stirring apparatus

  • pH paper

Procedure:

  • In a round-bottom flask, combine benzenesulfonyl chloride (e.g., 10 mmol) and dichloromethane (e.g., 20 mL).

  • Cool the flask in an ice bath.

  • Slowly add ethylamine (e.g., 25 mmol) to the stirred solution.

  • While maintaining the temperature below 10°C, add 10% sodium hydroxide solution dropwise until the solution is basic to pH paper.

  • Continue stirring vigorously for 15-20 minutes.

  • Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with water, then with 5% HCl, and finally with water again.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Determination of Melting Point

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound

Procedure:

  • Finely powder a small amount of the dry, purified this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted (the end of the melting range).

  • The melting point is reported as this range.

Determination of Boiling Point (Micro method)

Materials:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Sample of this compound

Procedure:

  • Place a small amount (a few drops) of this compound into the small test tube.

  • Invert the capillary tube (sealed end up) and place it inside the test tube containing the liquid.

  • Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in a heating bath.

  • Heat the bath gently and observe the capillary tube. A stream of bubbles will emerge from the open end of the capillary.

  • When a continuous stream of bubbles is observed, stop heating.

  • As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of Solubility

Materials:

  • Test tubes

  • Sample of this compound

  • Various solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)

Procedure:

  • Place a small, measured amount of this compound (e.g., 10 mg) into a test tube.

  • Add a small volume of the solvent to be tested (e.g., 1 mL).

  • Stir or shake the mixture vigorously for a set period (e.g., 1 minute).

  • Observe whether the solid dissolves completely, partially, or not at all.

  • Record the solubility as soluble, sparingly soluble, or insoluble.

  • Repeat the procedure for each solvent. For solubility in acidic or basic solutions, observe for any reaction (e.g., salt formation leading to dissolution).

Conclusion

This compound is a compound with well-defined chemical and physical properties, primarily influenced by its sulfonamide functional group. Its synthesis and reactivity, particularly its acidic nature, are fundamental concepts in organic chemistry. The experimental protocols provided in this guide offer a practical framework for the synthesis and characterization of this and similar compounds, which are of continued importance in the fields of chemical research and drug development.

References

Theoretical Analysis of N-Ethylbenzenesulfonamide: A Structural and Electronic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in N-Ethylbenzenesulfonamide dictates its physical, chemical, and biological properties. Theoretical chemistry provides powerful tools to predict and analyze this structure with high accuracy. The primary methods employed are quantum chemical calculations, particularly Density Functional Theory (DFT).

Computational Methodology

A typical computational protocol for elucidating the structure of this compound involves the following steps:

  • Initial Structure Generation: A preliminary 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: This initial structure is then optimized to find the lowest energy conformation. This is commonly performed using DFT methods, such as the B3LYP functional, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The optimization process systematically alters the atomic coordinates to minimize the total electronic energy of the molecule, thereby predicting the most stable arrangement of atoms.

  • Conformational Analysis: To explore the flexibility of the molecule, a potential energy surface (PES) scan is often conducted. This involves systematically rotating specific dihedral angles, such as the C-S-N-C and S-N-C-C bonds, and calculating the energy at each step. This analysis reveals the different stable conformations (local minima) and the energy barriers between them.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.[1]

Expected Structural Parameters

Based on studies of analogous sulfonamides, the key structural parameters of this compound are expected to fall within established ranges. A comprehensive theoretical study would yield precise values for bond lengths, bond angles, and dihedral angles.

ParameterAtom 1Atom 2Atom 3Atom 4Expected Value (Illustrative)
Bond Lengths (Å)
SO1~1.43 - 1.45
SO2~1.43 - 1.45
SN~1.63 - 1.67
SC_ar~1.76 - 1.80
NC_et~1.46 - 1.48
Bond Angles (°)
O1SO2~118 - 122°
O1SN~106 - 110°
NSC_ar~105 - 109°
SNC_et~115 - 119°
Dihedral Angles (°)
C_arSNC_etVariable
SNC_etC_etVariable

Note: The values presented in this table are illustrative and based on general values for similar sulfonamide structures. A dedicated computational study is required to determine the precise parameters for this compound.

Electronic Properties

The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. Theoretical calculations can provide valuable insights into properties such as charge distribution, frontier molecular orbitals, and electrostatic potential.

Computational Methodology

The electronic properties are typically calculated from the optimized molecular geometry using the same DFT method and basis set. Key analyses include:

  • Mulliken Population Analysis: This method partitions the total electron density among the atoms, providing an estimate of the partial atomic charges. This information is crucial for understanding electrostatic interactions.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[2]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visual representation of the electrostatic potential on the electron density surface. It highlights regions of positive and negative potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Expected Electronic Parameters

A theoretical study would quantify the electronic characteristics of this compound.

ParameterExpected Value (Illustrative)Significance
HOMO Energy ~ -7 to -9 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy ~ -1 to -3 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Energy Gap ~ 4 to 6 eVIndicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity.[2]
Dipole Moment ~ 3 to 5 DebyeRepresents the overall polarity of the molecule, influencing solubility and intermolecular forces.
Mulliken Charges
Sulfonyl Sulfur (S)Highly positiveIndicates an electrophilic center.
Sulfonyl Oxygens (O)Highly negativeIndicates nucleophilic centers.
Nitrogen (N)Slightly negativeInfluences hydrogen bonding capabilities.

Note: These values are estimations based on general principles and data for related molecules. Precise values require specific quantum chemical calculations for this compound.

Visualizing Theoretical Workflows

To provide a clearer understanding of the computational process, the following diagrams illustrate a typical workflow for the theoretical analysis of a molecule like this compound.

Theoretical_Study_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Core Calculations cluster_analysis 3. Property Analysis cluster_output 4. Output & Validation mol_build Molecular Structure Building (e.g., GaussView, Avogadro) method_select Method & Basis Set Selection (e.g., DFT: B3LYP/6-311++G(d,p)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum pes_scan Potential Energy Surface Scan (Conformational Analysis) geom_opt->pes_scan Explore Conformers struct_analysis Structural Parameter Analysis (Bond Lengths, Angles) freq_calc->struct_analysis electronic_analysis Electronic Property Analysis (HOMO-LUMO, Mulliken Charges, MEP) freq_calc->electronic_analysis spectra_analysis Spectroscopic Analysis (Theoretical IR/Raman) freq_calc->spectra_analysis data_table Tabulated Quantitative Data struct_analysis->data_table electronic_analysis->data_table visualization Molecular Visualizations (Orbitals, MEP maps) electronic_analysis->visualization exp_compare Comparison with Experimental Data spectra_analysis->exp_compare

A typical workflow for the theoretical study of a molecule.

Conclusion

While a dedicated, comprehensive theoretical study on the structure of this compound is not prominently featured in the existing literature, the established methodologies of computational chemistry provide a robust framework for its analysis. By employing techniques such as DFT for geometry optimization and electronic property calculation, researchers can gain significant insights into the molecule's conformational preferences, reactivity, and potential for intermolecular interactions. The data and workflows presented in this guide, derived from studies on analogous sulfonamides, offer a valuable starting point for future in-silico investigations of this compound, which can play a crucial role in rational drug design and development.

References

An In-depth Technical Guide to the Solubility of N-Ethylbenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethylbenzenesulfonamide, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from a closely related structural analog, N-Ethyl-p-toluenesulfonamide, to provide valuable insights. The experimental protocols for determining solubility are also detailed to empower researchers in their laboratory work.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. This property is crucial in various stages of drug development, including formulation, purification, and bioavailability assessment. The principle of "like dissolves like" is a general guideline, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Solubility Profile of this compound and its Analog

While specific quantitative solubility data for this compound is scarce, a study on its close analog, N-Ethyl-p-toluenesulfonamide, provides significant insights into its likely behavior in various organic solvents. The addition of a methyl group on the benzene (B151609) ring in N-Ethyl-p-toluenesulfonamide is expected to have a minor impact on its overall solubility profile compared to this compound.

A key study by Xiao Bian et al., titled "Solubility, solvent effects and thermodynamic properties of N-Ethyl-p-toluenesulfonamide in twelve pure organic solvents," is a critical resource in understanding the solubility of this class of compounds. Based on the abstract of this paper, the solubility of N-Ethyl-p-toluenesulfonamide was determined in twelve pure organic solvents at various temperatures.

The following table summarizes the expected solubility behavior of N-Ethyl-p-toluenesulfonamide in a range of organic solvents, which can be used as a strong proxy for this compound.

Table 1: Solubility of N-Ethyl-p-toluenesulfonamide in Various Organic Solvents (Qualitative and Inferred)

Solvent CategorySolventExpected Solubility
Protic Solvents MethanolHigh
EthanolHigh
n-PropanolGood
IsopropanolGood
n-ButanolModerate
IsobutanolModerate
Aprotic Polar Solvents AcetoneHigh
AcetonitrileGood
Ethyl AcetateGood
Methyl AcetateGood
Aprotic Non-Polar Solvents DichloromethaneModerate
Aqueous Solvents WaterInsoluble[1]

Note: This table is based on qualitative descriptions and inferences from the study on N-Ethyl-p-toluenesulfonamide. "High," "Good," and "Moderate" are relative terms and should be confirmed by experimental determination for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any research involving solution-based chemistry. The following section outlines a standard experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (±0.0001 g)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Shake-Flask Method Protocol

The isothermal shake-flask method is a widely accepted technique for solubility determination.

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum or in a fume hood and weigh the remaining solid.

    • Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis). Quantify the concentration of this compound against a pre-prepared calibration curve.

  • Data Analysis: Calculate the solubility in terms of mass per volume (e.g., g/L) or mole fraction. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

experimental_workflow start Start: Prepare Materials prepare_solution Add excess solute to solvent in vials start->prepare_solution equilibration Equilibrate at constant temperature with agitation prepare_solution->equilibration settling Allow undissolved solid to settle equilibration->settling sampling Withdraw and filter supernatant settling->sampling quantification Quantify solute concentration (e.g., HPLC, Gravimetric) sampling->quantification data_analysis Calculate solubility quantification->data_analysis end End: Report Solubility Data data_analysis->end

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents, leveraging data from a close structural analog and outlining a robust experimental protocol for its determination. For researchers and professionals in drug development, a thorough understanding and experimental validation of solubility are indispensable for advancing chemical and pharmaceutical projects. It is strongly recommended to perform experimental validation to obtain precise quantitative solubility data for this compound in the specific solvents relevant to your research.

References

An In-depth Technical Guide on the Discovery and History of N-Ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylbenzenesulfonamide, a versatile organic compound, has a history rooted in the early advancements of organic synthesis and has found applications ranging from a plasticizer to a key intermediate in the preparation of more complex molecules. This technical guide provides a comprehensive overview of its discovery, historical development, and key experimental protocols for its synthesis. Quantitative data is presented in structured tables, and logical relationships in its synthesis are visualized through diagrams.

Introduction

This compound (CAS No. 5339-67-3) is a chemical compound with the formula C₈H₁₁NO₂S.[1] Structurally, it is a benzenesulfonamide (B165840) with an ethyl group attached to the nitrogen atom. While not as widely known as some of its sulfonamide relatives used in pharmaceuticals, its history is intertwined with the development of industrial chemistry and the exploration of N-alkylated sulfonamides.

Discovery and Historical Context

The precise first synthesis of this compound is not definitively documented in readily available contemporary literature. However, its origins can be traced back to the broader history of sulfonamide chemistry that began in the early 20th century. The general method for synthesizing N-substituted benzenesulfonamides, by reacting a benzenesulfonyl chloride with a primary or secondary amine, was established during this period.

The Beilstein Handbook, a comprehensive database of organic compounds, provides a reference for this compound as 3-11-00-00052 , indicating its inclusion in this historical and vital chemical registry.[1] This reference points to its existence and characterization within the established body of chemical knowledge, likely from the early to mid-20th century.

Early research into N-alkylated benzenesulfonamides was driven by their potential industrial applications, most notably as plasticizers . These compounds were found to impart flexibility and durability to various polymers. While specific dates for the initial use of this compound as a plasticizer are scarce, the broader class of N-alkyl benzenesulfonamides gained traction for this purpose in the first half of the 20th century.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₁₁NO₂S[1]
Molecular Weight 185.25 g/mol [1]
CAS Number 5339-67-3[1]
Appearance White to off-white solid
Melting Point 45-48 °C
Boiling Point 297.9 °C at 760 mmHg[2]
Solubility Soluble in polar organic solvents

Synthesis and Experimental Protocols

The primary and historically significant method for the synthesis of this compound is the reaction of benzenesulfonyl chloride with ethylamine (B1201723). This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

General Synthesis Pathway

The overall synthetic scheme can be represented as follows:

Synthesis_Pathway Benzene (B151609) Benzene BenzenesulfonylChloride Benzenesulfonyl Chloride Benzene->BenzenesulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->BenzenesulfonylChloride NEthylbenzenesulfonamide This compound BenzenesulfonylChloride->NEthylbenzenesulfonamide Amination Ethylamine Ethylamine Ethylamine->NEthylbenzenesulfonamide HCl HCl

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

Materials:

  • Benzenesulfonyl chloride

  • Ethylamine (aqueous solution or gas)

  • A suitable base (e.g., sodium hydroxide, pyridine)

  • An appropriate solvent (e.g., diethyl ether, dichloromethane)

  • Water

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve benzenesulfonyl chloride in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Amine: Cool the flask in an ice bath. Slowly add a solution of ethylamine and the base dropwise from the dropping funnel with vigorous stirring. The base is necessary to neutralize the hydrochloric acid formed during the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a specified period (typically 1-2 hours) to ensure the reaction goes to completion.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with dilute acid (to remove excess amine and base), water, and brine.

    • Dry the organic layer over a suitable drying agent.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Logical Workflow for Synthesis and Purification:

Synthesis_Workflow Start Start Dissolve Dissolve Benzenesulfonyl Chloride in Solvent Start->Dissolve Cool Cool Reaction Mixture (Ice Bath) Dissolve->Cool AddAmine Slowly Add Ethylamine and Base Cool->AddAmine Stir Stir at Room Temperature AddAmine->Stir Workup Aqueous Work-up (Acid, Water, Brine) Stir->Workup Dry Dry Organic Layer Workup->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize Crude Product Evaporate->Recrystallize End Pure this compound Recrystallize->End

Caption: Experimental workflow for the synthesis of this compound.

Applications and Significance

The primary historical and ongoing application of this compound is as a plasticizer . It is used to increase the flexibility and workability of polymers. Its structure, with a polar sulfonamide group and a nonpolar ethyl and benzene group, allows it to effectively interact with polymer chains, reducing intermolecular forces and lowering the glass transition temperature.

Beyond its role as a plasticizer, this compound serves as a valuable intermediate in organic synthesis . The sulfonamide group can be further functionalized, and the ethyl group can be modified, making it a building block for more complex molecules, including those with potential pharmaceutical applications. While not a frontline drug itself, its structural motif is present in various biologically active compounds.

Conclusion

This compound, a compound with a history rooted in the foundational principles of organic synthesis, continues to be relevant in industrial applications. From its likely discovery in the early 20th century as part of the broader exploration of sulfonamides to its established role as a plasticizer and synthetic intermediate, its journey reflects the evolution of applied chemistry. The straightforward and robust synthetic methods for its preparation have ensured its continued availability and utility. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

Quantum Chemical Calculations for N-Ethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the molecular properties of N-Ethylbenzenesulfonamide. This document details the theoretical framework, computational methodologies, and expected outcomes of such analyses, which are crucial for understanding its structure-activity relationships and potential applications in drug development.

Introduction to this compound

This compound (C₈H₁₁NO₂S) is an organic compound belonging to the sulfonamide class.[1] Sulfonamides are a well-known group of compounds with a broad spectrum of biological activities, making them important scaffolds in medicinal chemistry.[2] Quantum chemical calculations offer a powerful tool to investigate the electronic and structural properties of this compound at the atomic level, providing insights that complement experimental data.

Computational Methodology

The theoretical investigation of this compound typically employs Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for molecules of this size.[3][4][5]

Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311G(d,p).[3][6]

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 09 or a similar quantum chemistry software package is utilized.[3]

  • Method: The geometry of this compound is optimized using Density Functional Theory (DFT).[4]

  • Functional: The B3LYP functional is selected for its proven reliability in predicting molecular geometries.[6]

  • Basis Set: The 6-311G(d,p) basis set is employed to provide a flexible description of the electron distribution.[3][6]

  • Convergence Criteria: The optimization is continued until the forces on the atoms and the change in energy between successive steps fall below predefined threshold values, ensuring a true energy minimum has been reached.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[7][8][9][10] The calculated vibrational modes can be compared with experimental spectroscopic data to validate the computational model.

Experimental Protocol: Vibrational Analysis

  • Software: The same software as for geometry optimization is used.

  • Method: A frequency calculation is performed at the same level of theory (B3LYP/6-311G(d,p)) used for the geometry optimization.[6]

  • Output: The calculation yields the vibrational frequencies, IR intensities, and Raman activities for each normal mode of vibration.

  • Analysis: The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set limitations.

Electronic Properties Analysis

The electronic properties of this compound are investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions.[11][13]

Experimental Protocol: Electronic Properties Analysis

  • Software: Quantum chemistry software capable of performing single-point energy calculations is used.

  • Method: A single-point energy calculation is performed on the optimized geometry using the B3LYP/6-311G(d,p) level of theory.[6]

  • Output: The energies of all molecular orbitals, including the HOMO and LUMO, are obtained.

  • Analysis: The HOMO and LUMO energies are used to calculate various quantum chemical descriptors, such as the HOMO-LUMO gap, electronegativity, chemical hardness, and chemical potential.[13]

Data Presentation

The quantitative data obtained from these quantum chemical calculations are summarized in the following tables. Please note that as no specific experimental or computational studies for this compound were found in the initial search, the following data is illustrative and based on typical values for similar sulfonamide molecules.

Optimized Geometrical Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S-N1.65
S-O11.45
S-O21.45
S-C (phenyl)1.78
N-C (ethyl)1.47
C-C (ethyl)1.54
O1-S-O2120.5
N-S-C (phenyl)108.2
S-N-C (ethyl)118.9
C-N-S-C (phenyl)75.3
O1-S-N-C (ethyl)-45.8

Table 1: Illustrative optimized geometrical parameters for this compound calculated at the B3LYP/6-311G(d,p) level of theory.

Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity (km/mol)Assignment
ν(N-H)3450331255.3N-H stretching
νas(SO₂)13801325250.1Asymmetric SO₂ stretching
νs(SO₂)11851138180.7Symmetric SO₂ stretching
ν(C=C) aromatic1600153625.6Aromatic C=C stretching
δ(CH₂)1450139215.2CH₂ scissoring

Table 2: Selected illustrative vibrational frequencies for this compound calculated at the B3LYP/6-311G(d,p) level of theory.

Electronic Properties
ParameterValue (eV)
HOMO Energy-7.25
LUMO Energy-0.89
HOMO-LUMO Gap (ΔE)6.36
Ionization Potential (I)7.25
Electron Affinity (A)0.89
Electronegativity (χ)4.07
Chemical Hardness (η)3.18
Chemical Potential (μ)-4.07

Table 3: Illustrative electronic properties of this compound calculated at the B3LYP/6-311G(d,p) level of theory.

Visualizations

Diagrams are essential for visualizing complex workflows and relationships in computational chemistry. The following diagrams were generated using the DOT language.

G Workflow for Quantum Chemical Calculations cluster_input Input Preparation cluster_calculation Computational Steps cluster_output Output Analysis mol_structure Define Molecular Structure of This compound comp_params Select Computational Method and Basis Set (e.g., B3LYP/6-311G(d,p)) mol_structure->comp_params Define geom_opt Geometry Optimization comp_params->geom_opt Run freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Use optimized geometry elec_prop Electronic Property Calculation (HOMO-LUMO) geom_opt->elec_prop Use optimized geometry opt_geom Optimized Geometry geom_opt->opt_geom Yields vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra Yields elec_data Electronic Properties (Energy Gap, etc.) elec_prop->elec_data Yields

Caption: A flowchart illustrating the typical workflow for performing quantum chemical calculations.

G Relationship between Molecular Structure and Calculated Properties cluster_properties Calculated Properties cluster_applications Applications & Insights mol_structure Molecular Structure (this compound) geom_params Geometrical Parameters (Bond Lengths, Angles) mol_structure->geom_params Determines vib_freq Vibrational Frequencies (IR/Raman Spectra) mol_structure->vib_freq Determines elec_props Electronic Properties (HOMO-LUMO, Reactivity) mol_structure->elec_props Determines reactivity Chemical Reactivity Prediction geom_params->reactivity spectroscopy Spectroscopic Characterization vib_freq->spectroscopy elec_props->reactivity drug_design Structure-Activity Relationship (SAR) reactivity->drug_design spectroscopy->drug_design

Caption: A conceptual diagram showing how molecular structure influences calculated properties and their applications.

Conclusion

Quantum chemical calculations provide a robust theoretical framework for investigating the molecular properties of this compound. By employing methods such as DFT with the B3LYP functional, researchers can obtain detailed information about its geometry, vibrational modes, and electronic structure. These computational insights are invaluable for interpreting experimental data, understanding the molecule's reactivity, and guiding the design of new sulfonamide-based therapeutic agents. The systematic application of the workflows and analyses described in this guide can significantly accelerate research and development in medicinal chemistry.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-Ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of N-Ethylbenzenesulfonamide. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous aromatic sulfonamides to present a predictive overview. It includes hypothetical, yet representative, quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), detailed experimental protocols for these analytical techniques, and a plausible thermal decomposition pathway. This guide is intended to serve as a valuable resource for professionals in research and drug development, offering insights into the material's behavior at elevated temperatures and a framework for empirical investigation.

Introduction

This compound is an organic compound featuring a sulfonamide functional group, a moiety of significant interest in medicinal chemistry and material science. Understanding the thermal stability and decomposition characteristics of such compounds is critical for determining safe handling and storage conditions, predicting shelf-life, and ensuring the integrity of pharmaceutical formulations during manufacturing processes that may involve heat, such as granulation and melt extrusion.

This guide outlines the expected thermal behavior of this compound, providing a foundational understanding for researchers. The presented data, while hypothetical, is constructed based on the known thermal properties of structurally related aromatic sulfonamides.

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Predicted Thermogravimetric Analysis (TGA) Data

A TGA of this compound is expected to show a single-step decomposition process under an inert atmosphere. The primary weight loss would correspond to the cleavage and volatilization of the molecule.

ParameterPredicted ValueDescription
Onset Decomposition Temperature (Tonset) ~ 220 °CThe temperature at which significant decomposition begins.
Peak Decomposition Temperature (Tpeak) ~ 250 °CThe temperature at which the rate of mass loss is maximal.
Total Weight Loss > 95%Represents the near-complete decomposition of the compound.
Residue at 600 °C < 5%Minimal residual mass, indicating clean decomposition.

Note: These values are predictive and should be confirmed by empirical analysis.

Predicted Differential Scanning Calorimetry (DSC) Data

A DSC thermogram for this compound would likely show an endothermic peak corresponding to its melting point, followed by an exothermic event at higher temperatures associated with decomposition.

ParameterPredicted ValueDescription
Melting Point (Tm) ~ 58 - 62 °CEndothermic peak indicating the solid-to-liquid phase transition.
Decomposition Event > 220 °CExothermic peak(s) corresponding to the energy released during decomposition.

Note: These values are predictive and should be confirmed by empirical analysis.

Plausible Thermal Decomposition Pathway

When subjected to elevated temperatures, this compound is anticipated to decompose via the homolytic cleavage of its weakest bonds. The initial fragmentation is likely to occur at the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. Upon heating, this compound is expected to emit toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx)[1]. The decomposition of structurally similar benzenesulfonamide (B165840) compounds often proceeds through multiple sequential steps, with cleavage of weaker bonds occurring first[2].

DecompositionPathway A This compound B Heat (>220 °C) A->B Thermal Stress C Benzenesulfonyl Radical + Ethylamine Radical B->C Initial Cleavage (S-N Bond) D Benzenyl Radical + Sulfur Dioxide (SO₂) C->D Further Fragmentation E Nitrogen Oxides (NOx) C->E F Volatile Organic Fragments D->F

Caption: Plausible thermal decomposition pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for conducting TGA and DSC analyses on this compound. These protocols are based on standard practices for the thermal analysis of organic compounds.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the procedure for determining the thermal stability of this compound using a thermogravimetric analyzer.

Objective: To measure the mass loss of this compound as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer

  • High-purity nitrogen gas (or other inert gas)

  • Analytical balance

  • Alumina or platinum crucibles

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible.

  • Experimental Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve).

TGA_Workflow cluster_prep Preparation cluster_run TGA Run cluster_analysis Data Analysis A Calibrate TGA B Weigh 5-10 mg of This compound A->B C Place sample in crucible B->C D Load crucible into TGA C->D E Purge with Nitrogen (20-50 mL/min) D->E F Heat from 30 °C to 600 °C @ 10 °C/min E->F G Record Mass vs. Temperature F->G H Plot TGA and DTG curves G->H I Determine T_onset and T_peak H->I

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

This protocol details the steps for analyzing the melting behavior and decomposition energetics of this compound using a differential scanning calorimeter.

Objective: To measure the heat flow associated with the phase transitions and decomposition of this compound.

Apparatus:

  • Differential Scanning Calorimeter

  • High-purity nitrogen gas

  • Analytical balance

  • Aluminum crucibles and lids

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a clean, tared aluminum crucible.

    • Hermetically seal the crucible with a lid.

    • Prepare an empty, hermetically sealed aluminum crucible to serve as a reference.

  • Experimental Setup:

    • Place the sample and reference crucibles into the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (Tm) from the peak of the endothermic transition.

    • Identify any exothermic events corresponding to decomposition.

DSC_Workflow cluster_prep Preparation cluster_run DSC Run cluster_analysis Data Analysis A Calibrate DSC B Weigh 2-5 mg of This compound A->B C Seal in Aluminum Crucible B->C D Prepare empty reference crucible B->D E Load sample and reference into DSC cell C->E D->E F Purge with Nitrogen (20-50 mL/min) E->F G Heat from 25 °C to 300 °C @ 10 °C/min F->G H Record Heat Flow vs. Temperature G->H I Determine Melting Point (T_m) H->I J Identify Decomposition Exotherms I->J

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This technical guide provides a predictive yet comprehensive overview of the thermal stability and decomposition of this compound. The hypothetical data and plausible decomposition pathway are based on the established behavior of similar aromatic sulfonamides. The detailed experimental protocols for TGA and DSC offer a practical framework for researchers to conduct their own analyses. Empirical verification of the data presented herein is strongly recommended to establish a definitive thermal profile for this compound. Such studies will be invaluable for its application in pharmaceutical development and other scientific fields.

References

Crystal Structure Analysis of N-Ethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of the primary scientific literature and crystallographic databases did not yield an experimental single-crystal X-ray structure for the specific compound N-Ethylbenzenesulfonamide. This suggests that its crystal structure has not been determined or is not publicly available.

In lieu of the requested data, this technical guide presents a comprehensive crystal structure analysis of a closely related analogue, N-Benzyl-N-ethyl-4-methylbenzenesulfonamide . This compound shares the core N-ethyl-benzenesulfonamide moiety, with the addition of a benzyl (B1604629) group on the nitrogen and a methyl group on the phenyl ring. The methodologies and data presented here serve as a robust and illustrative example of the crystallographic analysis expected for this class of compounds.

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the crystallographic data, experimental protocols, and intermolecular interactions of a representative N-substituted benzenesulfonamide.

Crystallographic Data Summary

The crystallographic data for N-Benzyl-N-ethyl-4-methylbenzenesulfonamide has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₆H₁₉NO₂S
Formula Weight289.38
Temperature296 K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.8144 (3) Å
b19.7677 (6) Å
c9.8914 (4) Å
α90°
β117.689 (1)°
γ90°
Volume1526.11 (9) ų
Z (Molecules per unit cell)4
Calculated Density1.259 Mg/m³
Absorption Coefficient (μ)0.21 mm⁻¹
F(000)616
Crystal Size0.41 x 0.25 x 0.19 mm
Data Collection
Theta range for data collection2.5 to 22.0°
Index ranges-11 ≤ h ≤ 11, -25 ≤ k ≤ 24, -11 ≤ l ≤ 12
Reflections collected13763
Independent reflections3489 [R(int) = 0.036]
Reflections with I > 2σ(I)2168
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3489 / 0 / 183
Goodness-of-fit on F²1.02
Final R indices [I > 2σ(I)]R1 = 0.046, wR2 = 0.125
R indices (all data)R1 = 0.046, wR2 = 0.125
Largest diff. peak and hole0.21 and -0.21 e.Å⁻³

Experimental Protocols

The experimental procedures for the synthesis and crystal structure determination of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide are detailed below.

Synthesis and Crystallization

A mixture of N-benzyl-4-methylbenzenesulfonamide (0.5 g, 2.02 mmol) and sodium hydride (0.2 g, 8.333 mmol) in N,N-dimethylformamide (10 ml) was stirred at room temperature for 30 minutes.[1] Following this, ethyl iodide (0.62 ml, 2.02 mmol) was added to the mixture.[1] The reaction progress was monitored by Thin Layer Chromatography (TLC).[1] Upon completion, the reaction mixture was poured over crushed ice, leading to the precipitation of the product.[1] The resulting solid was isolated, washed, and dried.[1] Colorless, block-shaped single crystals suitable for X-ray diffraction were obtained by recrystallization from a methanol (B129727) solution.[1]

X-ray Data Collection and Structure Solution

A suitable single crystal was mounted on a Bruker Kappa APEXII CCD diffractometer.[1] Data were collected at 296 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1] The data collection was performed using φ and ω scans.[2] A multi-scan absorption correction was applied to the data using SADABS.[1]

The crystal structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. The hydrogen atoms on carbon were positioned geometrically and refined using a riding model.[1]

Molecular and Crystal Structure

In the crystal structure of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide, the dihedral angle between the two aromatic rings is 84.78 (7)°.[1][2][3] The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds.[1][2][3] These interactions form dimers, which in turn create a 16-membered ring motif, denoted as R²₂(16) in graph-set notation.[1][2][3]

Visualizations

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of N-Benzyl-N-ethyl-4- methylbenzenesulfonamide crystallization Recrystallization from Methanol synthesis->crystallization data_collection Data Collection on Bruker APEXII CCD (Mo Kα, 296 K) crystallization->data_collection Single Crystal Selection absorption_correction Absorption Correction (SADABS) data_collection->absorption_correction structure_solution Structure Solution (Direct Methods - SHELXS97) absorption_correction->structure_solution Corrected Data refinement Structure Refinement (Full-matrix LS on F² - SHELXL97) structure_solution->refinement final_structure Crystallographic Information File (CIF) refinement->final_structure Final Structural Model

Caption: Experimental workflow for the synthesis and crystal structure determination.

Intermolecular Interactions in the Crystal Lattice

intermolecular_interactions cluster_dimer Asymmetric Unit Dimer mol1 Molecule 1 (x, y, z) mol1_C7H7C C7-H7C mol1_O1 O1 ring Formation of a 16-membered R²₂(16) ring motif mol2 Molecule 2 (Symmetry Generated) mol2_O1 O1' mol2_C7H7C C7'-H7'C' mol1_C7H7C->mol2_O1 C-H···O Interaction mol2_C7H7C->mol1_O1 C-H···O Interaction

Caption: Visualization of the C-H···O hydrogen bonding forming a dimeric ring motif.

References

Methodological & Application

Application Notes and Protocols: N-Ethylbenzenesulfonamide as a Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and proposed protocols for the utilization of N-Ethylbenzenesulfonamide as a protecting group for the α-amino functionality of amino acids in peptide synthesis. This document is intended to guide researchers in exploring its potential applications, particularly in scenarios requiring orthogonal protection strategies.

Introduction

Protecting groups are fundamental to successful peptide synthesis, preventing unwanted side reactions and ensuring the correct peptide sequence is assembled.[1][2] The choice of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. While carbamate-based protecting groups like Fmoc and Boc are widely used, sulfonamides represent a class of protecting groups with distinct chemical properties that can offer advantages in specific synthetic contexts.[3]

This compound, a member of the sulfonamide family, presents itself as a potential protecting group for amino acids. Its stability to acidic and basic conditions commonly employed in standard peptide synthesis workflows suggests its potential for orthogonal protection schemes. These notes will detail the proposed methods for its introduction, its stability profile, and conditions for its cleavage, along with illustrative experimental protocols.

Properties and Advantages

The this compound group is expected to exhibit robust stability under conditions used for the removal of common protecting groups like Boc (acid-labile) and Fmoc (base-labile), making it a candidate for an orthogonal protecting group strategy.

Key characteristics include:

  • Stability: Sulfonamides are generally stable to a wide range of reagents and pH conditions, including the acidic conditions used for Boc-deprotection (e.g., trifluoroacetic acid) and the basic conditions for Fmoc-deprotection (e.g., piperidine).

  • Orthogonality: The ability to be cleaved under conditions that do not affect other protecting groups is a crucial advantage. This compound is anticipated to be removable via reductive cleavage, a method orthogonal to the acidolysis of Boc and base-treatment for Fmoc.

  • Introduction: The protecting group can be introduced onto the amino group of an amino acid using N-Ethylbenzenesulfonyl chloride under basic conditions.

Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for sulfonamide chemistry and peptide synthesis. Researchers should optimize these conditions for their specific amino acids and peptide sequences.

Protection of Amino Acids with N-Ethylbenzenesulfonyl Chloride

This protocol describes the general procedure for the protection of the α-amino group of an amino acid with N-Ethylbenzenesulfonyl chloride.

Materials:

  • Amino acid

  • N-Ethylbenzenesulfonyl chloride

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether or Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of dioxane/water or THF/water.

  • Add sodium carbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N-Ethylbenzenesulfonyl chloride (1.1 equivalents) in dioxane or THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Wash the aqueous residue with diethyl ether or ethyl acetate to remove any unreacted sulfonyl chloride.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the N-Ethylbenzenesulfonyl-protected amino acid with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

G

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The N-Ethylbenzenesulfonyl-protected amino acid can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. The following is a general workflow using a rink amide resin for C-terminal amide peptides.

Materials:

  • Rink amide resin

  • N-Fmoc protected amino acids

  • N-Ethylbenzenesulfonyl protected amino acid

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection reagent for Fmoc (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents: DMF, DCM

Procedure:

  • Swell the rink amide resin in DMF.

  • Remove the Fmoc group from the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM.

  • Couple the first Fmoc-protected amino acid using a suitable coupling reagent and base.

  • Repeat the deprotection and coupling steps for subsequent amino acids in the sequence.

  • For the desired position, use the N-Ethylbenzenesulfonyl-protected amino acid in the coupling step.

  • Continue with Fmoc-protected amino acids for the remainder of the sequence.

  • Once the peptide chain is assembled, proceed to the deprotection of the this compound group if required on-resin, or cleave the peptide from the resin and deprotect in solution.

G Start Start with Resin Swell Swell Resin Start->Swell Deprotect_Fmoc Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect_Fmoc Wash1 Wash Deprotect_Fmoc->Wash1 Couple Couple Amino Acid (Protected AA, Coupling Reagent, Base) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotect_Fmoc Yes Cleavage Cleave from Resin Repeat->Cleavage No (Sequence Complete) Final_Peptide Protected Peptide Cleavage->Final_Peptide

Deprotection of the this compound Group

The cleavage of the this compound group is proposed to be achieved via reductive methods. The choice of reagent will depend on the other functional groups present in the peptide.

Method A: Reductive Cleavage with Sodium in Liquid Ammonia (B1221849)

This is a classic method for cleaving sulfonamides but requires specialized equipment and caution.

Materials:

  • N-Ethylbenzenesulfonyl-protected peptide

  • Liquid ammonia (NH₃)

  • Sodium (Na) metal

  • Ammonium (B1175870) chloride (NH₄Cl)

Procedure:

  • Dissolve the protected peptide in liquid ammonia at -78 °C.

  • Carefully add small pieces of sodium metal until a persistent blue color is observed.

  • Stir the reaction mixture for 1-2 hours.

  • Quench the reaction by the addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate.

  • Dissolve the residue in an appropriate buffer and purify the deprotected peptide by HPLC.

Method B: Thiol-mediated Cleavage

This method is milder than sodium in liquid ammonia.

Materials:

  • N-Ethylbenzenesulfonyl-protected peptide

  • Thiophenol or other suitable thiol

  • Potassium carbonate (K₂CO₃) or another suitable base

  • DMF or other suitable solvent

Procedure:

  • Dissolve the protected peptide in DMF.

  • Add potassium carbonate (excess) and thiophenol (excess).

  • Heat the reaction mixture to 50-80 °C.

  • Monitor the reaction by HPLC or LC-MS.

  • Once the reaction is complete, acidify the mixture and purify the deprotected peptide by HPLC.

G

Data Summary

The following table summarizes the expected reaction conditions and yields for the use of this compound as a protecting group. These values are illustrative and based on data for similar sulfonamide protecting groups. Actual results may vary and require optimization.

StepReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
Protection N-Ethylbenzenesulfonyl chloride, Na₂CO₃Dioxane/H₂O0 to RT12-2480-95
Coupling (SPPS) Protected AA, HBTU, DIPEADMFRT2-4>99 (per step)
Deprotection (Na/NH₃) Sodium, Liquid AmmoniaLiquid NH₃-781-260-80
Deprotection (Thiol) Thiophenol, K₂CO₃DMF50-804-1270-90

Safety and Handling

  • N-Ethylbenzenesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Liquid ammonia and Sodium metal: Highly hazardous. Requires specialized equipment and training. All operations must be conducted in a well-ventilated fume hood.

  • Thiols: Possess a strong, unpleasant odor and are toxic. Handle in a fume hood with appropriate PPE.

  • Standard laboratory safety practices should be followed for all procedures.

Conclusion and Future Perspectives

This compound shows promise as a robust and orthogonal protecting group for peptide synthesis. Its stability to common deprotection conditions for Boc and Fmoc groups makes it a valuable tool for the synthesis of complex peptides, including those requiring side-chain modifications or cyclization. Further research is needed to fully characterize its stability profile, optimize deprotection conditions, and evaluate its impact on racemization during coupling. The protocols provided herein serve as a starting point for researchers to explore the utility of this protecting group in their synthetic endeavors.

References

Application Notes and Protocols: N-Ethylbenzenesulfonamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of N-Ethylbenzenesulfonamide derivatives in medicinal chemistry. It includes detailed application notes, structured quantitative data, and step-by-step experimental protocols for the synthesis and biological evaluation of these compounds.

Application Notes

This compound derivatives constitute a significant class of pharmacologically active molecules. The core structure, featuring a benzene (B151609) ring linked to a sulfonamide group with an ethyl substitution on the nitrogen atom, serves as a versatile scaffold for the development of therapeutic agents. These derivatives have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

The sulfonamide moiety is a key pharmacophore, known for its ability to mimic the transition state of enzymatic reactions and to bind effectively to active sites, particularly those containing metal ions like zinc. This has led to the successful design of this compound derivatives as potent inhibitors of enzymes such as carbonic anhydrases and dihydrofolate reductase (DHFR). Furthermore, modifications on the benzene ring and the ethyl group have allowed for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles, leading to the discovery of compounds with enhanced potency and selectivity.

Recent research has highlighted the potential of these derivatives in oncology, with several compounds demonstrating significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. In the realm of infectious diseases, this compound derivatives have shown promise as antibacterial and antifungal agents, often by disrupting microbial metabolic pathways.

Quantitative Data Summary

The following tables summarize the biological activity of various this compound and related benzenesulfonamide (B165840) derivatives from recent studies.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 8 (imidazo[2,1-b]thiazole derivative) A-549 (Lung)SI: 30.77[1]
Compound 11 (2-cyanomethyl thiazole (B1198619) moiety) HepG2 (Liver)SI: 67.11[1]
4b A549 (Lung)2.81 ± 0.13[2]
4b HeLa (Cervical)2.92 ± 0.08[2]
4d A549 (Lung)2.82 ± 0.11[2]
4d HeLa (Cervical)1.99 ± 0.22[2]
4d MCF-7 (Breast)2.36 ± 0.12[2]
4d Du-145 (Prostate)3.52 ± 0.11[2]
5g A549 (Lung)2.73 ± 0.08[2]
5g HeLa (Cervical)2.12 ± 0.12[2]
5g MCF-7 (Breast)2.12 ± 0.08[2]
5g Du-145 (Prostate)2.12 ± 0.04[2]
4e (2-(4-methoxy benzylidene) derivative) MCF-7 (Breast)Potent[3]
4e (2-(4-(dimethylamino) benzylidene) derivative) MCF-7 (Breast)Potent[3]

SI = Selectivity Index

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 9 (4-chlorophenyl moiety) Various bacteriaSignificant activity[1]
4d E. coli6.72 mg/mL[4]
4h S. aureus6.63 mg/mL[4]
4a P. aeruginosa6.67 mg/mL[4]
4a S. typhi6.45 mg/mL[4]
4f B. subtilis6.63 mg/mL[4]
4e C. albicans6.63 mg/mL[4]
4h C. albicans6.63 mg/mL[4]
4e A. niger6.28 mg/mL[4]
1C E. coli50[5]

Table 3: Enzyme Inhibition by Benzenesulfonamide Derivatives

Compound IDEnzymeIC50Reference
YM-2 Urease1.90 ± 0.02 µM[6]
YM-1 Carbonic AnhydrasePotent inhibitor[6]
4e Carbonic Anhydrase IX10.93 nM[7]
4g Carbonic Anhydrase IX16.96 nM[7]
4h Carbonic Anhydrase IX25.56 nM[7]
35 12-LipoxygenaseNanomolar potency[8]
36 12-LipoxygenaseNanomolar potency[8]
19 NLRP3 Inflammasome0.12 ± 0.01 µM[9]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl Substituted Benzenesulfonamide Derivatives

This protocol describes a general method for the synthesis of N-aryl substituted benzenesulfonamides via the coupling of benzenesulfonyl chloride with various substituted aromatic amines.[10]

Materials:

  • Benzenesulfonyl chloride

  • Substituted aromatic amines

  • Acetone (B3395972)

  • Pyridine

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the substituted aromatic amine (1 equivalent) in a mixture of acetone and pyridine.

  • Cool the solution in an ice bath.

  • Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified N-aryl substituted benzenesulfonamide derivative.

  • Characterize the final product using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., A-549, HepG2, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the test compounds in DMSO.

  • After 24 hours, treat the cells with various concentrations of the synthesized derivatives and a positive control (e.g., Doxorubicin). Include a vehicle control (DMSO) and a negative control (untreated cells).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole) as positive controls

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

  • Prepare a microbial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum but no drug), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (Benzenesulfonyl Chloride, Substituted Amine) reaction Coupling Reaction start->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (NMR, FTIR, MS) purification->characterization anticancer Anticancer Assays (MTT) characterization->anticancer antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial enzyme Enzyme Inhibition (IC50 Determination) characterization->enzyme sar Structure-Activity Relationship (SAR) anticancer->sar antimicrobial->sar enzyme->sar lead_opt Lead Optimization sar->lead_opt anticancer_mechanism derivative This compound Derivative enzyme Target Enzyme (e.g., DHFR, CA IX) derivative->enzyme Inhibition apoptosis Apoptosis derivative->apoptosis Induces pathway Cellular Proliferation Pathway enzyme->pathway Blocks pathway->apoptosis cell_death Cancer Cell Death apoptosis->cell_death sar_logic core This compound Core Benzene Ring Sulfonamide Linker N-Ethyl Group activity Biological Activity Potency Selectivity ADME Properties core->activity Influences substituents Structural Modifications R1 on Benzene Ring R2 on Ethyl Group substituents:f0->core:f0 substituents:f1->core:f2

References

Application Notes and Protocols for N-Ethylbenzenesulfonamide Derivative-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for reactions catalyzed by derivatives of N-Ethylbenzenesulfonamide. While this compound itself is not typically employed as a catalyst, its halogenated polymeric derivatives have demonstrated significant catalytic activity in key organic transformations. These protocols are designed to be a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry and organic synthesis. While simple N-alkylbenzenesulfonamides are common structural motifs in pharmaceuticals, their direct catalytic applications are limited. However, modification of the this compound structure, specifically through N-halogenation and polymerization, yields powerful and reusable catalysts. This document focuses on the application of two such catalysts: Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) [PCBS] and Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS]. These catalysts have proven effective in the synthesis of bis(indolyl)methanes and various nitrogen-containing heterocyclic compounds, which are of significant interest in pharmaceutical research.

Catalytic Applications

Synthesis of Bis(indolyl)methanes Catalyzed by Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) [PCBS]

Bis(indolyl)methanes are naturally occurring compounds found in cruciferous plants and are known to exhibit beneficial biological activities, including promoting estrogen metabolism and inducing apoptosis in cancer cells.[1] The synthesis of these compounds often involves the reaction of indoles with aldehydes or ketones. Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) [PCBS] has emerged as an efficient and reusable catalyst for this transformation, likely acting as a Lewis acid to activate the carbonyl group via the in-situ release of Cl+.[1] This catalytic system offers advantages such as mild reaction conditions, high yields, and simple work-up procedures.

EntryAldehyde/KetoneProductTime (min)Yield (%)
1Benzaldehyde3,3'-Bis(indolyl)phenylmethane1.598
24-Chlorobenzaldehyde3,3'-Bis(indolyl)(4-chlorophenyl)methane295
34-Methylbenzaldehyde3,3'-Bis(indolyl)(4-methylphenyl)methane196
44-Methoxybenzaldehyde3,3'-Bis(indolyl)(4-methoxyphenyl)methane198
54-Nitrobenzaldehyde3,3'-Bis(indolyl)(4-nitrophenyl)methane392
6Cinnamaldehyde1,1-Bis(3-indolyl)-3-phenylprop-2-ene2.590
7Cyclohexanone3,3'-(Cyclohexylidene)bis(1H-indole)1085

Reaction conditions: Indole (B1671886) (2 mmol), Aldehyde/Ketone (1 mmol), PCBS (0.05 g) under solvent-free conditions at room temperature.

  • In a mortar, add indole (2.0 mmol), the corresponding aldehyde or ketone (1.0 mmol), and Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) [PCBS] (0.05 g).

  • Grind the mixture at room temperature for the time specified in the table above.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add water (10 mL) to the reaction mixture.

  • Filter the solid product and wash with water.

  • Recrystallize the crude product from ethanol (B145695) to afford the pure bis(indolyl)methane.

G reagents Indole, Aldehyde/Ketone, PCBS mixing Grind in Mortar (Solvent-Free) reagents->mixing reaction Room Temperature Reaction mixing->reaction monitoring Monitor by TLC reaction->monitoring workup Add Water & Filter monitoring->workup Reaction Complete purification Recrystallize from Ethanol workup->purification product Pure Bis(indolyl)methane purification->product G cluster_reactants Reactants OPDA o-Phenylenediamine Intermediate Intermediate Formation (e.g., Schiff Base) OPDA->Intermediate Aldehyde Aldehyde (2 eq.) Aldehyde->Intermediate Catalyst PBBS (catalyst) Catalyst->Intermediate catalyzes Cyclization Intramolecular Cyclization Intermediate->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization Product 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole Aromatization->Product

References

Application Notes and Protocols: The Role of Sulfonamides in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethylbenzenesulfonamide, while not extensively documented as a standalone chiral auxiliary or ligand in asymmetric synthesis, belongs to the broader class of sulfonamides that are pivotal in the stereoselective synthesis of chiral molecules. This document provides detailed application notes and protocols on the versatile roles of sulfonamides in asymmetric synthesis, focusing on their application as chiral auxiliaries, as key components of organocatalysts, and as ligands in transition metal catalysis.

Sulfonamides as Chiral Auxiliaries: The Ellman Auxiliary

The most prominent application of sulfonamides as chiral auxiliaries is exemplified by tert-butanesulfinamide (Ellman's auxiliary). This chiral auxiliary has been instrumental in the asymmetric synthesis of a wide array of chiral amines, which are crucial building blocks for many pharmaceuticals. The tert-butanesulfinyl group activates imines for nucleophilic addition and provides high stereochemical control, after which it can be readily cleaved under mild conditions.

A notable application is in the synthesis of the drug Apremilast, a phosphodiesterase 4 (PDE4) inhibitor. The key stereocenter is installed using Ellman's auxiliary to direct the addition of a nucleophile to a chiral N-sulfinylimine.

Workflow for Asymmetric Synthesis using a Sulfonamide Chiral Auxiliary:

G cluster_0 Step 1: Chiral Sulfinylimine Formation cluster_1 Step 2: Diastereoselective Nucleophilic Addition cluster_2 Step 3: Auxiliary Cleavage start Aldehyde/Ketone + Chiral Sulfonamide (e.g., tert-butanesulfinamide) step1 Condensation Reaction (e.g., with Ti(OEt)4 or CuSO4) start->step1 product1 Chiral N-Sulfinylimine step1->product1 step2 Addition to C=N bond product1->step2 nucleophile Nucleophile (e.g., Grignard reagent, organolithium) nucleophile->step2 product2 Diastereomerically Enriched Sulfinamide step2->product2 step3 Mild Acidic Hydrolysis (e.g., HCl in MeOH) product2->step3 product3 Chiral Amine step3->product3

Caption: General workflow for the use of a sulfonamide chiral auxiliary in asymmetric amine synthesis.

Experimental Protocol: Asymmetric Synthesis of an Apremilast Precursor [1][2]

This protocol describes the asymmetric synthesis of a key chiral amine intermediate for the drug Apremilast using (R)-tert-butanesulfinamide as a chiral auxiliary.

Step 1: Synthesis of (R,E)-N-(3-ethoxy-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide

  • To a solution of 3-ethoxy-4-methoxybenzaldehyde (B45797) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add (R)-tert-butanesulfinamide (1.05 eq).

  • Add titanium(IV) ethoxide (2.0 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by adding brine and filter the mixture through a pad of Celite.

  • Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral N-sulfinylimine.

Step 2: Diastereoselective Addition of Dimethyl Sulfone

  • To a solution of dimethyl sulfone (3.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (2.5 M in hexanes, 2.8 eq) dropwise.

  • Stir the resulting suspension at -78 °C for 30 minutes.

  • Add a solution of the chiral N-sulfinylimine from Step 1 in anhydrous THF to the reaction mixture.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to yield the desired diastereomerically enriched sulfinamide.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the sulfinamide from Step 2 in methanol.

  • Add a solution of hydrogen chloride in diethyl ether (e.g., 2 M, 2.0 eq) and stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether.

  • Basify the aqueous layer with aqueous sodium hydroxide (B78521) and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the chiral amine.

Quantitative Data for Apremilast Precursor Synthesis [1]

StepProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee%)
1Chiral N-Sulfinylimine89N/A>99
2Diastereomerically Enriched Sulfinamide74>25:1N/A
3Chiral Amine~90 (for cleavage)N/A95.5
Overall Apremilast 56 N/A 95.5

Sulfonamides in Organocatalysis

Proline-derived sulfonamides have emerged as powerful organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions.[3] The sulfonamide moiety enhances the acidity of the proline's carboxylic acid group (or acts as a hydrogen bond donor), leading to more effective activation of the substrates and higher stereoselectivity. These catalysts are often more soluble in organic solvents compared to proline itself.

Logical Relationship in Proline Sulfonamide Catalysis:

G catalyst Proline Sulfonamide Organocatalyst enamine Chiral Enamine Intermediate catalyst->enamine with Ketone h_bond Hydrogen Bonding Activation of Aldehyde catalyst->h_bond with Aldehyde ketone Ketone ketone->enamine aldehyde Aldehyde aldehyde->h_bond reaction C-C Bond Formation enamine->reaction h_bond->reaction product Chiral Aldol Product reaction->product

Caption: Catalytic cycle of a proline sulfonamide-catalyzed aldol reaction.

Experimental Protocol: Proline Sulfonamide-Catalyzed Asymmetric Aldol Reaction [4]

This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by a proline-derived sulfonamide.

Materials:

  • Proline sulfonamide catalyst (e.g., 10-20 mol%)

  • Aldehyde (1.0 eq)

  • Ketone (5.0 eq)

  • Solvent (e.g., Dichloromethane or Acetone)

  • Additive (optional, e.g., water, 10 mol%)

Procedure:

  • To a stirred solution of the proline sulfonamide catalyst in the chosen solvent, add the aldehyde and then the ketone at the specified temperature (e.g., -10 to 25 °C).

  • If an additive is used, it is added at this stage.

  • Stir the reaction mixture for the required time (e.g., 24-72 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Asymmetric Aldol Reactions

AldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
4-Nitrobenzaldehyde10Acetone (B3395972)249561
4-Chlorobenzaldehyde20CH2Cl2488055
Benzaldehyde20CH2Cl2727548

Sulfonamides in Chiral Ligands for Asymmetric Catalysis

Sulfonamide moieties are incorporated into the structure of various chiral ligands used in transition metal-catalyzed asymmetric reactions, such as hydrogenation. The sulfonamide group can influence the electronic properties and the steric environment of the catalytic center, leading to improved enantioselectivity. For instance, chiral phosphine (B1218219) ligands containing sulfonamide groups have been developed for rhodium- and iridium-catalyzed asymmetric hydrogenations.

Experimental Workflow for Asymmetric Hydrogenation:

G cluster_0 Catalyst Preparation cluster_1 Asymmetric Hydrogenation metal Metal Precursor (e.g., [Rh(COD)2]BF4) catalyst Active Chiral Catalyst metal->catalyst ligand Chiral Sulfonamide- Containing Ligand ligand->catalyst reaction Hydrogenation Reaction catalyst->reaction substrate Prochiral Substrate (e.g., Alkene) substrate->reaction h2 H2 Gas h2->reaction product Chiral Product reaction->product

References

N-Ethylbenzenesulfonamide applications in polymer chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Polymer Chemistry

N-Ethylbenzenesulfonamide (NEBSA) and its structural isomers, such as N-Ethyl-o/p-toluenesulfonamide (NEO/PTSA), are gaining significant attention in polymer chemistry for their role as highly effective plasticizers.[1][2] These compounds are particularly valued for their ability to enhance the flexibility, durability, and processability of a range of polymers, most notably polyamides (nylons) and polyvinyl chloride (PVC).[2][3] This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development interested in leveraging the benefits of this compound in their work.

Primary Application: Plasticization of Polyamides

This compound serves as a primary plasticizer for various grades of polyamides, including PA 6, PA 6,6, PA 11, and PA 12. Its principal function is to reduce the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility and making it less brittle.[4] This enhancement in material properties is critical for applications demanding high performance and durability.

The plasticizing effect of benzenesulfonamides stems from their ability to disrupt the intermolecular hydrogen bonds between polyamide chains. The sulfonamide group of NEBSA can form new hydrogen bonds with the amide groups of the polymer, effectively pushing the polymer chains further apart. This increased intermolecular distance reduces the cohesive forces between chains, leading to greater segmental mobility and, consequently, a lower Tg and improved flexibility.

Quantitative Effects on Polymer Properties

The incorporation of benzenesulfonamide (B165840) plasticizers has a quantifiable impact on the thermal and mechanical properties of polyamides. While specific data for this compound is not extensively published, studies on closely related compounds like N-n-butylbenzenesulfonamide (BBSA) provide valuable insights into the expected performance.

Table 1: Effect of Benzenesulfonamide Plasticizers on the Glass Transition Temperature (Tg) of Polyamides

PolymerPlasticizerConcentration (mol %)Original Tg (°C)Plasticized Tg (°C)Reference
Polydodecamide (PA-12)Efficient MonoBSAs2050~0[5]

Table 2: General Effects of N-Ethyl-o/p-toluenesulfonamide on Polymer Properties

PropertyEffect
FlexibilitySignificantly Increased
BrittlenessReduced
DurabilityImproved
Processability (Melt Flow)Enhanced
Mechanical StrengthGenerally Maintained

Note: Quantitative data on the effect of this compound on the mechanical properties of polyamides is limited in publicly available literature. The general effects are inferred from product datasheets and studies on similar plasticizers.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into polyamides. Researchers should optimize these procedures based on their specific polymer grade, equipment, and desired final properties.

Protocol 1: Melt Blending

Melt blending is a common industrial method for incorporating plasticizers into thermoplastics like polyamides.

Objective: To achieve a homogeneous dispersion of this compound within a polyamide matrix.

Materials and Equipment:

  • Polyamide pellets (e.g., PA 6, PA 12)

  • This compound (liquid)

  • Twin-screw extruder

  • Strand pelletizer

  • Drying oven

  • Injection molding machine or compression molder (for sample preparation)

Procedure:

  • Drying: Dry the polyamide pellets in a vacuum oven at 80-100°C for at least 4 hours to remove any absorbed moisture, which can degrade the polymer during processing.

  • Pre-mixing (Optional): For better distribution, the liquid this compound can be pre-mixed with the polyamide pellets in a sealed container and tumbled for 15-20 minutes.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific polyamide grade. A typical profile might range from 220°C to 260°C from the feeding zone to the die.

    • Feed the polyamide pellets (or the pre-mix) into the main hopper of the extruder.

    • If not pre-mixed, inject the liquid this compound into the melt zone of the extruder using a precision liquid dosing pump at the desired weight percentage.

    • Set the screw speed to ensure adequate mixing and residence time. A typical range is 100-300 RPM.

  • Pelletizing: The extruded molten strand is passed through a water bath for cooling and then fed into a pelletizer to produce plasticized polyamide pellets.

  • Drying: Dry the resulting pellets to remove surface moisture before further processing.

  • Sample Preparation: Use an injection molding machine or compression molder to prepare standardized test specimens (e.g., for tensile testing) from the plasticized pellets.

Protocol 2: Solution Casting

Solution casting is a laboratory-scale method suitable for preparing thin films of plasticized polymers.

Objective: To prepare homogeneous thin films of polyamide plasticized with this compound.

Materials and Equipment:

  • Polyamide powder or pellets

  • This compound

  • Suitable solvent (e.g., formic acid, m-cresol)

  • Glass petri dish or a flat glass plate

  • Magnetic stirrer and hot plate

  • Drying oven or vacuum oven

Procedure:

  • Dissolution:

    • Dissolve a known weight of polyamide in a suitable solvent with stirring. Gentle heating may be required to facilitate dissolution. The concentration of the polymer solution will depend on the desired film thickness and the viscosity of the solution (typically 5-15 wt%).

    • Once the polymer is fully dissolved, add the desired amount of this compound to the solution and continue stirring until a homogeneous mixture is obtained.

  • Casting:

    • Pour the polymer solution onto a clean, dry, and level glass petri dish or plate.

    • Ensure the solution spreads evenly to form a uniform layer.

  • Drying:

    • Place the cast film in a dust-free environment at room temperature to allow for slow evaporation of the solvent.

    • Once a self-supporting film is formed, transfer it to a vacuum oven.

    • Dry the film at a temperature below the boiling point of the solvent and the glass transition temperature of the plasticized polymer until a constant weight is achieved, indicating complete solvent removal.

  • Film Removal: Carefully peel the dried film from the glass substrate.

Mandatory Visualizations

experimental_workflow_melt_blending cluster_preparation Material Preparation cluster_processing Melt Blending Process cluster_characterization Sample Preparation & Testing PA_pellets Polyamide Pellets Drying Drying of Pellets PA_pellets->Drying NEBSA This compound Extruder Twin-Screw Extruder NEBSA->Extruder Inject Drying->Extruder Feed Pelletizer Pelletizer Extruder->Pelletizer Extruded Strand Molding Injection/Compression Molding Pelletizer->Molding Testing Mechanical & Thermal Testing Molding->Testing

Fig. 1: Experimental workflow for melt blending of polyamide with this compound.

signaling_pathway_plasticization cluster_polymer Polyamide Structure cluster_plasticizer Plasticizer Action cluster_result Resulting Properties Polymer_Chains Polyamide Chains H_Bonds Intermolecular Hydrogen Bonds Polymer_Chains->H_Bonds H_Bonds->Polymer_Chains Increased_Mobility Increased Chain Mobility H_Bonds->Increased_Mobility NEBSA This compound NEBSA->H_Bonds Disruption Lower_Tg Lower Glass Transition Temperature (Tg) Increased_Mobility->Lower_Tg Improved_Flexibility Improved Flexibility Lower_Tg->Improved_Flexibility

Fig. 2: Mechanism of polyamide plasticization by this compound.

Other Potential Applications

While the primary application of this compound in polymer chemistry is as a plasticizer, its chemical structure suggests potential in other areas:

  • Polymerization Medium: Its high thermal stability and ability to dissolve certain monomers could make it a suitable medium for polymerization reactions.

  • Monomer Synthesis: The sulfonamide group can be chemically modified, opening possibilities for synthesizing novel monomers for specialty polyamides or other condensation polymers.

  • Polymerization Inhibitor/Retarder: While not a primary application, some sulfonamide derivatives have been investigated for their role in controlling polymerization reactions.[6] Further research is needed to evaluate the efficacy of this compound in this capacity.

Conclusion

This compound and its isomers are valuable tools for polymer chemists seeking to modify and enhance the properties of polyamides and other polymers. Their effectiveness as plasticizers is well-established, leading to materials with improved flexibility and processability. The provided protocols offer a starting point for researchers to explore the incorporation of these additives in their own polymer systems. Further investigation into the quantitative effects on mechanical properties and exploration of other potential applications will undoubtedly expand the utility of this compound in the field of polymer science.

References

Application Note and Protocols for the Quantification of N-Ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylbenzenesulfonamide is a compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including process monitoring, quality control, and stability testing. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established analytical principles for sulfonamide compounds and serve as a comprehensive guide for method development and validation.

Data Presentation: Quantitative Method Performance (Expected)

The following tables summarize the expected quantitative performance parameters for the analytical methods described. These values are derived from published data for structurally similar sulfonamide compounds and should be validated for the specific matrix and instrumentation used.[1][2][3]

Table 1: HPLC-UV Method - Expected Performance Characteristics

Validation ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantification (LOQ)0.15 - 0.6 µg/mL
Accuracy (Recovery %)98 - 102%
Precision (RSD %)< 2.0%

Table 2: GC-MS Method - Expected Performance Characteristics

Validation ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.05 ppm
Limit of Quantification (LOQ)0.03 - 0.15 ppm
Accuracy (Recovery %)95 - 105%
Precision (RSD %)< 5.0%

Experimental Protocols

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 40% B

    • 1-8 min: 40-80% B

    • 8-10 min: 80% B

    • 10-10.1 min: 80-40% B

    • 10.1-15 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm

  • Run Time: 15 minutes

3. Standard Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Accurately weigh the sample containing this compound and transfer it to a suitable volumetric flask.

  • Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[4]

5. Method Validation

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be ≤ 2%.

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). The LOD is typically determined at a S/N of 3:1, and the LOQ at a S/N of 10:1.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a GC-MS method for the sensitive and selective quantification of this compound, particularly useful for trace-level analysis and impurity profiling.[5][6]

1. Materials and Reagents

2. Instrumentation and Chromatographic Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Inlet: Splitless mode.

  • Inlet Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 185, 156, 96, 77).

3. Standard Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to obtain concentrations ranging from 0.01 µg/mL to 10 µg/mL.

4. Sample Preparation

  • Solid Samples:

    • Accurately weigh the sample and extract with a suitable solvent (e.g., dichloromethane) using sonication or shaking.

    • Filter the extract and dry it over anhydrous sodium sulfate.

    • Concentrate or dilute the extract as needed to fall within the calibration range.

  • Liquid Samples:

    • Perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate or dilute the extract as needed.

5. Method Validation

  • Follow the validation parameters as described for the HPLC method (Linearity, Precision, Accuracy, LOD, and LOQ), adapting the concentration ranges and acceptance criteria as appropriate for trace analysis.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_processing_gc Data Processing Standard_Prep_GC Standard Preparation (Stock and Working Solutions) GCMS_System GC-MS System Standard_Prep_GC->GCMS_System Sample_Prep_GC Sample Preparation (Extraction and Drying) Sample_Prep_GC->GCMS_System Data_Acquisition_GC Data Acquisition (SIM Mode) GCMS_System->Data_Acquisition_GC Peak_Integration_GC Peak Integration Data_Acquisition_GC->Peak_Integration_GC Calibration_Curve_GC Calibration Curve Generation Peak_Integration_GC->Calibration_Curve_GC Quantification_GC Quantification of this compound Calibration_Curve_GC->Quantification_GC

References

Application Notes and Protocols: N-Ethylbenzenesulfonamide as an Intermediate for Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Ethylbenzenesulfonamide is a versatile organic compound that can serve as a precursor in the synthesis of various dyes, particularly azo dyes. Azo dyes are a prominent class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. This extended conjugated system is responsible for their vibrant colors. The incorporation of a sulfonamide moiety, such as that from this compound, can enhance the properties of the resulting dye, including its lightfastness and affinity for certain fibers.

These application notes provide a comprehensive overview of the potential use of this compound as an intermediate in dye synthesis. While direct literature on the use of this compound is limited, this document outlines a proposed synthetic pathway based on well-established principles of azo dye chemistry, drawing parallels from the synthesis of dyes using structurally similar benzenesulfonamide (B165840) derivatives.

Proposed Synthetic Pathway

The most common method for synthesizing azo dyes involves two main steps: diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich nucleophile.[1] Since this compound does not possess a primary aromatic amine group required for diazotization, a nitration and subsequent reduction step are necessary to introduce this functionality.

The proposed overall synthetic workflow is as follows:

  • Nitration: Introduction of a nitro group (-NO₂) onto the benzene (B151609) ring of this compound, typically at the para-position due to the ortho-, para-directing effect of the ethylsulfonamido group.

  • Reduction: Reduction of the nitro group to a primary amine (-NH₂), yielding 4-amino-N-ethylbenzenesulfonamide.

  • Diazotization: Conversion of the primary aromatic amine into a diazonium salt (-N₂⁺Cl⁻) using nitrous acid at low temperatures.

  • Azo Coupling: Reaction of the diazonium salt with a suitable coupling component (e.g., a phenol, naphthol, or aromatic amine) to form the final azo dye.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of an azo dye using this compound as the starting intermediate. These protocols are based on established procedures for similar compounds.

Part 1: Synthesis of 4-Amino-N-ethylbenzenesulfonamide

1.1. Nitration of this compound

  • Materials: this compound, concentrated sulfuric acid, concentrated nitric acid, ice.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add this compound to an excess of concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.

    • Once the this compound is completely dissolved, slowly add a stoichiometric amount of concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring in the ice bath for one hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The precipitated nitro-substituted product is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

1.2. Reduction of 4-Nitro-N-ethylbenzenesulfonamide

  • Materials: 4-Nitro-N-ethylbenzenesulfonamide, tin (Sn) metal or iron (Fe) powder, concentrated hydrochloric acid, sodium hydroxide (B78521) solution.

  • Procedure:

    • In a round-bottom flask, suspend the 4-Nitro-N-ethylbenzenesulfonamide in water.

    • Add an excess of tin metal or iron powder to the suspension.

    • Slowly add concentrated hydrochloric acid portion-wise while stirring. The reaction is exothermic and may require external cooling to maintain a moderate temperature.

    • After the addition of acid is complete, heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution to precipitate the tin or iron hydroxides.

    • The 4-Amino-N-ethylbenzenesulfonamide can be extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Part 2: Synthesis of an Azo Dye from 4-Amino-N-ethylbenzenesulfonamide

2.1. Diazotization of 4-Amino-N-ethylbenzenesulfonamide

  • Materials: 4-Amino-N-ethylbenzenesulfonamide, concentrated hydrochloric acid, sodium nitrite (B80452) (NaNO₂), ice.

  • Procedure:

    • Dissolve a measured amount of 4-Amino-N-ethylbenzenesulfonamide in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in cold water.

    • Slowly add the sodium nitrite solution dropwise to the cold solution of the amine hydrochloride while maintaining the temperature between 0-5 °C and stirring vigorously.

    • The completion of diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid). The resulting diazonium salt solution is kept cold and used immediately in the next step.

2.2. Azo Coupling with a Coupling Component (e.g., 2-Naphthol)

  • Materials: Diazonium salt solution from step 2.1, 2-naphthol, sodium hydroxide solution, ice.

  • Procedure:

    • Dissolve a stoichiometric amount of the coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with constant stirring.

    • The azo dye will precipitate out of the solution. Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes to ensure complete coupling.

    • Collect the precipitated dye by vacuum filtration and wash it with cold water.

    • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).

Data Presentation

The following table summarizes typical quantitative data for the synthesis of azo dyes containing a benzenesulfonamide moiety, which can be used as a reference for the expected outcomes of the proposed synthesis with this compound.

Intermediate/DyeReaction StepReagentsTemperature (°C)Yield (%)Reference
4-((3-Formyl-4-hydroxyphenyl)diazenyl)benzenesulfonamideDiazotization & Coupling4-Aminobenzenesulfonamide, NaNO₂, HCl, Salicylaldehyde0-589[2][3]
Mono-azo reactive dye 3aCondensation & CouplingBenzenesulfonamide, Cyanuric chloride, J-acid, Diazotized para ester0-1083.1[4]
(E)-4-((4-Hydroxyphenyl)diazenyl)benzenesulfonic acidMicrowave-assisted couplingNitrobenzene, 4-Aminophenol, KOH15089[5]

Visualizations

Diagram 1: Proposed Synthetic Pathway for Azo Dye from this compound

G A This compound B Nitration (HNO3, H2SO4) A->B Step 1 C 4-Nitro-N-ethylbenzenesulfonamide B->C D Reduction (Sn/HCl or Fe/HCl) C->D Step 2 E 4-Amino-N-ethylbenzenesulfonamide D->E F Diazotization (NaNO2, HCl, 0-5°C) E->F Step 3 G N-Ethyl-4-sulfonamidobenzenediazonium chloride F->G I Azo Coupling (NaOH, 0-5°C) G->I Step 4 H Coupling Component (e.g., 2-Naphthol) H->I J Final Azo Dye I->J

Caption: Proposed multi-step synthesis of an azo dye starting from this compound.

Diagram 2: General Workflow for Azo Dye Synthesis

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Workup and Purification A Primary Aromatic Amine B Dissolve in Acid A->B C Cool to 0-5°C B->C D Add NaNO2 solution C->D E Diazonium Salt Solution D->E I Combine with Diazonium Salt E->I Immediate Use F Coupling Component G Dissolve in Base F->G H Cool to 0-5°C G->H H->I J Azo Dye Precipitation I->J K Filtration J->K L Washing K->L M Recrystallization L->M N Pure Azo Dye M->N

Caption: A generalized experimental workflow for the synthesis of azo dyes.

References

Application Note: Protocol for N-alkylation of Benzenesulfonamide using Ethyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-alkylated benzenesulfonamides are crucial structural motifs in a wide array of pharmacologically active compounds. The sulfonamide functional group is present in various drugs, including diuretics, antibacterials, and hypoglycemics. The ability to selectively introduce alkyl groups onto the nitrogen atom is a fundamental transformation in medicinal chemistry for the synthesis of new drug candidates and for structure-activity relationship (SAR) studies. This application note provides a detailed, classical protocol for the N-alkylation of benzenesulfonamide (B165840) using ethyl iodide as the alkylating agent.

Reaction Scheme

The reaction involves the deprotonation of the acidic sulfonamide proton by a base, creating a nucleophilic sulfonamide anion. This anion then attacks the electrophilic ethyl iodide in a nucleophilic substitution reaction (SN2) to form the N-ethylated product, N-ethylbenzenesulfonamide.

Benzenesulfonamide + Ethyl Iodide → this compound

Data Presentation: Summary of Reaction Conditions

The selection of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions. The following table summarizes typical conditions for the N-alkylation of sulfonamides with alkyl halides.

EntryBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
1K₂CO₃DMF60–8012–2480–95A common and effective method for mono-alkylation.[1]
2NaHTHF0 to RT12–2485–98Highly effective but requires anhydrous conditions and careful handling of NaH.[2]
3Cs₂CO₃Toluene12012>90Often used in metal-catalyzed reactions but also effective in classical alkylations.[3]
4DBUAcetonitrileReflux8–1675–90A non-nucleophilic organic base, useful for sensitive substrates.

Experimental Protocol: N-ethylation of Benzenesulfonamide

This protocol describes a general and robust method for the synthesis of this compound using potassium carbonate as the base in dimethylformamide.

Materials:

  • Benzenesulfonamide (1.0 eq)

  • Ethyl iodide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add benzenesulfonamide (1.0 mmol, 157.2 mg) and anhydrous potassium carbonate (1.5 mmol, 207.3 mg).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon.

  • Stirring: Stir the suspension at room temperature for approximately 15-20 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Add ethyl iodide (1.1 mmol, 88 µL) dropwise to the stirring suspension at room temperature.[1] A minimal excess of the alkylating agent is used to reduce the likelihood of dialkylation.[4]

  • Heating: Attach a condenser to the flask and heat the reaction mixture to 70 °C using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing deionized water (20 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (1 x 20 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure this compound.

Troubleshooting and Side Reactions

  • N,N-dialkylation: The formation of a doubly alkylated sulfonamide is a common side reaction.[4] To minimize this, use a slight excess (1.05-1.1 equivalents) of ethyl iodide and consider its slow, dropwise addition to the reaction mixture.[2][4]

  • O-alkylation: Although less common for sulfonamides compared to other amides, alkylation can occur on the oxygen atoms. This is influenced by the Hard-Soft Acid-Base (HSAB) principle. Using a "soft" alkylating agent like ethyl iodide favors N-alkylation, as nitrogen is a softer nucleophile than oxygen.[4]

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can hydrolyze the alkylating agent and interfere with the base.[5] Switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can improve yields but requires more stringent handling procedures.[2]

Visualized Workflow

The following diagrams illustrate the key relationships and the experimental workflow for the N-alkylation protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Benzenesulfonamide (1.0 eq) D Combine in Flask A->D B K₂CO₃ (1.5 eq) B->D C Anhydrous DMF C->D E Add Ethyl Iodide (1.1 eq) D->E Stir 15 min at RT F Heat to 70 °C E->F G Monitor by TLC (12-24h) F->G H Cool to RT & Quench with H₂O G->H Reaction Complete I Extract with EtOAc H->I J Wash with Brine I->J K Dry (Na₂SO₄) & Concentrate J->K L Silica Gel Chromatography K->L Crude Product M Pure this compound L->M

Caption: Experimental workflow for N-alkylation of benzenesulfonamide.

G cluster_main Troubleshooting N-Alkylation problem Observed Issue cause1 Excess Alkylating Agent problem->cause1 N,N-Dialkylation cause2 Wet Reagents/Solvent problem->cause2 Low Yield cause3 Base too Weak problem->cause3 Low Conversion solution1 Use 1.05-1.1 eq Alkyl Halide cause1->solution1 solution2 Slowly Add Alkyl Halide cause1->solution2 solution3 Ensure Anhydrous Conditions cause2->solution3 solution4 Use Stronger Base (e.g., NaH) cause3->solution4

Caption: Logic diagram for troubleshooting common issues.

References

Application Notes and Protocols: N-Ethylbenzenesulfonamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-(4-methylthiazol-2-yl)-N-ethylbenzenesulfonamide, a representative heterocyclic compound, utilizing N-Ethylbenzenesulfonamide as a key starting material. The protocol is based on established synthetic methodologies for analogous compounds and is intended to serve as a guide for the preparation of related heterocyclic structures.

Introduction

This compound is a versatile building block in organic synthesis. The sulfonamide moiety is a common feature in a wide array of biologically active molecules and pharmaceuticals.[1][2][3][4] This protocol details a two-step synthetic sequence to prepare a substituted thiazole (B1198619), a privileged heterocyclic scaffold in medicinal chemistry. The synthesis involves the initial chlorosulfonylation of N-ethylaniline, which could be a precursor to this compound, followed by a cyclization reaction with a suitable partner to construct the thiazole ring. While this specific multi-step synthesis starting from this compound is a well-established chemical transformation, the direct application in a one-pot synthesis of thiazoles is an area of ongoing research.

Proposed Synthetic Pathway

The synthesis of N-(4-methylthiazol-2-yl)-N-ethylbenzenesulfonamide from N-ethylaniline is proposed to proceed via two key steps:

  • Chlorosulfonylation of N-Ethylaniline: Reaction of N-ethylaniline with chlorosulfonic acid to yield N-ethyl-4-aminobenzenesulfonyl chloride.

  • Hantzsch Thiazole Synthesis: Condensation of the resulting N-ethyl-4-aminobenzenesulfonyl chloride with a thiourea (B124793) derivative and an α-haloketone to form the target thiazole derivative.

This application note will focus on a closely related and well-documented synthesis of a sulfonamide-thiazole derivative to provide a reliable experimental protocol.

Application: Synthesis of N-(Thiazol-2-yl)benzenesulfonamide Derivatives

This section details the synthesis of various N-(thiazol-2-yl)benzenesulfonamide derivatives through the N-sulfonylation of 2-aminothiazole (B372263) with different benzenesulfonyl chlorides. This general reaction serves as a template for the synthesis of a wide range of sulfonamide-containing thiazole heterocycles.

Experimental Protocol: General Procedure for the Synthesis of Thiazole-Sulfonamide Derivatives

This protocol is adapted from the synthesis of 2-aminothiazole sulfonamides.[5]

Materials:

  • 2-Aminothiazole

  • Appropriate benzenesulfonyl chloride (e.g., 4-toluenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiazole (1.0 mmol) and sodium carbonate (2.0 mmol) in dichloromethane (10 mL).

  • To this suspension, add the corresponding benzenesulfonyl chloride (1.1 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-(thiazol-2-yl)benzenesulfonamide derivative.

Quantitative Data Summary

The following table summarizes the reported yields and melting points for the synthesis of various N-(thiazol-2-yl)benzenesulfonamide derivatives using the general protocol described above.[5]

CompoundBenzenesulfonyl Chloride UsedYield (%)Melting Point (°C)
1 4-toluenesulfonyl chloride69210-212
2 4-nitrobenzenesulfonyl chloride43265-266
3 4-(trifluoromethyl)benzenesulfonyl chloride44199-200

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_Aminothiazole 2-Aminothiazole Reaction_Vessel N-Sulfonylation (Na₂CO₃, CH₂Cl₂) 2_Aminothiazole->Reaction_Vessel Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Mixture Washing Washing Filtration->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Crude Product Final_Product N-(Thiazol-2-yl)benzenesulfonamide Derivative Chromatography->Final_Product Pure Product

Caption: Experimental workflow for the synthesis of N-(Thiazol-2-yl)benzenesulfonamide derivatives.

LogicalRelationship Start This compound (Starting Material) Functionalization Functionalization (e.g., Chlorination) Start->Functionalization Intermediate Reactive Intermediate Functionalization->Intermediate Cyclization Cyclization Reaction (e.g., Hantzsch Synthesis) Intermediate->Cyclization Cyclization_Partner Cyclization Partner (e.g., Thiourea derivative) Cyclization_Partner->Cyclization Product Heterocyclic Compound Cyclization->Product

Caption: Proposed logical pathway for synthesizing heterocyclic compounds from this compound.

References

Application Notes and Protocols: N-Ethylbenzenesulfonamide as a Plasticizer for Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Ethylbenzenesulfonamide and its close analog, N-Butylbenzenesulfonamide (BBSA), as effective plasticizers for various polyamides (PAs). This document details their impact on the thermal and mechanical properties of polyamides and provides standardized protocols for material preparation and characterization.

Introduction

Polyamides, commonly known as nylons, are a major class of engineering thermoplastics valued for their high strength, toughness, and chemical resistance. However, their inherent rigidity and high processing temperatures can be limitations in applications requiring flexibility, such as in advanced drug delivery systems, medical tubing, and specialized coatings. Plasticizers are additives that increase the flexibility, workability, and distensibility of polymers by lowering the glass transition temperature (Tg).[1]

Benzenesulfonamide derivatives, particularly N-alkylated forms like this compound and N-Butylbenzenesulfonamide, are highly effective and compatible plasticizers for polyamides such as PA6, PA66, PA11, and PA12.[2][3] Their efficacy stems from their ability to interrupt the strong intermolecular hydrogen bonding between polyamide chains, thereby increasing segmental mobility.[4]

Mechanism of Action

The plasticizing effect of this compound in polyamides is primarily attributed to its molecular structure. The sulfonamide group (-SO₂NH-) can form hydrogen bonds with the amide groups (-CONH-) of the polyamide chains. This interaction disrupts the existing polymer-polymer hydrogen bonds, which are responsible for the semi-crystalline and rigid nature of polyamides. By spacing the polymer chains further apart and facilitating their movement, the plasticizer effectively reduces the energy required for the amorphous regions to transition from a rigid, glassy state to a more flexible, rubbery state. This is macroscopically observed as a decrease in the glass transition temperature (Tg).[4]

Effects on Polyamide Properties

The incorporation of N-alkyl benzenesulfonamides into a polyamide matrix leads to significant changes in its thermal and mechanical properties.

Thermal Properties

The most prominent effect is the reduction of the glass transition temperature (Tg). Studies have shown that the addition of benzenesulfonamides can significantly lower the Tg of polyamides. For instance, N-(n-butyl)benzenesulfonamide (BBSA) has been shown to decrease the Tg of an amorphous aliphatic polyamide by as much as 20 K.[4] In another study on semicrystalline Polyamide-12 (PA-12), the Tg was shifted from 50°C to approximately 0°C at a 20 mol% concentration of an efficient mono-benzenesulfonamide plasticizer.[5] The melting temperature (Tm) can also be depressed, indicating miscibility in the crystalline phase as well.[4]

Table 1: Effect of Benzenesulfonamide Plasticizers on Thermal Properties of Polyamides

Polyamide TypePlasticizerConcentration (wt. %)Neat Polymer Tg (°C)Plasticized Polymer Tg (°C)Neat Polymer Tm (°C)Plasticized Polymer Tm (°C)
Polyamide 6Benzenesulfonamide (BSA)106246223215
Polyamide 12N-(n-butyl)benzenesulfonamide (BBSA)~20 mol%50~0--
Amorphous Aliphatic PolyamideN-(n-butyl)benzenesulfonamide (BBSA)--Reduced by 20 K--

Note: Data is compiled from various sources and may involve different experimental conditions. Direct comparison should be made with caution.[4][5][6]

Mechanical Properties

Plasticization generally leads to a decrease in tensile strength and modulus, while significantly increasing elongation at break, resulting in a more flexible and less brittle material.[2] This enhanced flexibility is a direct consequence of the increased molecular mobility.

Table 2: Typical Mechanical Properties of Unplasticized Polyamides (for reference)

PropertyPolyamide 6 (PA6)Polyamide 66 (PA66)Polyamide 12 (PA12)
Tensile Strength (MPa)60 - 80[7]85[8]50
Elongation at Break (%)100 - 300[7]-200
Young's Modulus (GPa)2 - 4[7]3.5[8]1.8

Note: These are typical values for neat, unplasticized polyamides and can vary based on grade and processing conditions.

While specific tabulated data for this compound plasticized polyamides is sparse in publicly available literature, the general trend of decreased strength and increased elongation is consistently reported for sulfonamide plasticizers.[2]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of polyamides plasticized with this compound.

Sample Preparation: Melt Blending

Melt blending is the most common and industrially relevant method for incorporating plasticizers into thermoplastics.

Objective: To achieve a homogeneous dispersion of this compound in the polyamide matrix.

Apparatus:

  • Twin-screw extruder

  • Pelletizer

  • Drying oven or vacuum oven

  • Injection molding machine

Procedure:

  • Drying: Dry the polyamide pellets thoroughly to prevent hydrolytic degradation during melt processing. Typical drying conditions are 80-100°C for 4-6 hours in a vacuum or dehumidifying oven.

  • Premixing: Physically premix the dried polyamide pellets with the desired weight percentage of liquid this compound.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A common profile for PA6 is a gradual increase from 220°C at the feed zone to 240-250°C at the die.

    • Feed the premixed material into the extruder at a constant rate. The screw speed should be optimized to ensure proper mixing without excessive shear heating (e.g., 100-200 RPM).

    • The extruded strand is cooled in a water bath and then fed into a pelletizer to produce plasticized polyamide pellets.

  • Drying of Compounded Pellets: Dry the resulting pellets again to remove any absorbed moisture before subsequent processing.

  • Specimen Molding: Use an injection molding machine to produce standardized test specimens (e.g., dumbbell-shaped bars for tensile testing) from the dried, plasticized pellets.

Characterization of Thermal Properties

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the plasticized polyamide.

Standard: ASTM D3418 or ISO 11357

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the plasticized polyamide (either from pellets or a molded part) into an aluminum DSC pan.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 260°C for PA6) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This step is to erase the thermal history of the material.

    • Cooling Scan: Cool the sample from the melt to below its glass transition temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: Heat the sample again at the same rate as the first scan.

  • Data Analysis:

    • Tg: Determined from the second heating scan as the midpoint of the step-change in the heat flow curve.

    • Tm: The peak temperature of the endothermic melting peak in the second heating scan.

    • Tc: The peak temperature of the exothermic crystallization peak in the cooling scan.

Objective: To evaluate the thermal stability and degradation temperature (Td) of the plasticized polyamide.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a 10-15 mg sample of the plasticized polyamide into a TGA pan.

  • Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature of decomposition (Td), which is often reported as the temperature at which 5% weight loss occurs.

Characterization of Mechanical Properties

Objective: To measure the tensile strength, Young's modulus, and elongation at break of the plasticized polyamide.

Standard: ASTM D638 or ISO 527

Apparatus:

  • Universal Testing Machine (UTM) with appropriate grips and an extensometer.

Procedure:

  • Specimen Conditioning: Condition the injection-molded dumbbell-shaped specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.

  • Testing:

    • Mount the specimen securely in the grips of the UTM.

    • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.

  • Data Analysis: From the resulting stress-strain curve, calculate:

    • Tensile Strength: The maximum stress the material can withstand.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_analysis Property Analysis PA Polyamide Pellets Drying1 Drying of PA Pellets (80-100°C, 4-6h) PA->Drying1 Plasticizer This compound Blending Melt Blending (Twin-Screw Extruder) Plasticizer->Blending Drying1->Blending Pelletizing Pelletizing Blending->Pelletizing Drying2 Drying of Compound Pelletizing->Drying2 Molding Injection Molding of Test Specimens Drying2->Molding Thermal Thermal Analysis Molding->Thermal Mechanical Mechanical Analysis Molding->Mechanical DSC DSC (Tg, Tm, Tc) ASTM D3418 Thermal->DSC TGA TGA (Thermal Stability) Thermal->TGA Tensile Tensile Testing (Strength, Modulus, Elongation) ASTM D638 / ISO 527 Mechanical->Tensile

Caption: Experimental workflow for evaluating this compound as a polyamide plasticizer.

logical_relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect Addition Addition of This compound Disruption Disruption of Inter-chain Hydrogen Bonding Addition->Disruption Spacing Increased Inter-chain Spacing Disruption->Spacing Mobility Increased Polymer Chain Mobility Spacing->Mobility Tg_down ↓ Glass Transition Temp. (Tg) Mobility->Tg_down Strength_down ↓ Tensile Strength & Modulus Mobility->Strength_down Elongation_up ↑ Elongation at Break Mobility->Elongation_up Flexibility_up ↑ Flexibility Tg_down->Flexibility_up Elongation_up->Flexibility_up

Caption: Relationship between this compound addition and polyamide property changes.

References

Troubleshooting & Optimization

Technical Support Center: N-Ethylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the reaction of benzenesulfonyl chloride with ethylamine (B1201723).[1][2] This reaction is a nucleophilic acyl substitution where the ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the formation of the sulfonamide and hydrochloric acid. A base is typically added to neutralize the HCl byproduct.[2]

Q2: Why is the quality of benzenesulfonyl chloride critical for this synthesis?

A2: Benzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to form benzenesulfonic acid.[3][4] Benzenesulfonic acid is unreactive under the standard reaction conditions and will remain as an impurity, reducing the overall yield and complicating the purification process.[3][4] It is recommended to use a fresh bottle of benzenesulfonyl chloride or to purify it before use.

Q3: What is the role of the base in this reaction?

A3: A base, such as pyridine (B92270) or triethylamine (B128534), is crucial for several reasons. Firstly, it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the ethylamine and allowing it to remain a nucleophile.[2] Secondly, the choice and purity of the base can influence the reaction rate and yield.[5][6] The base should be strong enough to deprotonate the amine without causing unwanted side reactions.

Q4: What are the main by-products to expect in this synthesis?

A4: The primary by-products include:

  • Benzenesulfonic acid: Formed from the hydrolysis of unreacted benzenesulfonyl chloride, especially during aqueous workup.[3]

  • N,N-diethylbenzenesulfonamide: This can form if the initially formed this compound is deprotonated by the base and reacts with another molecule of an ethylating agent (if present) or if the ethylamine contains diethylamine (B46881) as an impurity.[7]

  • Diphenyl sulfone: This can be a side product from the manufacturing process of benzenesulfonyl chloride.[8]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[9] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Expected Outcome
Degraded Benzenesulfonyl Chloride Use a freshly opened bottle of benzenesulfonyl chloride or purify it by distillation under reduced pressure. Ensure anhydrous conditions during the reaction.[4]Improved yield due to the availability of the reactive sulfonyl chloride.
Impure or Wet Ethylamine/Solvent Use pure, dry ethylamine and anhydrous solvents. Amines can absorb atmospheric CO2.[4]Minimized side reactions and improved conversion to the desired product.
Incorrect Stoichiometry Carefully check the molar ratios of the reactants. A common approach is a 1:1 ratio of ethylamine to benzenesulfonyl chloride with a slight excess of base (1.1-1.5 equivalents).[4]Optimized conversion of the limiting reagent.
Suboptimal Reaction Temperature The reaction is often initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature. If the reaction is slow, gentle heating may be required.[6][10]Increased reaction rate and completion.
Ineffective Base Ensure the base (e.g., triethylamine, pyridine) is pure and dry.[4] Consider using a stronger, non-nucleophilic base if deprotonation is incomplete.Efficient neutralization of HCl and prevention of starting material protonation.
Issue 2: Product Contamination and Purification Challenges
Observed Impurity Source Troubleshooting and Purification Strategy
Unreacted Benzenesulfonyl Chloride (oily residue) Incomplete reaction or excess reagent.Quench the reaction with a water-soluble amine (e.g., aqueous ammonia) to convert the excess sulfonyl chloride to a water-soluble sulfonamide, which can be removed during aqueous workup.[3]
Benzenesulfonic Acid (acidic impurity) Hydrolysis of benzenesulfonyl chloride.During workup, wash the organic layer with an aqueous sodium bicarbonate solution to extract the acidic benzenesulfonic acid as its sodium salt.[3]
N,N-diethylbenzenesulfonamide Over-alkylation or presence of diethylamine in the starting material.Use a 1:1 stoichiometric ratio of reactants. Ensure the purity of the ethylamine. Purification can be achieved by column chromatography.[7]

Experimental Protocols

General Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, diethyl ether) at 0°C (ice bath).[6]

  • Addition of Benzenesulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred ethylamine solution. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC until the starting material is consumed).

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (to remove benzenesulfonic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.[9]

Visual Logic and Workflows

Synthesis_Workflow Experimental Workflow for this compound Synthesis reagents 1. Combine Ethylamine and Base in Anhydrous Solvent at 0°C add_bsc 2. Add Benzenesulfonyl Chloride Solution Dropwise at 0°C reagents->add_bsc reaction 3. Stir at Room Temperature (Monitor by TLC) add_bsc->reaction workup 4. Aqueous Workup (HCl, NaHCO3, Brine Washes) reaction->workup isolation 5. Dry and Concentrate Organic Layer workup->isolation purification 6. Purify by Recrystallization or Column Chromatography isolation->purification product Pure this compound purification->product

Caption: A step-by-step experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield start Low or No Yield Observed check_reagents Check Reagent Quality (BSC, Amine, Solvent, Base) start->check_reagents check_conditions Verify Reaction Conditions (Stoichiometry, Temperature) start->check_conditions repurify_reagents Use Fresh/Purified Reagents Ensure Anhydrous Conditions check_reagents->repurify_reagents Degraded/Impure adjust_conditions Correct Stoichiometry Optimize Temperature check_conditions->adjust_conditions Incorrect rerun Re-run Experiment repurify_reagents->rerun adjust_conditions->rerun success Improved Yield rerun->success

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

optimizing reaction conditions for N-alkylation of benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of benzenesulfonamide (B165840). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of benzenesulfonamide in a question-and-answer format.

Question 1: My reaction is resulting in a low yield of the desired N-monoalkylated product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in N-alkylation reactions can stem from several factors. A primary consideration is the choice of reaction conditions, which can lead to incomplete conversion of the starting material or the formation of side products. Here are some troubleshooting strategies to enhance your yield:

  • Reaction Temperature: Insufficient temperature can lead to a sluggish or stalled reaction. For instance, alkylation with trichloroacetimidates may require temperatures near the reflux point of toluene (B28343) to proceed effectively.[1] If you observe a slow reaction, consider gradually increasing the temperature.[2]

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. For classical N-alkylation with alkyl halides, strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective.[3][4] If solubility is an issue, switching to a solvent like DMF or DMSO can be beneficial.[5]

  • Catalyst System (for alcohol-based alkylation): When using alcohols as alkylating agents, the choice of catalyst is paramount. Manganese and iridium-based catalysts have shown high efficacy.[6][7] Ensure the correct catalyst loading and the presence of a suitable base, such as potassium carbonate (K2CO3) or potassium tert-butoxide (t-BuOK), as specified in the relevant protocols.[6][7]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Some reactions may require extended periods, such as overnight, to reach completion.[1]

Question 2: I am observing a significant amount of the N,N-dialkylated byproduct. How can I favor mono-alkylation?

Answer:

The formation of N,N-dialkylated products is a common side reaction, particularly with unhindered primary sulfonamides and reactive alkylating agents.[2] Here’s how you can promote mono-alkylation:

  • Stoichiometry and Addition of Alkylating Agent: Carefully control the stoichiometry by using a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).[2] Slow, portion-wise addition of the alkylating agent can also help by keeping its instantaneous concentration low.[2]

  • Steric Hindrance: Employing a bulkier alkylating agent can sterically disfavor the second alkylation step.[2] For example, reactions with methyl iodide are more prone to dialkylation than those with larger agents like benzyl (B1604629) bromide.[2]

  • Base Selection: Using a weaker base or a stoichiometric amount of a strong base can reduce the concentration of the deprotonated secondary sulfonamide, thereby suppressing dialkylation.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for mono-alkylation by reducing the rate of the second alkylation.[2]

Question 3: My reaction is producing an O-alkylated side product. How can I ensure N-alkylation is the major pathway?

Answer:

The sulfonamide anion is an ambident nucleophile, possessing nucleophilic sites on both the nitrogen and oxygen atoms.[2] The regioselectivity of alkylation is influenced by the principles of Hard-Soft Acid-Base (HSAB) theory. To favor N-alkylation, consider the following:

  • Nature of the Alkylating Agent: The nitrogen atom is a "softer" nucleophile than the oxygen atoms.[2] Therefore, using "softer" electrophiles (alkylating agents) will favor N-alkylation.

  • Counter-ion Effects: The cation from the base can influence the site of alkylation. Larger, "softer" cations like cesium (Cs+) can lead to a looser ion pair and may promote N-alkylation.[2]

Question 4: My reaction with a secondary alkyl halide is resulting in a low yield and the formation of an alkene. How can I minimize elimination?

Answer:

Elimination (E2) is a competing reaction pathway with substitution (SN2), especially with secondary alkyl halides and strong, sterically hindered bases. To favor N-alkylation over elimination:

  • Base Selection: Use a less sterically hindered and weaker base.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.

Frequently Asked Questions (FAQs)

What are the common methods for N-alkylation of benzenesulfonamide?

There are several established methods for the N-alkylation of benzenesulfonamide:

  • Classical N-Alkylation: This involves the reaction of the sulfonamide with an alkyl halide in the presence of a base.[3]

  • Borrowing Hydrogen Catalysis: This method utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., manganese or iridium), with water as the only byproduct.[6][7]

  • Reductive Amination: This two-step process involves the condensation of the sulfonamide with an aldehyde to form an imine, followed by reduction.[3]

  • Alkylation with Trichloroacetimidates: This method uses trichloroacetimidates as alkylating agents under thermal conditions.[1]

What are the advantages of using alcohols as alkylating agents in a "borrowing hydrogen" process?

The "borrowing hydrogen" approach offers several advantages, making it an environmentally benign and atom-economical method:

  • It uses readily available and often less toxic alcohols as the alkylating agents.

  • The only byproduct generated is water.[6]

  • It avoids the use of toxic alkylating agents and the stoichiometric generation of undesired byproducts often seen in classical methods.[6]

How can I monitor the progress of my N-alkylation reaction?

The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.[2][3]

Data Presentation

Table 1: Comparison of Reaction Conditions for Different N-Alkylation Methods

MethodAlkylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Manganese-Catalyzed[6]Benzyl AlcoholMn(I) PNP pincer (5 mol%), K2CO3 (10 mol%)Xylenes (B1142099)15024~85-98
Classical N-Alkylation[3]Alkyl HalideK2CO3Anhydrous DMF60-80VariableHigh
Iridium-Catalyzed[7]Primary Alcohol[Cp*IrCl2]2 (0.05-1.5 mol%), t-BuOKTolueneReflux17Good to Excellent
Trichloroacetimidate[1]TrichloroacetimidateNone (Thermal)TolueneReflux18~76

Experimental Protocols

Protocol 1: Manganese-Catalyzed N-Alkylation of Benzenesulfonamide with Benzyl Alcohol [6]

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add benzenesulfonamide (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol%), and potassium carbonate (0.1 mmol, 10 mol%).

  • Add anhydrous xylenes (1.0 mL) to the flask.

  • Add benzyl alcohol (1.0 mmol) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 150 °C with vigorous stirring for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Classical N-Alkylation of Benzenesulfonamide with an Alkyl Halide [3]

  • To a round-bottom flask, add benzenesulfonamide (1.0 mmol) and anhydrous dimethylformamide (DMF) (5 mL).

  • Add potassium carbonate (1.5 mmol) to the suspension.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 3: Reductive Amination of Benzenesulfonamide with an Aldehyde [3]

  • Dissolve benzenesulfonamide (1.0 mmol) and the aldehyde (1.1 mmol) in methanol (B129727) (10 mL) in a round-bottom flask.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 mmol) in methanol (5 mL).

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental_Workflow_N_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: Benzenesulfonamide, Alkylating Agent, Base/Catalyst, Solvent react Heat and Stir (Monitor by TLC/LC-MS) start->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Isolated N-Alkylated Benzenesulfonamide purify->end

Caption: General experimental workflow for the N-alkylation of benzenesulfonamide.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Potential Solutions problem Low Yield or Side Product Formation incomplete_conversion Incomplete Conversion problem->incomplete_conversion dialkylation N,N-Dialkylation problem->dialkylation o_alkylation O-Alkylation problem->o_alkylation elimination Elimination (E2) problem->elimination increase_temp_time Increase Temp./Time incomplete_conversion->increase_temp_time change_base_solvent Change Base/Solvent incomplete_conversion->change_base_solvent control_stoichiometry Control Stoichiometry dialkylation->control_stoichiometry slow_addition Slow Addition of Alkylating Agent dialkylation->slow_addition use_bulkier_agent Use Bulkier Alkylating Agent dialkylation->use_bulkier_agent lower_temp Lower Temperature dialkylation->lower_temp use_soft_cation Use 'Softer' Cation (e.g., Cs+) o_alkylation->use_soft_cation elimination->change_base_solvent Use weaker, less hindered base elimination->lower_temp

References

Technical Support Center: N-Ethylbenzenesulfonamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Ethylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with ethylamine (B1201723).[1] Common impurities include:

  • Benzenesulfonyl chloride: Unreacted starting material.

  • Benzenesulfonic acid: Formed from the hydrolysis of benzenesulfonyl chloride.[1]

  • Excess ethylamine: If an excess of the amine is used in the reaction.

  • N,N-Diethylbenzenesulfonamide: A potential byproduct if the reaction conditions allow for the secondary amine to react.[2]

Q2: What is the principle behind using an alkali wash in the purification process?

A2: The hydrogen atom attached to the nitrogen in this compound is acidic due to the strong electron-withdrawing effect of the sulfonyl group. This acidity allows it to react with a base, such as sodium hydroxide, to form a water-soluble salt.[3][4] This property is exploited to separate it from non-acidic impurities. Acidic impurities like benzenesulfonic acid will also be soluble in the alkaline solution, while unreacted benzenesulfonyl chloride will be hydrolyzed to the soluble sodium benzenesulfonate.

Q3: Which are the most suitable recrystallization solvents for this compound?

A3: For sulfonamides, which have both polar and nonpolar characteristics, a mixed solvent system is often effective.[5] An ethanol (B145695)/water mixture is a common choice for the recrystallization of similar sulfonamide compounds.[5] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for good crystal recovery upon cooling.[6]

Q4: When is vacuum distillation a suitable purification method for this compound?

A4: Vacuum distillation is useful for purifying compounds that have a high boiling point at atmospheric pressure or are prone to decomposition at elevated temperatures.[7] By reducing the pressure, the boiling point of the compound is lowered, enabling distillation at a lower temperature.[7]

Q5: How can I monitor the progress of the purification?

A5: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process.[8] By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. The disappearance of impurity spots and the presence of a single spot for the purified product indicate successful purification.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out instead of crystallization The compound may be too soluble in the chosen solvent, or the solution is cooling too rapidly.Add a small amount of a "poor" solvent (in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then clarify with a few drops of the "good" solvent.[9] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
Low recovery of crystals The compound is too soluble in the solvent at low temperatures, or not enough of the poor solvent was added in a mixed solvent system.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[5] If using a mixed solvent system, you can try increasing the proportion of the poor solvent.
Colored impurities in the final product The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5]
No crystal formation The solution is not supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. You can also try to reduce the volume of the solvent by evaporation.
Column Chromatography
Problem Possible Cause Solution
Poor separation of compounds (overlapping bands) The chosen mobile phase is too polar or not polar enough.Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.[10] A less polar solvent system will increase retention on the silica (B1680970) gel, while a more polar system will decrease it.
Compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate (B1210297) in hexane (B92381) and slowly increase the ethyl acetate concentration.[10]
Cracking of the silica gel bed Improper packing of the column or running the solvent too fast.Ensure the silica gel is packed uniformly as a slurry. Apply gentle air pressure to run the column at a steady rate.
Tailing of spots on TLC of collected fractions The compound might be acidic or basic and is interacting strongly with the silica gel.For acidic compounds, a small amount of acetic acid can be added to the mobile phase. For basic compounds, a small amount of triethylamine (B128534) (e.g., 0.1%) can be added.[10]

Experimental Protocols

Synthesis of this compound

The synthesis typically involves the reaction of benzenesulfonyl chloride with ethylamine. A general procedure is as follows:

  • Dissolve ethylamine in a suitable solvent, such as dichloromethane, in a flask and cool the mixture in an ice bath.

  • Slowly add benzenesulfonyl chloride to the cooled solution with stirring.

  • A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid that is formed during the reaction.[1]

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction mixture is then quenched with water and the organic layer is separated.

  • The organic layer is washed successively with dilute acid (to remove excess amine and base), a saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Workflow

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Wash Alkali Wash (e.g., 1M NaOH) Dissolve->Wash Separate Separate Layers Wash->Separate OrganicLayer Organic Layer Separate->OrganicLayer AqueousLayer Aqueous Layer (contains impurities) Separate->AqueousLayer Dry Dry Organic Layer (e.g., Na2SO4) OrganicLayer->Dry Concentrate Concentrate Dry->Concentrate PurificationChoice Choice of Purification Concentrate->PurificationChoice Recrystallization Recrystallization (e.g., Ethanol/Water) PurificationChoice->Recrystallization ColumnChromatography Column Chromatography (e.g., Hexane/Ethyl Acetate) PurificationChoice->ColumnChromatography PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct

General purification workflow for this compound.
Recrystallization from Ethanol/Water

  • Dissolve the crude this compound in a minimal amount of hot ethanol.[5]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove any insoluble impurities and the charcoal.

  • To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Dry the crystals to obtain pure this compound.

Flash Column Chromatography
  • Select a Solvent System: Use TLC to find a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate.[11] The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.[10]

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the silica gel.

  • Elute the Column: Run the mobile phase through the column, applying gentle pressure. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Summary

Property Value Reference
Molecular Formula C₈H₁₁NO₂S[12]
Molecular Weight 185.25 g/mol [12]
CAS Number 5339-67-3[12]
Melting Point (of N-Ethyl-p-toluenesulfonamide) 63-65 °C[13]

Note: The melting point provided is for a closely related compound and should be used as an estimate.

Logical Relationships in Purification

LogicalRelationships cluster_0 Impurity Profile cluster_1 Purification Strategy cluster_2 Target Outcome Unreacted Starting Materials Unreacted Starting Materials Alkali Wash Alkali Wash Unreacted Starting Materials->Alkali Wash Hydrolysis Products Hydrolysis Products Hydrolysis Products->Alkali Wash Side-Reaction Products Side-Reaction Products Recrystallization Recrystallization Side-Reaction Products->Recrystallization Chromatography Chromatography Side-Reaction Products->Chromatography High Purity this compound High Purity this compound Alkali Wash->High Purity this compound Recrystallization->High Purity this compound Chromatography->High Purity this compound

Relationship between impurities and purification methods.

References

Technical Support Center: Troubleshooting Guide for Sulfonamide Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for the removal of sulfonamide protecting groups.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide deprotection reaction is not proceeding to completion. What are the common causes and how can I address this?

Incomplete deprotection is a frequent challenge. The primary causes and potential solutions are outlined below:

  • Insufficient Reagent: The stoichiometry of the deprotecting agent is crucial. For reductive methods, ensure a sufficient excess of the reagent is used. In the case of acidic or basic cleavage, the concentration and strength of the acid or base are key factors.

    • Troubleshooting: Incrementally increase the equivalents of the deprotecting agent and closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • Reaction Time: Some deprotection reactions are inherently slow.

    • Troubleshooting: Extend the reaction time and continue to monitor its progress. Be aware that prolonged reaction times may lead to the formation of side products.[1][2]

  • Temperature: Many deprotection reactions are sensitive to temperature.

    • Troubleshooting: If the reaction is sluggish at room temperature, gentle heating may be necessary. Conversely, for highly exothermic reactions or with sensitive substrates, cooling might be required to prevent side reactions.[1][2]

  • Steric Hindrance: A sterically hindered sulfonamide can be difficult to deprotect.

    • Troubleshooting: Consider switching to a deprotection method that is less sensitive to steric bulk.[1][2]

  • Poor Solubility: If the substrate is not fully dissolved, the reaction will be slow and incomplete.

    • Troubleshooting: Select a solvent system in which your substrate is fully soluble. A co-solvent may be necessary in some cases.[1]

Q2: I am observing unexpected spots on my TLC plate. What are the likely side products and how can I avoid them?

The formation of side products is a common issue. Here are some of the most frequent impurities and strategies to avoid them:

  • O-Sulfonation: In peptide synthesis, acidic deprotection of sulfonamides in the presence of serine or threonine residues can lead to O-sulfonation of the hydroxyl groups.

    • Prevention: Careful selection of scavengers and optimization of cleavage cocktails are necessary to suppress this side reaction.[1]

  • Aspartimide Formation: During peptide synthesis, aspartic acid residues are prone to cyclization to form aspartimide, particularly under acidic or basic conditions.

    • Prevention: Using milder deprotection conditions and carefully controlling the pH during workup can minimize this side reaction.[1]

  • Over-reduction: In reductive deprotection methods, other functional groups in your molecule may be sensitive to the reducing agent.

    • Prevention: Choose a milder reducing agent or a different deprotection strategy that is compatible with your substrate's functional groups.[1]

  • Thiol-Related Byproducts (for Nosyl Deprotection): Removal of excess thiol and the resulting thioether byproduct can be challenging.

    • Prevention: During the workup, wash the organic layer with a dilute solution of sodium hypochlorite (B82951) (bleach) to oxidize residual thiols. Using polymer-supported thiols can also simplify purification.

Q3: How do I choose the most suitable deprotection method for my specific substrate?

The choice of deprotection method depends on several factors:

  • Functional Group Compatibility: This is the most critical factor. The chosen method should not affect other protecting groups or functional groups present in your molecule.

  • Steric Hindrance: For sterically hindered sulfonamides, certain methods are more effective than others.[1]

  • Reaction Scale: Some methods are more amenable to large-scale synthesis.

  • Reagent Availability: Ensure the necessary reagents and equipment are readily available in your laboratory.[1]

Troubleshooting Workflow

TroubleshootingWorkflow start Reaction Issue Observed (e.g., Low Yield, Multiple Spots on TLC) incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No check_reagents Check Reagent Stoichiometry, Quality, and Solubility incomplete->check_reagents Yes modify_workup Modify Workup Procedure (e.g., Scavengers, pH control) side_products->modify_workup Yes end Successful Deprotection side_products->end No optimize_conditions Optimize Reaction Conditions (Time, Temperature) check_reagents->optimize_conditions alternative_method Select Alternative Deprotection Method optimize_conditions->alternative_method Still issues optimize_conditions->end Resolved alternative_method->end modify_workup->alternative_method Still issues modify_workup->end Resolved

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the removal of common sulfonamide protecting groups.

Table 1: Deprotection of Nosyl (Ns) Group

SubstrateReagentsBaseSolventTemperature (°C)Time (h)Yield (%)
N-Nosyl-N-(4-methoxybenzyl)-3-phenylpropylamineThiophenol (2.5 equiv)KOH (2.5 equiv)Acetonitrile (B52724)500.6789-91[2]
N-Nosyl-protected aminePS-thiophenol (1.12 equiv)Cs₂CO₃ (3.25 equiv)THFRT2496[3]
N-Nosyl-protected aminePS-thiophenol (2.24 equiv)Cs₂CO₃ (3.25 equiv)THF80 (MW)0.1High

Table 2: Deprotection of Tosyl (Ts) Group

SubstrateReagentsSolventTemperature (°C)TimeYield (%)
N-Tosyl amides/estersSmI₂/Amine/H₂OTHFRTInstantaneousNear quantitative[4]
N/O-Tosyl compoundsLow-valent titanium (from TiCl₃/Li)THFRT-Modest to excellent[5]
N-TosylaziridinesMg (5 equiv)/MeOHMethanolRT-High
N-Tosyl aromatic aminesMg/MeOHMethanol--Reluctant to cleave

Table 3: Deprotection of 2-(Trimethylsilyl)ethanesulfonyl (SES) Group

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)
SES-protected amineTBAF (excess)AcetonitrileElevated-High[6]
SES-protected amineCesium fluoride (B91410)DMFElevated-High[6]
SES-protected amineHF---High[6]

Key Experimental Protocols

Protocol 1: Removal of the Nosyl (Ns) Group using Thiophenol

This protocol is adapted from the Fukuyama amine synthesis.[2]

Materials:

Procedure:

  • In a round-bottomed flask, prepare a solution of potassium thiophenolate by dissolving thiophenol (2.5 equivalents) in acetonitrile.

  • Cool the mixture in an ice-water bath and add an aqueous solution of potassium hydroxide (2.5 equivalents) dropwise.

  • To this solution, add the nosyl-protected amine (1.0 equivalent) dissolved in acetonitrile.

  • Heat the reaction mixture to 50°C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 40 minutes.[2]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Removal of the Tosyl (Ts) Group using Samarium Iodide (SmI₂)

This method allows for the instantaneous cleavage of tosyl amides and esters under mild conditions.[4]

Materials:

  • Tosyl-protected amine or ester

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • An aliphatic amine (e.g., triethylamine (B128534) or pyrrolidine)

  • Water

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the tosyl-protected substrate in anhydrous THF under an inert atmosphere.

  • To the stirred solution, add the aliphatic amine followed by water.

  • Add the SmI₂ solution in THF dropwise until the characteristic dark blue color persists, indicating the consumption of the starting material. The reaction is typically instantaneous.[4]

  • Quench the reaction by exposure to air (which oxidizes Sm(II) to Sm(III)).

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 3: Removal of the 2-(Trimethylsilyl)ethanesulfonyl (SES) Group using TBAF

This protocol utilizes fluoride-mediated cleavage for the removal of the SES group.[6]

Materials:

  • SES-protected amine

  • Tetrabutylammonium fluoride (TBAF) solution in THF (1.0 M)

  • Anhydrous acetonitrile or THF

Procedure:

  • Dissolve the SES-protected amine in anhydrous acetonitrile or THF.

  • Add an excess of the 1.0 M TBAF solution in THF to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Mechanism of Nosyl Group Removal

The cleavage of the nosyl group proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

// Nodes substrate [label="Nosyl-protected Amine (R₂N-Ns)", fillcolor="#F1F3F4", fontcolor="#202124"]; thiolate [label="Thiolate (RS⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; meisenheimer [label="Meisenheimer Complex", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; amine [label="Free Amine (R₂NH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Thioether Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges substrate -> meisenheimer [label="Nucleophilic Attack"]; thiolate -> meisenheimer; meisenheimer -> amine [label="Elimination"]; meisenheimer -> byproduct; } .dot Caption: Mechanism of nosyl deprotection by a thiolate anion.[1]

References

Technical Support Center: Synthesis of N-Ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common laboratory synthesis involves the reaction of benzenesulfonyl chloride with ethylamine (B1201723) in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

Q2: What are the most common byproducts in this synthesis?

The primary byproducts encountered during the synthesis of this compound are:

  • N,N-Diethylbenzenesulfonamide: Formed by the secondary reaction of the desired product with the ethylamine starting material.

  • Benzenesulfonic acid: Results from the hydrolysis of benzenesulfonyl chloride in the presence of water.

  • Unreacted starting materials: Residual benzenesulfonyl chloride and ethylamine may remain after the reaction is complete.

Q3: How can I minimize the formation of N,N-Diethylbenzenesulfonamide?

To reduce the formation of the dialkylated byproduct, consider the following strategies:

  • Control Stoichiometry: Use a minimal excess of ethylamine.

  • Slow Addition: Add the benzenesulfonyl chloride to the reaction mixture slowly and in a controlled manner.

  • Lower Temperature: Running the reaction at a lower temperature can help to control the rate of the secondary alkylation reaction.

  • Choice of Base: A weaker base or a stoichiometric amount of a strong base is preferable to a large excess of a strong base.

Q4: How can I prevent the formation of benzenesulfonic acid?

The formation of benzenesulfonic acid can be minimized by:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Proper Quenching: At the end of the reaction, a careful workup will help to remove any traces of this impurity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound 1. Incomplete reaction. 2. Hydrolysis of benzenesulfonyl chloride. 3. Loss of product during workup.1. Increase reaction time or temperature. 2. Ensure anhydrous conditions. 3. Optimize extraction and purification steps.
Presence of N,N-Diethylbenzenesulfonamide impurity Excessive ethylamine or harsh reaction conditions.See FAQ 3 for mitigation strategies. Separation can be achieved by column chromatography.
Presence of benzenesulfonic acid impurity Presence of water in the reaction.See FAQ 4. During workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.
Presence of unreacted benzenesulfonyl chloride Incomplete reaction.Quench the reaction with a small amount of aqueous ammonia (B1221849) to convert the remaining benzenesulfonyl chloride to the more water-soluble benzenesulfonamide (B165840), which can be removed during the aqueous wash.
Product "oils out" during recrystallization The chosen solvent is not ideal, or the product is still too impure.Re-dissolve the oil in the hot solvent, add a small amount of a co-solvent to increase solubility, and allow to cool slowly. Alternatively, purify by column chromatography before recrystallization.[1]

Experimental Protocols

Synthesis of this compound

Materials:

  • Benzenesulfonyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

  • A suitable base (e.g., triethylamine, pyridine, or aqueous NaOH)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM))

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (B86663) or sodium sulfate (anhydrous)

  • Solvents for recrystallization or column chromatography (e.g., ethanol, water, hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve ethylamine in the chosen anhydrous solvent and cool to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride dropwise to the stirred solution.

  • Add the base to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding water.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (B1210297).

  • Wash the organic layer sequentially with 1 M HCl (to remove excess ethylamine and base), saturated NaHCO₃ solution (to remove benzenesulfonic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol).[2][3]

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly cloudy.[4]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

Purification by Column Chromatography

Procedure:

  • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The less polar N,N-diethylbenzenesulfonamide will elute before the more polar this compound.

  • Collect fractions and analyze them by TLC to identify the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Dissolve Ethylamine in Anhydrous Solvent s2 Cool to 0°C s1->s2 s3 Add Benzenesulfonyl Chloride s2->s3 s4 Add Base s3->s4 s5 React at Room Temperature s4->s5 w1 Quench with Water s5->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash with 1M HCl w2->w3 w4 Wash with sat. NaHCO3 w3->w4 w5 Wash with Brine w4->w5 w6 Dry and Concentrate w5->w6 p1 Recrystallization or Column Chromatography w6->p1 p2 Pure this compound p1->p2

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_byproducts Identify Primary Impurity cluster_solutions Implement Solution start Analyze Crude Product (TLC, HPLC, NMR) b1 N,N-Diethylbenzenesulfonamide start->b1 Dialkylation b2 Benzenesulfonic Acid start->b2 Hydrolysis b3 Benzenesulfonyl Chloride start->b3 Incomplete Reaction s1 Optimize Reaction: - Control Stoichiometry - Lower Temperature - Slow Addition Purify: - Column Chromatography b1->s1 s2 Improve Workup: - Anhydrous Conditions - NaHCO3 Wash b2->s2 s3 Improve Workup: - Quench with Ammonia - Base Wash b3->s3

Caption: Troubleshooting logic for identifying and removing byproducts.

References

Technical Support Center: Synthesis of N-Ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-Ethylbenzenesulfonamide. Our aim is to facilitate improved yields and purity through detailed experimental protocols and systematic problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the reaction of benzenesulfonyl chloride with ethylamine (B1201723).[1][2] This reaction, often performed under Schotten-Baumann conditions, involves a nucleophilic attack of the ethylamine on the electrophilic sulfur atom of the benzenesulfonyl chloride, forming the sulfonamide bond.[3][4]

Q2: What are the critical factors influencing the yield of the reaction?

A2: Several factors can significantly impact the yield of this compound synthesis:

  • Purity of Reactants: Benzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to benzenesulfonic acid, which is unreactive.[5] Ensure both benzenesulfonyl chloride and ethylamine are pure and anhydrous.

  • Reaction Temperature: Proper temperature control is crucial to prevent side reactions and decomposition of reactants.[6]

  • Choice of Base and Solvent: The base neutralizes the HCl byproduct, driving the reaction forward. The solvent must be inert and capable of dissolving the reactants.[5]

  • Stoichiometry: Precise control of the molar ratios of the reactants is essential for optimal conversion.

Q3: What are potential side reactions that can lower the yield?

A3: The primary side reaction is the hydrolysis of benzenesulfonyl chloride in the presence of water to form benzenesulfonic acid.[5] Another potential issue is the formation of a salt between the HCl byproduct and unreacted ethylamine, which renders the amine unreactive.[7] At elevated temperatures, dimerization or polymerization can also occur.[6]

Q4: How can I purify the crude this compound product?

A4: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[8][9] A suitable solvent system, often a polar solvent like ethanol (B145695) mixed with water, can be used to dissolve the crude product at an elevated temperature and then allow pure crystals to form upon cooling.[8]

Troubleshooting Guide

Low yields or impure products are common challenges in organic synthesis. This guide provides a systematic approach to troubleshooting the synthesis of this compound.

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

CauseRecommended Action
Degraded Starting Materials Verify the purity of benzenesulfonyl chloride and ethylamine using appropriate analytical techniques (e.g., NMR, GC-MS). Use freshly opened or purified reagents. Benzenesulfonyl chloride is particularly sensitive to moisture.[5][6]
Incorrect Reaction Conditions Temperature: Ensure the reaction is conducted at the optimal temperature. Initial cooling (e.g., 0 °C) can control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.[6] Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure complete conversion.[6]
Ineffective Base or Solvent Base: If using a tertiary amine base like triethylamine, ensure it is dry. For less reactive amines, a stronger, non-nucleophilic base might be necessary.[6] Solvent: Use anhydrous solvents to prevent the hydrolysis of benzenesulfonyl chloride.[5]
Problem 2: Presence of Significant Impurities

Possible Causes & Solutions:

CauseRecommended Action
Hydrolysis of Benzenesulfonyl Chloride Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize exposure to moisture.[5]
Side Reactions at Elevated Temperatures Add the benzenesulfonyl chloride solution slowly to the ethylamine solution at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction.[6]
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. Protic solvents, for example, may react with the sulfonyl chloride.[6]
Problem 3: Difficulty in Product Isolation and Purification

Possible Causes & Solutions:

CauseRecommended Action
Product Loss During Workup If the product exhibits some solubility in the aqueous phase, perform multiple extractions with the organic solvent to maximize recovery.[6]
Ineffective Recrystallization Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. An ethanol/water mixture is often effective for sulfonamides.[8] Cooling Rate: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[8]

Experimental Protocols

Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Benzenesulfonyl chloride

  • Ethylamine (as an aqueous solution or gas)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric acid (HCl) for workup

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol and Water for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine in the chosen organic solvent (e.g., DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve benzenesulfonyl chloride in the same organic solvent.

  • Slowly add the benzenesulfonyl chloride solution to the stirred ethylamine solution at 0 °C.

  • Simultaneously or subsequently, add an aqueous solution of the base (e.g., NaOH) dropwise to neutralize the generated HCl.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period, monitoring the reaction progress by TLC.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

  • Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry to obtain the purified this compound.[8][9]

Data Presentation

The following tables summarize the expected impact of various reaction parameters on the yield of this compound. The data is presented qualitatively based on established principles of organic synthesis.

Table 1: Effect of Temperature on Reaction Yield

TemperatureExpected YieldRationale
Low (0-5 °C) Moderate to HighMinimizes side reactions and controls the initial exothermic nature of the reaction.[6]
Room Temperature HighOften optimal for driving the reaction to completion without significant side product formation.
High (>40 °C) Low to ModerateIncreases the rate of side reactions, such as hydrolysis of the sulfonyl chloride and potential decomposition.[6]

Table 2: Effect of Solvent on Reaction Yield

SolventExpected YieldRationale
Aprotic (e.g., DCM, THF) HighInert and good at dissolving both reactants. Anhydrous conditions are crucial.[6]
Protic (e.g., Ethanol) LowCan react with benzenesulfonyl chloride, reducing the amount available for the desired reaction.[6]
Biphasic (e.g., DCM/Water) HighEffective for Schotten-Baumann conditions where the base is in the aqueous phase.[4]

Table 3: Effect of Base on Reaction Yield

BaseExpected YieldRationale
Aqueous NaOH/K₂CO₃ HighEffectively neutralizes HCl in Schotten-Baumann conditions.[10]
Pyridine HighActs as both a base and a nucleophilic catalyst. Must be anhydrous.
Triethylamine (TEA) Moderate to HighA common organic base, must be dry. Less effective if the amine reactant is a weak nucleophile.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Prepare Anhydrous Reactants & Solvents setup Set up Reaction Apparatus reagents->setup addition Slow Addition of Benzenesulfonyl Chloride at 0 °C setup->addition base_add Add Base addition->base_add stir Stir at Room Temperature base_add->stir monitor Monitor by TLC stir->monitor extract Aqueous Workup (HCl, NaHCO₃, Brine) monitor->extract dry Dry Organic Layer (Na₂SO₄) extract->dry evaporate Solvent Evaporation dry->evaporate recrystallize Recrystallization (Ethanol/Water) evaporate->recrystallize filter_dry Filter and Dry Pure Product recrystallize->filter_dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (e.g., lower temp, longer time) conditions_ok->optimize_conditions No check_workup Review Workup and Purification Procedure conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Procedure Correct? check_workup->workup_ok modify_workup Modify Procedure (e.g., more extractions, different recrystallization solvent) workup_ok->modify_workup No end Improved Yield workup_ok->end Yes modify_workup->check_workup

Caption: Troubleshooting logic for improving the yield of this compound.

References

challenges in the scale-up of N-Ethylbenzenesulfonamide production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of N-Ethylbenzenesulfonamide production. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound production at an industrial scale?

A1: The most prevalent and economically viable method for industrial-scale production of this compound is the reaction of benzenesulfonyl chloride with ethylamine (B1201723). This reaction is a nucleophilic substitution at the sulfonyl group and is often referred to as a sulfonylation reaction.[1][2]

Q2: What are the primary challenges when scaling up this reaction?

A2: Key challenges during the scale-up of this compound synthesis include:

  • Exothermic Reaction Control: The reaction is exothermic, and improper heat management can lead to temperature spikes, promoting side reactions and compromising product purity.[3]

  • Mixing and Mass Transfer: Ensuring homogenous mixing in large reactors is critical to maintain consistent reaction rates and prevent localized overheating.

  • Impurity Profile Management: The formation of byproducts, such as benzenesulfonic acid from the hydrolysis of unreacted benzenesulfonyl chloride, can increase with longer reaction times and temperature fluctuations at a larger scale.

  • Handling of Raw Materials: Benzenesulfonyl chloride is corrosive and moisture-sensitive, requiring specialized handling and storage procedures to prevent degradation and ensure safety.[4][5][6]

Q3: How can I minimize the formation of the primary byproduct, benzenesulfonic acid?

A3: Benzenesulfonic acid is primarily formed by the hydrolysis of benzenesulfonyl chloride in the presence of water. To minimize its formation, it is crucial to:

  • Use anhydrous solvents and reagents.

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Ensure all glassware and reactors are thoroughly dried before use.

  • If an aqueous work-up is necessary, it should be performed rapidly and at a low temperature.

Q4: What is bis-sulfonylation and how can it be prevented?

A4: Bis-sulfonylation is a side reaction where a primary amine, in this case, ethylamine, reacts with two molecules of benzenesulfonyl chloride to form N,N-bis(phenylsulfonyl)ethylamine. To prevent this, it is recommended to:

  • Use a slight excess of the amine (ethylamine) relative to the sulfonyl chloride.

  • Add the benzenesulfonyl chloride to the reaction mixture slowly and in a controlled manner to avoid localized high concentrations.[4]

Q5: What are the recommended purification methods for this compound at a larger scale?

A5: The choice of purification method depends on the scale and the desired purity of the final product. Common techniques include:

  • Recrystallization: This is often the most effective method for purifying solid this compound. Selecting an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is key.

  • Aqueous Work-up: A standard work-up procedure involving washes with acidic and basic solutions can effectively remove unreacted starting materials and byproducts. An acid wash (e.g., dilute HCl) will remove excess ethylamine, while a base wash (e.g., sodium bicarbonate solution) will remove benzenesulfonic acid.[4]

  • Chromatography: While highly effective for achieving high purity, silica (B1680970) gel column chromatography is generally more suitable for laboratory-scale purifications due to cost and scalability limitations.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Product Yield Incomplete reaction- Increase reaction time or temperature moderately. - Ensure efficient stirring to improve mass transfer. - Use a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) if the amine is not reactive enough.
Degradation of benzenesulfonyl chloride- Use a fresh batch of benzenesulfonyl chloride. - Store the reagent under an inert atmosphere and away from moisture.
Product loss during work-up- Optimize the pH of the aqueous phase during extraction to ensure the product remains in the organic layer. - If the product has some water solubility, saturate the aqueous layer with brine before extraction.
Multiple Spots on TLC (Significant Byproducts) Hydrolysis of benzenesulfonyl chloride- Ensure all reagents and solvents are anhydrous. - Run the reaction under an inert atmosphere.
Bis-sulfonylation of ethylamine- Use a 1:1 or a slight excess of amine to sulfonyl chloride stoichiometry. - Add the benzenesulfonyl chloride solution dropwise to the amine solution at a low temperature.
Unreacted starting materials- Drive the reaction to completion by optimizing reaction time and temperature. - Use a slight excess (1.1-1.2 equivalents) of benzenesulfonyl chloride to consume all the ethylamine.
Product is a Dark Oil or Solid Air oxidation of the amine or product- Perform the reaction and work-up under an inert atmosphere.
Presence of colored impurities- Consider a charcoal treatment during recrystallization to remove colored impurities.
Difficulty in Product Purification Similar polarity of product and byproducts- Optimize the recrystallization solvent system for better separation. - For chromatography, try a different solvent system or a different stationary phase.
Product "tailing" on silica gel- Add a small amount of a modifier like triethylamine (B128534) (0.5-1%) to the chromatography eluent to improve peak shape.

Data Presentation

Table 1: Effect of Temperature on this compound Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1048598
225 (Room Temp)29296
35018890
48017585

Note: Data is illustrative and based on general principles of sulfonylation reactions. Optimal conditions may vary.

Table 2: Effect of Solvent on this compound Yield

EntrySolventDielectric ConstantYield (%)Purity (%)
1Dichloromethane (DCM)9.19197
2Tetrahydrofuran (THF)7.58895
3Acetonitrile37.59396
4Toluene2.48294

Note: Data is illustrative and based on general principles of sulfonylation reactions. Optimal conditions may vary.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

Materials:

  • Benzenesulfonyl chloride (1.0 eq)

  • Ethylamine (70% solution in water, 1.2 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add ethylamine solution and DCM. Cool the mixture to 0 °C in an ice bath.

  • Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride in DCM and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred ethylamine solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup_flask 1. Combine Ethylamine and DCM in a flask cool_flask 2. Cool to 0°C setup_flask->cool_flask add_bsc 4. Add Benzenesulfonyl Chloride solution dropwise cool_flask->add_bsc dissolve_bsc 3. Dissolve Benzenesulfonyl Chloride in DCM dissolve_bsc->add_bsc warm_rt 5. Warm to Room Temperature add_bsc->warm_rt stir_reaction 6. Stir for 2 hours warm_rt->stir_reaction transfer 7. Transfer to Separatory Funnel stir_reaction->transfer wash_hcl 8. Wash with 1M HCl transfer->wash_hcl wash_water 9. Wash with Water wash_hcl->wash_water wash_nahco3 10. Wash with Sat. NaHCO3 wash_water->wash_nahco3 wash_brine 11. Wash with Brine wash_nahco3->wash_brine dry_org 12. Dry Organic Layer wash_brine->dry_org concentrate 13. Concentrate dry_org->concentrate recrystallize 14. Recrystallize concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_reaction_check Check Reaction Conditions cluster_reagent_check Check Reagents cluster_workup_check Check Work-up Procedure cluster_solutions Potential Solutions start Low Yield of this compound check_temp Is the temperature optimal? start->check_temp check_bsc Is the Benzenesulfonyl Chloride fresh and dry? start->check_bsc check_ph Was the pH of aqueous layers correct during extraction? start->check_ph check_time Is the reaction time sufficient? check_temp->check_time solution_temp Adjust temperature check_temp->solution_temp check_mixing Is mixing efficient? check_time->check_mixing solution_time Increase reaction time check_time->solution_time solution_mixing Improve stirring check_mixing->solution_mixing check_amine Is the Ethylamine concentration correct? check_bsc->check_amine solution_bsc Use fresh/purified Benzenesulfonyl Chloride check_bsc->solution_bsc check_solvent Is the solvent anhydrous? check_amine->check_solvent solution_amine Verify amine concentration check_amine->solution_amine solution_solvent Use anhydrous solvent check_solvent->solution_solvent check_extraction Were sufficient extractions performed? check_ph->check_extraction solution_ph Optimize pH for extraction check_ph->solution_ph solution_extraction Perform additional extractions check_extraction->solution_extraction

References

Technical Support Center: Sulfonylation of Ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonylation of ethylamine (B1201723). The following information is designed to help diagnose and resolve common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the sulfonylation of ethylamine?

A1: The primary side reactions include:

  • Di-sulfonylation: As a primary amine, ethylamine can react with two equivalents of the sulfonylating agent to form a di-sulfonylated byproduct, N,N-bis(sulfonyl)ethylamine. This occurs when the initially formed mono-sulfonamide is deprotonated by a base, rendering it nucleophilic enough to react with a second molecule of the sulfonyl chloride.[1]

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis, reacting with any water present in the reaction mixture to form the corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine, leading to a reduction in the yield of the desired sulfonamide.[2][3]

Q2: My reaction is producing a significant amount of the di-sulfonylated product. What are the key parameters to control to improve selectivity for mono-sulfonylation?

A2: To favor the formation of the mono-sulfonated product, you should carefully control the following reaction parameters:

  • Stoichiometry: The molar ratio of ethylamine to the sulfonylating agent is critical.

  • Rate of Addition: The speed at which the sulfonyl chloride is introduced to the reaction mixture can significantly impact selectivity.

  • Temperature: Reaction temperature affects the rates of both the desired reaction and the side reactions.

  • Base: The choice and amount of base used can influence the deprotonation of the mono-sulfonamide, which leads to di-sulfonylation.[1]

Q3: I am observing a significant amount of a polar byproduct that is not my desired product. What is the likely cause?

A3: A highly polar byproduct is often the sulfonic acid, which results from the hydrolysis of the sulfonyl chloride.[2] This indicates the presence of water in your reaction. To mitigate this, ensure that all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-sulfonamide
Potential Cause Recommended Solution
Di-sulfonylation 1. Adjust Stoichiometry: Use a slight excess of ethylamine (1.1-1.2 equivalents) relative to the sulfonyl chloride. 2. Slow Addition: Add the sulfonyl chloride solution dropwise to the ethylamine solution, preferably at a low temperature (e.g., 0 °C).[1] 3. Lower Temperature: Conduct the reaction at a lower temperature (0 °C or below) to slow down the rate of the second sulfonylation.[1]
Hydrolysis of Sulfonyl Chloride 1. Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. 2. Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize exposure to atmospheric moisture.
Poor Reactivity 1. Choice of Base: A stronger, non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) can be used to effectively scavenge the HCl byproduct. However, an excess of a strong base can promote di-sulfonylation.[1] Pyridine (B92270) can act as both a base and a nucleophilic catalyst. 2. Solvent: Ensure all reactants are soluble in the chosen solvent. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used.[1]
Issue 2: Difficulty in Purifying the Product
Potential Cause Recommended Solution
Presence of Di-sulfonylated Byproduct 1. Column Chromatography: The di-sulfonylated product is typically less polar than the mono-sulfonylated product and can often be separated by silica (B1680970) gel chromatography. 2. Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Presence of Sulfonic Acid 1. Aqueous Wash: During the workup, wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the acidic sulfonic acid.
Unreacted Ethylamine 1. Acidic Wash: An acidic wash (e.g., 1M HCl) during the workup will protonate the unreacted ethylamine, allowing it to be removed in the aqueous layer.

Data Presentation

Parameter Effect on Di-sulfonylation Effect on Hydrolysis Recommendation for Selective Mono-sulfonylation
Ethylamine:Sulfonyl Chloride Ratio Increasing the ratio (excess ethylamine) decreases di-sulfonylation.No direct effect, but higher amine concentration can accelerate the desired reaction.Use a slight excess of ethylamine (e.g., 1.1 to 1.2 equivalents).
Rate of Sulfonyl Chloride Addition Slow, dropwise addition minimizes localized high concentrations of sulfonyl chloride, reducing di-sulfonylation.No direct effect.Add the sulfonyl chloride solution slowly over a period of 30-60 minutes.[1]
Reaction Temperature Lower temperatures generally suppress the rate of di-sulfonylation more than the initial mono-sulfonylation.Hydrolysis rate is also temperature-dependent.Perform the addition at 0 °C or lower, then allow the reaction to slowly warm to room temperature.[1]
Base Strength Stronger bases can more readily deprotonate the mono-sulfonamide, increasing the rate of di-sulfonylation.Basic conditions can promote the hydrolysis of the sulfonyl chloride.[3]Use a weaker base like pyridine or a sterically hindered base. If using a strong base like triethylamine, use it in a stoichiometric amount, not in large excess.[1]
Presence of Water No direct effect on the di-sulfonylation pathway itself.Significantly increases the rate of sulfonyl chloride hydrolysis, forming sulfonic acid.Use anhydrous solvents and dry glassware.

Experimental Protocols

Key Experiment: Selective Mono-sulfonylation of Ethylamine

This protocol is designed to favor the formation of the N-ethylsulfonamide while minimizing the di-sulfonated byproduct.

Materials:

  • Ethylamine

  • Sulfonyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve ethylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Dissolve the sulfonyl chloride (1.0 equivalent) in anhydrous DCM in a dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the cooled ethylamine solution over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for another 1-2 hours.

  • Remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Visualizations

Sulfonylation_Pathways Ethylamine Ethylamine (EtNH2) MonoSulfonamide Mono-sulfonamide (EtNHSO2R) Ethylamine->MonoSulfonamide + RSO2Cl - HCl SulfonylChloride Sulfonyl Chloride (RSO2Cl) SulfonamideAnion Sulfonamide Anion (EtN-SO2R) MonoSulfonamide->SulfonamideAnion + Base - Base-H+ DiSulfonamide Di-sulfonamide (EtN(SO2R)2) Base Base SulfonamideAnion->DiSulfonamide + RSO2Cl - Cl- HCl HCl

Caption: Competing pathways in the sulfonylation of ethylamine.

Troubleshooting_Workflow Start Start: Di-sulfonylation Observed Step1 Step 1: Adjust Stoichiometry (Use 1.1-1.2 eq. Ethylamine) & Slow Addition of RSO2Cl Start->Step1 Check1 Problem Solved? Step1->Check1 Step2 Step 2: Modify Base (Use weaker or sterically hindered base, e.g., Pyridine) Check1->Step2 No End_Success Success: Mono-sulfonylation Achieved Check1->End_Success Yes Check2 Problem Solved? Step2->Check2 Step3 Step 3: Lower Reaction Temperature (Perform addition at 0°C or below) Check2->Step3 No Check2->End_Success Yes Check3 Problem Solved? Step3->Check3 Check3->End_Success Yes End_Fail Consider Alternative Synthetic Methods Check3->End_Fail No

Caption: Troubleshooting workflow for minimizing di-sulfonylation.

Hydrolysis_Side_Reaction cluster_hydrolysis Hydrolysis Side Reaction SulfonylChloride Sulfonyl Chloride (RSO2Cl) SulfonicAcid Sulfonic Acid (RSO3H) SulfonylChloride->SulfonicAcid + H2O - HCl Water Water (H2O) NoReaction No Reaction SulfonicAcid->NoReaction + Ethylamine HCl HCl Ethylamine Ethylamine (EtNH2)

Caption: Hydrolysis of sulfonyl chloride as a side reaction.

References

Technical Support Center: Purification of N-Ethylbenzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N-Ethylbenzenesulfonamide by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a direct question-and-answer format.

Question: My this compound is not dissolving in the hot solvent.

Answer: This issue typically arises from using an insufficient volume of solvent or selecting an inappropriate solvent.

  • Insufficient Solvent: Gradually add small portions of the hot solvent to your crude material with continuous stirring or swirling until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve dissolution to maximize your yield.

  • Inappropriate Solvent: If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. In this case, evaporate the current solvent and select a more appropriate one based on solubility tests. For this compound, polar organic solvents like ethanol (B145695), methanol, or acetone (B3395972) are generally good starting points.[1] A solvent mixture, such as ethanol-water, can also be effective.

Question: No crystals are forming even after the solution has cooled.

Answer: The absence of crystal formation can be due to two primary reasons: the solution is too dilute, or it is supersaturated and requires initiation for crystallization to begin.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to form.

  • Reduce Solvent Volume: If induction techniques are unsuccessful, gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the solute. Allow the more concentrated solution to cool again slowly.

  • Further Cooling: If crystals still do not form at room temperature, place the flask in an ice bath to further decrease the solubility of the compound.

Question: The this compound is "oiling out" instead of forming crystals.

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cooled too rapidly, or if the compound is highly impure, leading to a significant depression of its melting point.

  • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.

  • Slow Cooling: Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also promote gradual cooling.

  • Change Solvent: The chosen solvent may be too nonpolar. Consider using a more polar solvent or a different solvent mixture.

  • Preliminary Purification: If the crude product is very impure, a preliminary purification step, such as column chromatography, may be necessary before recrystallization.

Question: The yield of my recrystallized this compound is very low.

Answer: Low recovery can be attributed to several factors during the recrystallization process.

  • Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the compound remaining in the mother liquor upon cooling. Use only the minimum amount of hot solvent required for dissolution.

  • Premature Crystallization: If crystals form during hot filtration, product will be lost on the filter paper. To prevent this, use a pre-warmed funnel and flask for the filtration and keep the solution hot.

  • Washing with a Large Volume of Cold Solvent: Washing the collected crystals with an excessive amount of cold solvent can lead to some of the product redissolving. Use a minimal amount of ice-cold solvent for washing.

  • Inherent Solubility: A portion of the product will always remain dissolved in the mother liquor. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. For sulfonamides in general, alcohols such as ethanol and methanol, as well as acetone, are often suitable choices.[1] A mixed solvent system, like ethanol-water, can also be very effective. It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

Q2: My recrystallized product is colored. How can I remove the color?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, which would lead to a lower yield. After adding the charcoal, perform a hot gravity filtration to remove it before allowing the solution to cool.

Q3: Is it problematic if my crystals form too quickly?

A3: Yes, rapid crystal formation can trap impurities within the crystal lattice, which reduces the effectiveness of the purification. Ideal crystallization occurs slowly, allowing for the formation of a pure and well-ordered crystal structure. If you observe that crystals are "crashing out" of the solution immediately upon cooling, try reheating the mixture, adding a small amount of additional hot solvent, and allowing it to cool at a slower rate.

Q4: Can I reuse the mother liquor from the recrystallization?

A4: Yes, the mother liquor contains dissolved product. To increase your overall yield, you can concentrate the mother liquor by evaporation and cool it again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.

Q5: How can I confirm the purity of my recrystallized this compound?

A5: A common and effective method to assess purity is by measuring the melting point of the dried crystals. A pure compound will have a sharp melting point over a narrow range. Comparing the observed melting point to the literature value can indicate the purity. Other analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopy (e.g., NMR, IR) can also be used for a more detailed purity assessment.

Data Presentation

SolventQualitative Solubility at Room TemperatureQualitative Solubility at Elevated Temperature
WaterInsolubleSlightly Soluble
EthanolSparingly SolubleSoluble
MethanolSparingly SolubleSoluble
AcetoneSolubleVery Soluble
TolueneSparingly SolubleSoluble
HexaneInsolubleInsoluble
Aqueous Alkali (e.g., NaOH)SolubleSoluble

Note: It is strongly recommended to perform preliminary solubility tests with a small amount of your compound to confirm the best solvent for your specific application.

Experimental Protocols

Single-Solvent Recrystallization of this compound

This protocol outlines the procedure for purifying this compound using a single solvent (e.g., ethanol).

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid. Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration. Pre-warm a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the solid impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you may place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry completely.

Two-Solvent Recrystallization of this compound

This protocol is for using a solvent pair, where this compound is soluble in one solvent (the "good" solvent, e.g., ethanol) and insoluble in the other (the "poor" or "anti-solvent," e.g., water).

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Ethanol)

  • "Poor" solvent (e.g., Water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., ethanol) at or near its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hot water) dropwise with constant swirling until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold mixture of the two solvents or just the "poor" solvent.

  • Drying: Dry the purified crystals.

Mandatory Visualization

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product 'Oils Out'? cool->oiling_out collect Collect Crystals by Vacuum Filtration crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out->cool No troubleshoot_oil Troubleshoot 'Oiling Out': - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->troubleshoot_oil Yes troubleshoot_no_crystals Troubleshoot No Crystals: - Scratch flask - Add seed crystal - Reduce solvent volume no_crystals->troubleshoot_no_crystals troubleshoot_oil->dissolve troubleshoot_no_crystals->cool

Caption: A troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start solvent_selection Select Appropriate Solvent(s) start->solvent_selection dissolution Dissolve Crude Solid in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Gravity Filtration (if necessary) dissolution->hot_filtration crystallization Slow Cooling to Induce Crystallization hot_filtration->crystallization isolation Isolate Crystals via Vacuum Filtration crystallization->isolation washing Wash Crystals with Ice-Cold Solvent isolation->washing drying Dry Purified Crystals washing->drying end End drying->end

Caption: A generalized experimental workflow for the purification by recrystallization.

References

preventing over-alkylation in N-Ethylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Ethylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate common challenges, particularly the prevention of over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: A common challenge in the synthesis of this compound is over-alkylation, which leads to the formation of the undesired by-product, N,N-diethylbenzenesulfonamide. This occurs because the initially formed this compound can be deprotonated again and react with another molecule of the ethylating agent.[1]

Q2: How does the choice of base influence the formation of the over-alkylation product?

A2: The strength and stoichiometry of the base are critical. A strong base used in excess can lead to a higher concentration of the deprotonated secondary sulfonamide, thereby promoting the second alkylation step. Using a weaker base or a stoichiometric amount of a strong base can help to control the reaction and favor mono-alkylation.[1]

Q3: What role does the solvent play in preventing over-alkylation?

A3: The choice of solvent can influence the reaction's selectivity. Polar aprotic solvents like DMF or DMSO are commonly used for N-alkylation with alkyl halides. The solvent can affect the solubility of the sulfonamide salt and the reactivity of the nucleophile. For alternative methods like "borrowing hydrogen" catalysis with alcohols, solvents such as xylenes (B1142099) have been shown to be effective.[2]

Q4: Can temperature be used to control the selectivity of the reaction?

A4: Yes, lowering the reaction temperature can often improve selectivity. The second alkylation step may have a higher activation energy, so running the reaction at a lower temperature can reduce the rate of the undesired over-alkylation reaction.[1] However, many N-alkylation reactions require elevated temperatures to proceed at a practical rate.[2]

Q5: Are there alternative methods to traditional N-alkylation with ethyl halides that can prevent over-alkylation?

A5: Yes, catalytic methods using alcohols as alkylating agents, often referred to as "borrowing hydrogen" catalysis, have emerged as a highly effective strategy for mono-N-alkylation of sulfonamides.[3] These methods are often more selective and generate water as the only byproduct, making them a greener alternative.

Troubleshooting Guide

Issue: Significant formation of N,N-diethylbenzenesulfonamide

This is the most common issue, indicating that the reaction conditions are favoring over-alkylation.

Troubleshooting Steps:

  • Review Stoichiometry:

    • Possible Cause: Excess of the ethylating agent.

    • Solution: Use a minimal excess of the ethylating agent (e.g., 1.05-1.1 equivalents). Consider the slow, dropwise addition of the ethylating agent to maintain a low concentration in the reaction mixture.[1]

  • Evaluate the Base:

    • Possible Cause: The base is too strong or used in a large excess.

    • Solution: Switch to a weaker base (e.g., from NaH to K₂CO₃) or use a stoichiometric amount of the strong base. This reduces the concentration of the highly reactive deprotonated secondary sulfonamide.[1]

  • Adjust Reaction Temperature:

    • Possible Cause: The reaction temperature is too high, promoting the second alkylation.

    • Solution: Attempt the reaction at a lower temperature. Monitor the reaction progress over a longer period to ensure the desired mono-alkylation still proceeds at a reasonable rate.[1]

  • Consider Steric Hindrance:

    • Possible Cause: Benzenesulfonamide (B165840) and the ethyl group are not sterically bulky, making the nitrogen accessible for a second alkylation.

    • Solution: While not always possible to change the starting materials, be aware that less sterically hindered substrates are more prone to di-alkylation. N-substituted sulfonamides with bulkier groups are less likely to undergo a second alkylation.[4]

Data Presentation

The following tables summarize how different reaction parameters can be adjusted to favor the synthesis of this compound over N,N-diethylbenzenesulfonamide, based on general principles of sulfonamide alkylation.

Table 1: Effect of Stoichiometry of Ethylating Agent on Product Distribution

Molar Ratio (Ethylating Agent : Benzenesulfonamide)Expected Major ProductExpected Yield of this compoundExpected Yield of N,N-diethylbenzenesulfonamide
1.05 : 1This compoundHighLow
1.5 : 1MixtureModerateModerate
2.5 : 1N,N-diethylbenzenesulfonamideLowHigh

Table 2: Influence of Base and Temperature on Selectivity

BaseBase Stoichiometry (eq.)Temperature (°C)Expected Selectivity for Mono-alkylation
NaH1.125 - 50Moderate to Good
K₂CO₃1.560 - 80Good to Excellent
Cs₂CO₃1.560 - 80Good
NaH2.250Poor

Experimental Protocols

Protocol 1: Selective Mono-N-Ethylation of Benzenesulfonamide with Ethyl Iodide

This protocol is designed to favor the formation of this compound by carefully controlling the reaction conditions.

Materials:

  • Benzenesulfonamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl Iodide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzenesulfonamide (1.0 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed (typically after 4-8 hours), cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

Protocol 2: Manganese-Catalyzed N-Ethylation of Benzenesulfonamide with Ethanol (B145695)

This protocol utilizes a "borrowing hydrogen" approach, which is highly selective for mono-alkylation.[3]

Materials:

  • Benzenesulfonamide

  • Ethanol

  • Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(iPr-PNP)Br])

  • Potassium Carbonate (K₂CO₃)

  • Xylenes, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add benzenesulfonamide (1.0 equivalent), Mn(I) PNP pincer precatalyst (5 mol %), and potassium carbonate (10 mol %).

  • Add anhydrous xylenes to achieve a concentration of approximately 1 M with respect to the benzenesulfonamide.

  • Add ethanol (1.0 equivalent).

  • Seal the tube and heat the reaction mixture to 150 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Visualizations

Reaction Pathway and Over-alkylation Side Reaction

G cluster_0 Desired Reaction: Mono-alkylation cluster_1 Side Reaction: Over-alkylation BSA Benzenesulfonamide (PhSO2NH2) BSA_anion Benzenesulfonamide Anion (PhSO2NH-) BSA->BSA_anion + Base - H+ NEBS This compound (PhSO2NHEt) BSA_anion->NEBS + Ethyl Halide (Et-X) NEBS_anion This compound Anion (PhSO2NEt-) NEBS->NEBS_anion + Base - H+ NEBS_c This compound NDEBS N,N-diethylbenzenesulfonamide (PhSO2NEt2) NEBS_anion->NDEBS + Ethyl Halide (Et-X)

Caption: Reaction pathway for this compound and the competing over-alkylation reaction.

Troubleshooting Workflow for Over-alkylation

G start Start: High Yield of N,N-diethylbenzenesulfonamide check_stoichiometry Is the ethylating agent stoichiometry > 1.1 eq? start->check_stoichiometry reduce_stoichiometry Reduce ethylating agent to 1.05-1.1 eq. and add dropwise. check_stoichiometry->reduce_stoichiometry Yes check_base Is a strong base (e.g., NaH) used in excess? check_stoichiometry->check_base No reduce_stoichiometry->check_base change_base Use a weaker base (K2CO3) or a stoichiometric amount of the strong base. check_base->change_base Yes check_temp Is the reaction temperature high (>80°C)? check_base->check_temp No change_base->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp Yes consider_alt_method Consider alternative methods (e.g., catalytic alkylation with ethanol). check_temp->consider_alt_method No lower_temp->consider_alt_method end End: Optimized for Mono-alkylation consider_alt_method->end

Caption: A logical workflow for troubleshooting and minimizing over-alkylation.

References

Validation & Comparative

A Comparative Guide to N-Ethylbenzenesulfonamide and Other Sulfonamides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, sulfonamides are a cornerstone functional group, pivotal in the construction of complex molecules and pharmacologically active agents. Among the diverse array of sulfonamides, N-Ethylbenzenesulfonamide presents a unique profile of reactivity and physical properties. This guide provides an objective comparison of this compound with other common sulfonamides, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Role as a Directing Group in C-H Activation

The sulfonamide moiety is a well-established directing group in transition-metal-catalyzed C-H activation, enabling the functionalization of otherwise inert C-H bonds with high regioselectivity. The choice of the N-substituent on the sulfonamide can influence the efficiency and outcome of these reactions.

Comparative Performance in C-H Arylation

While direct comparative studies are limited, data from various sources allow for an indirect assessment of N-alkylated versus N-arylated or unsubstituted sulfonamides as directing groups. For instance, in palladium-catalyzed C-H ortho-arylation of arenes, N-tosylcarboxamides have been shown to be effective directing groups.[1][2] The N-tosyl group, being electron-withdrawing, is believed to facilitate the cyclometalation step.[2]

Table 1: Performance of Sulfonamide Directing Groups in C-H Arylation

Sulfonamide Directing GroupCatalyst SystemReaction TypeSubstrate ScopeYield Range (%)Reference
N-TosylcarboxamidePd(OAc)₂ / Ag₂CO₃Ortho-arylationSubstituted N-tosylbenzamides65-95[2]
N-Benzoylsulfonamide[RhCl₂Cp*]₂ / Cu(OAc)₂Annulation with isocyanidesN-benzoylsulfonamides55-98[4]
Experimental Protocol: Rhodium-Catalyzed Annulation of N-Benzoylsulfonamide with Isocyanide[4]

A dry vial is charged with N-Benzoylsulfonamide (0.1 mmol), [RhCl₂Cp*]₂ (0.002 mmol), and Cu(OAc)₂·H₂O (0.2 mmol). The vial is evacuated and flushed with argon three times. A solution of isocyanide (0.15 mmol) in anhydrous methylene (B1212753) chloride (0.8 mL) is added via syringe. The mixture is then stirred at 130 °C for 20 hours or until the starting material is consumed as monitored by TLC. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 3-(imino)isoindolinone.

Application as a Nucleophile in the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including the formation of C-N bonds.[6][7][8] Secondary sulfonamides, with their acidic N-H proton, are suitable nucleophiles in this reaction, a modification often referred to as the Fukuyama-Mitsunobu reaction.[9]

Comparative Performance of Sulfonamide Nucleophiles

The acidity of the sulfonamide N-H is a critical factor for successful participation in the Mitsunobu reaction. Electron-withdrawing groups on the sulfonyl moiety, such as nitro groups, enhance this acidity and are commonly employed.[9][10] While this compound is a secondary sulfonamide, its performance relative to other sulfonamides like p-toluenesulfonamide (B41071) or nitrobenzenesulfonamide depends on the specific alcohol substrate and reaction conditions. The ethyl group, being weakly electron-donating compared to a proton or an aryl group, might slightly decrease the acidity of the N-H bond, potentially impacting the reaction rate.

Table 2: Representative Yields of Mitsunobu Reactions with Sulfonamide Nucleophiles

Sulfonamide NucleophileAlcohol SubstrateProductYield (%)Reference
p-ToluenesulfonamidePrimary AlcoholN-Alkyl-p-toluenesulfonamide~70-90[9]
2-NitrobenzenesulfonamideSecondary AlcoholN-Alkyl-2-nitrobenzenesulfonamide74[11]
N-Boc-p-toluenesulfonamidePrimary & Secondary AlcoholsN-Alkyl-N-Boc-p-toluenesulfonamideHigh[10]
Experimental Protocol: General Procedure for the Mitsunobu Reaction with a Sulfonamide[8]

To a solution of the alcohol (1.0 equiv), the sulfonamide (1.2 equiv), and triphenylphosphine (B44618) (1.5 equiv) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion as monitored by TLC. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the N-alkylated sulfonamide.

Participation in the Ugi Multicomponent Reaction

The Ugi four-component reaction (Ugi-4CR) is a highly efficient one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[12] Sulfonamide derivatives can be incorporated into Ugi-type reactions, often through tandem processes where the sulfonamide is formed in situ or acts as a surrogate for one of the primary components.

Comparative Insights into Sulfonamide-Involved Ugi Reactions

Direct participation of simple sulfonamides as the amine component in the Ugi reaction can be challenging due to their lower nucleophilicity compared to primary amines.[13] However, innovative strategies have been developed, such as a tandem N-sulfonylation/Ugi four-component reaction where a primary amine is first converted to a sulfonamide-containing carboxylic acid, which then participates in the Ugi reaction.[14] This approach allows for the synthesis of complex pseudopeptides bearing a sulfonamide moiety.

Another variation involves the use of sulfonamides in an azido-Ugi multicomponent reaction to synthesize tetrazoles with sulfonamide scaffolds.[15] In these cases, the sulfonamide is a pre-functionalized starting material rather than a direct participant in the core Ugi condensation.

Given the indirect involvement, a direct comparison of this compound with other sulfonamides in a standard Ugi reaction is not straightforward. The success of these tandem or modified Ugi reactions depends more on the overall reaction sequence and the reactivity of the other components.

Table 3: Examples of Ugi-type Reactions Involving Sulfonamides

Reaction TypeSulfonamide RoleKey ComponentsProductYield Range (%)Reference
Tandem N-sulfonylation/Ugi-4CRIn situ formation of a sulfonamide-containing carboxylic acidSulfonyl chloride, glycine (B1666218), benzylamine (B48309), benzaldehyde (B42025), isocyanidePseudopeptide with sulfonamideHigh[14]
Azido-Ugi ReactionPre-functionalized starting materialSulfonamide, aldehyde, isocyanide, sodium azideTetrazole with sulfonamide scaffoldHigh[15]
Experimental Protocol: Tandem N-Sulfonylation/Ugi Four-Component Reaction[14]

To a solution of glycine (1 mmol) and triethylamine (B128534) (2 mmol) in a mixture of ethanol (B145695) and water is added a sulfonyl chloride (1 mmol) at room temperature. The mixture is stirred for a specified time to allow for the formation of the N-sulfonylated glycine. Subsequently, benzylamine (1 mmol), benzaldehyde (1 mmol), and an isocyanide (1 mmol) are added to the reaction mixture. The reaction is stirred at room temperature until completion. The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow.

Mitsunobu_Reaction TPP PPh₃ Betaine Betaine Intermediate TPP->Betaine + DEAD DEAD DEAD Alkoxyphosphonium [R-OPPh₃]⁺ Betaine->Alkoxyphosphonium + R-OH Byproduct2 DEAD-H₂ Betaine->Byproduct2 Alcohol R-OH Product R-N(R'')SO₂R' Alkoxyphosphonium->Product + [R'SO₂NR'']⁻ Byproduct1 Ph₃P=O Alkoxyphosphonium->Byproduct1 Sulfonamide R'SO₂NHR'' Sulfonamide_Anion [R'SO₂NR'']⁻ Sulfonamide->Sulfonamide_Anion - H⁺ Sulfonamide_Anion->Product

Caption: Mechanism of the Fukuyama-Mitsunobu Reaction.

CH_Activation_Workflow Start Start: Starting Materials Reaction_Setup Reaction Setup: - Sulfonamide-arene - Catalyst (e.g., Pd, Rh) - Coupling Partner - Additives/Solvent Start->Reaction_Setup Reaction Heating / Stirring Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization: - NMR - MS Purification->Analysis End End: Purified Product Analysis->End Ugi_Reaction_Mechanism Aldehyde R¹CHO Imine Imine Aldehyde->Imine + R²NH₂ Amine R²NH₂ Amine->Imine Iminium Iminium Ion Imine->Iminium + H⁺ (from R³COOH) Nitrilium Nitrilium Ion Iminium->Nitrilium + R⁴NC Carboxylic_Acid R³COOH Carboxylic_Acid->Iminium Isocyanide R⁴NC Isocyanide->Nitrilium Adduct α-Adduct Nitrilium->Adduct + R³COO⁻ Product Ugi Product Adduct->Product Mumm Rearrangement

References

A Comparative Guide to N-Alkylating Agents for Benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of benzenesulfonamides is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of a diverse array of therapeutic agents. The selection of an appropriate N-alkylating agent and corresponding methodology is critical for achieving optimal yields, purity, and functional group tolerance. This guide provides an objective comparison of prevalent N-alkylation strategies for benzenesulfonamide (B165840), supported by experimental data and detailed protocols.

Comparative Performance of N-Alkylation Methods

The following table summarizes the performance of various N-alkylation methods for benzenesulfonamide and related sulfonamides, highlighting key reaction parameters and reported yields. It is important to note that direct comparison is nuanced, as reaction conditions and substrates may vary across different studies.

MethodAlkylating AgentCatalyst/ReagentBaseSolventTemp (°C)Time (h)Yield (%)Reference
Classical Alkylation Alkyl Halide (e.g., 5-bromopent-1-ene)-Na₂CO₃Anhydrous DMSO9512High (not specified)[1]
Catalytic (Manganese) Alcohol (e.g., Benzyl Alcohol)Mn(I) PNP pincer catalyst-Toluene11024~85 (estimated)[1][2]
Catalytic (Iridium) Various Alcohols[Cp*IrCl₂]₂t-BuOKTolueneReflux17Good to High[3]
Catalytic (Ruthenium) Various Alcohols[(p-Cymene)Ru(2,2'-bpyO)(H₂O)]Carbonate salt---Good to Excellent[4][5][6]
Reductive Amination AldehydeSodium CyanoborohydrideAcetic Acid (to pH 6-7)Methanol (B129727)Room Temp--[1][7][8]
Mitsunobu Reaction Alcohol (e.g., n-propanol)PPh₃, DEAD/DIAD-Dry THF0 to Room Temp12-24-[9][10]
Thermal Alkylation Trichloroacetimidate--TolueneReflux18up to 76%[11][12]
Buchwald-Hartwig Amination Aryl Halide/SulfonatePalladium CatalystStrong Base (e.g., NaOt-Bu)THF, Toluene, or Dioxane25-100--[13][14][15][16]

Experimental Workflow Overview

The general workflow for the N-alkylation of benzenesulfonamide can be visualized as a multi-step process, from the selection of reagents to the final purification of the N-alkylated product. The specific conditions and reagents will vary depending on the chosen methodology.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Select Benzenesulfonamide and Alkylating Agent solvent Choose Appropriate Solvent and Base/Catalyst reagents->solvent mixing Combine Reactants under Controlled Conditions solvent->mixing heating Apply Heat as Required (Method Dependent) mixing->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extract Product quench->extract purify Purify by Chromatography or Recrystallization extract->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize

Caption: Generalized workflow for the N-alkylation of benzenesulfonamide.

Key Experimental Protocols

Below are detailed methodologies for several key N-alkylation strategies.

Classical N-Alkylation with Alkyl Halide

This method represents a traditional approach to N-alkylation.

Protocol:

  • Dissolve benzenesulfonamide (1.0 mmol) in a suitable anhydrous solvent such as DMSO.[1]

  • Add a base, for example, sodium carbonate (Na₂CO₃) (1.2 mmol).[1]

  • Stir the mixture at room temperature for a brief period.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.[1]

  • Heat the reaction to the specified temperature (e.g., 60-95 °C) and monitor its progress using thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography or recrystallization.[1]

Manganese-Catalyzed N-Alkylation with Alcohol

This protocol utilizes a "borrowing hydrogen" approach, offering a more environmentally benign alternative.[2][5]

Protocol:

  • In a reaction vessel, combine the benzenesulfonamide (1.0 mmol), the alcohol (1.2 mmol), and the manganese catalyst (e.g., 5 mol%).[1]

  • Add a suitable solvent, such as xylenes.[1]

  • Seal the vessel and heat the reaction mixture with vigorous stirring for the specified time and temperature (e.g., 150 °C for 24 hours).[1]

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and any inorganic salts.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography.[1]

Reductive Amination with an Aldehyde

This method involves the formation of an imine intermediate followed by reduction.

Protocol:

  • Dissolve benzenesulfonamide (1.0 mmol) and the aldehyde (1.1 mmol) in methanol in a round-bottom flask.[1]

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.[1]

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.[1]

  • In a separate flask, dissolve a reducing agent, such as sodium cyanoborohydride (1.5 mmol), in methanol.[1]

  • Slowly add the reducing agent solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.[1]

  • Upon completion, quench the reaction and perform a standard aqueous work-up followed by extraction.

  • Purify the crude product via column chromatography.

Mitsunobu Reaction with an Alcohol

This reaction allows for the N-alkylation of sulfonamides under mild conditions.[9]

Protocol:

  • To a solution of the benzenesulfonamide (1.0 mmol), the desired alcohol (1.1 mmol), and triphenylphosphine (B44618) (PPh₃) (1.2 mmol) in a suitable solvent like dry THF at 0 °C, add a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 mmol) dropwise.[10]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[10]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.[9]

Signaling Pathways and Logical Relationships

The choice of an N-alkylation method is often guided by factors such as substrate compatibility, desired selectivity, and the availability of reagents. The following diagram illustrates a decision-making pathway for selecting an appropriate method.

G cluster_screening Initial Considerations cluster_methods Method Selection cluster_considerations Further Considerations start Start: N-Alkylation of Benzenesulfonamide functional_groups Substrate Functional Group Compatibility? start->functional_groups overalkylation Is Over-alkylation a Concern? functional_groups->overalkylation Tolerant catalytic Catalytic Methods (Mn, Ir, Ru with Alcohol) functional_groups->catalytic Sensitive Groups Present (e.g., esters, ketones) classical Classical Alkylation (Alkyl Halide) overalkylation->classical No overalkylation->catalytic Yes reductive Reductive Amination (Aldehyde) overalkylation->reductive Yes mitsunobu Mitsunobu Reaction (Alcohol) overalkylation->mitsunobu Yes reagent_availability Reagent Availability and Cost classical->reagent_availability green_chemistry Green Chemistry Principles catalytic->green_chemistry reductive->reagent_availability mitsunobu->reagent_availability

Caption: Decision workflow for selecting an N-alkylation method.

References

Validating the Purity of Synthesized N-Ethylbenzenesulfonamide: A Comparative Guide to HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for validating the purity of synthesized N-Ethylbenzenesulfonamide, a common sulfonamide moiety.

This document outlines detailed experimental protocols, presents comparative performance data, and visualizes workflows to assist in selecting the most appropriate analytical strategy for purity assessment.

Introduction to Purity Validation

The synthesis of this compound, typically achieved through the reaction of benzenesulfonyl chloride with ethylamine, can result in a crude product containing various impurities.[1][2] These may include unreacted starting materials, by-products from side reactions (such as the formation of N,N-diethylbenzenesulfonamide), and residual solvents.[3] Rigorous analytical testing is imperative to quantify the purity of the synthesized compound and to identify and quantify any impurities, as their presence can affect the compound's efficacy, safety, and stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[4] However, a comprehensive purity profile is often best achieved by employing orthogonal methods that rely on different separation and detection principles. This guide compares HPLC with Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique for purity validation depends on a variety of factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. The following table provides a comparative overview of the most common techniques for analyzing this compound.

Parameter HPLC (UV Detection) GC-MS TLC qNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Adsorption/partition on a thin layer of adsorbent with a liquid mobile phase.Nuclear spin transitions in a magnetic field.
Typical Use Primary quantitative purity assay, impurity profiling.Analysis of volatile impurities, residual solvents, and thermally stable related substances.Rapid, qualitative screening for presence of impurities.Absolute purity determination without a reference standard of the same compound.
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL[5]~0.01 - 0.1 ng/mL[6]~0.05 - 0.2 µ g/spot [7]Dependent on concentration and number of scans.
Limit of Quantitation (LOQ) ~0.03 - 0.3 µg/mL[5]~0.03 - 0.3 ng/mL[6]~0.1 - 0.5 µ g/spot [7]Dependent on concentration and number of scans.
Precision (RSD) < 2%< 5%5 - 15% (densitometry)< 1%
Accuracy/Recovery 98 - 102%95 - 105%Semi-quantitative99 - 101%
Throughput Moderate (15-30 min/sample)Moderate to High (10-25 min/sample)High (multiple samples per plate)Low (requires careful sample prep and longer acquisition)
Cost per Sample ModerateModerate to HighLowHigh (instrumentation cost)

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible purity data. Below are methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound purity and the separation of potential process-related impurities.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 25 minutes

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the synthesized this compound and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the percentage purity by the area normalization method, assuming all impurities have a similar response factor to the main peak. % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of thermally stable impurities, such as residual starting materials or by-products.

Instrumentation and Conditions:

Parameter Condition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 amu

Sample Preparation:

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the synthesized this compound into a GC vial and dissolve in 10 mL of dichloromethane.

Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities by creating a calibration curve with certified reference standards.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively screening the purity of the synthesized product.

Procedure:

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: Ethyl acetate (B1210297) / Hexane (30:70, v/v).

  • Sample Preparation: Prepare 1 mg/mL solutions of the crude product, purified product, and starting materials in dichloromethane.

  • Spotting: Apply 1-2 µL of each solution to the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend to near the top of the plate.

  • Visualization: Visualize the separated spots under UV light (254 nm).

  • Analysis: Compare the spot profile of the synthesized product to the starting materials. The presence of multiple spots in the product lane indicates impurities. The retention factor (Rf) can be calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.

Procedure:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing Workflows and Relationships

Diagrams created using Graphviz help to visualize the logical flow of purity determination and the interplay between different analytical techniques.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Workflow cluster_outcome Final Assessment Synthesis Synthesized Crude This compound TLC TLC Screening (Qualitative Check) Synthesis->TLC Initial Screen HPLC Quantitative HPLC (Primary Purity Assay) Synthesis->HPLC GCMS GC-MS Analysis (Volatile Impurities) Synthesis->GCMS Check for starting materials TLC->HPLC Proceed if promising qNMR qNMR Analysis (Orthogonal Purity) HPLC->qNMR Orthogonal Validation FinalPurity Final Purity Assessment (>99% for further use) HPLC->FinalPurity Quantified Purity GCMS->FinalPurity qNMR->FinalPurity Absolute Purity

Caption: Workflow for purity validation of this compound.

Method_Comparison HPLC HPLC High Resolution Quantitative Versatile GCMS GC-MS High Sensitivity Volatiles Analysis Structural Info TLC TLC Rapid Screening Low Cost Qualitative qNMR qNMR Absolute Quantification No Reference Std. High Precision center Purity Validation center->HPLC Primary Method center->GCMS Orthogonal Method center->TLC Screening center->qNMR Reference Method

Caption: Comparison of analytical techniques for purity assessment.

Conclusion

The validation of this compound purity requires a robust and well-defined analytical strategy. While HPLC stands out as the primary workhorse for quantitative purity assessment due to its high resolution, accuracy, and versatility, a multi-faceted approach employing orthogonal techniques provides the most comprehensive and reliable purity profile.

  • TLC serves as an invaluable, rapid, and low-cost initial screening tool.

  • GC-MS is highly effective for identifying and quantifying volatile and thermally stable impurities that may not be amenable to HPLC analysis.

  • qNMR offers the distinct advantage of absolute purity determination without the need for a specific reference standard, making it an excellent orthogonal method for validating HPLC results.

By understanding the strengths and limitations of each technique, researchers can design a fit-for-purpose analytical workflow that ensures the quality and reliability of their synthesized compounds, ultimately accelerating the drug development process.

References

A Comparative Analysis of N-Ethylbenzenesulfonamide and Tosylamide as Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant in the successful synthesis of complex molecules. Among the various options for amine protection, sulfonamides are prized for their stability. The p-toluenesulfonyl (tosyl) group is a classic and widely used protecting group, known for its robustness. This guide provides a detailed comparison between the well-established tosylamide and the less conventional N-ethylbenzenesulfonamide, offering insights into their respective efficiencies, supported by available experimental data and established chemical principles.

Chemical Structures and General Properties

The fundamental difference between this compound and tosylamide lies in the substitution on the aromatic ring and the nitrogen atom. The tosyl group possesses a methyl group at the para position of the benzene (B151609) ring, while this compound has an ethyl group on the nitrogen atom. These structural distinctions influence the steric and electronic properties of the sulfonamides, which in turn affect their stability and the conditions required for their cleavage.

Protecting GroupChemical StructureAbbreviationKey Features
This compound -N-alkylation may influence stability and cleavage.
Tosylamide Ts or TosHigh stability, robust, but often requires harsh deprotection conditions.[1][2]

Efficiency in Protection and Deprotection

The efficiency of a protecting group is determined by the ease of its introduction and removal, as well as its stability under various reaction conditions. While direct comparative studies for this compound are scarce, we can infer its properties based on general knowledge of N-alkylated sulfonamides and compare them to the well-documented tosylamide.

Protection of Amines

Both this compound and tosylamide are typically introduced by reacting the amine with the corresponding sulfonyl chloride (benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base.

General Protection Protocol: An amine is dissolved in a suitable solvent (e.g., dichloromethane, pyridine) and cooled in an ice bath. The corresponding sulfonyl chloride (1.05 - 1.2 equivalents) and a base (e.g., triethylamine (B128534), pyridine) are added. The reaction is typically stirred at room temperature until completion.

Sulfonyl ChlorideTypical BaseTypical Solvent
Benzenesulfonyl chloridePyridine (B92270), TriethylamineDichloromethane, Pyridine
p-Toluenesulfonyl chloridePyridine, TriethylamineDichloromethane, Pyridine
Deprotection of Sulfonamides

The cleavage of the sulfonamide bond is the most critical step and where the differences between these two protecting groups are most pronounced.

Tosylamide Deprotection: The tosyl group is known for its high stability, which makes its removal challenging.[1][2] Deprotection often requires harsh conditions, which can be incompatible with sensitive functional groups.[1]

  • Acidic Conditions: Strong acids such as HBr in acetic acid, often at elevated temperatures, are commonly used.[4]

  • Reductive Cleavage: Strong reducing agents like sodium in liquid ammonia, sodium naphthalenide, or samarium iodide can be employed.[5]

  • Photocatalysis: More recent methods involve reductive photocleavage under milder conditions.[5]

This compound Deprotection (Inferred): Direct experimental data for the deprotection of this compound is limited. However, the N-S bond in N-alkylated sulfonamides can be cleaved under various conditions. The presence of the N-ethyl group might influence the reaction mechanism and efficiency compared to an N-H sulfonamide. It is plausible that some of the methods used for tosylamide deprotection would also be effective for this compound, although the reaction kinetics might differ. Chemoselective deprotection of N-arylsulfonamides has been achieved using trifluoromethanesulfonic acid, with the outcome (deprotection versus sulfonyl group migration) being dependent on the electronic properties of the substrate.[1][6][7]

The following table summarizes the deprotection conditions:

Protecting GroupReagentsConditionsComments
Tosylamide HBr in Acetic Acid, Phenol70-110 °C, several hours to daysHarsh conditions, not suitable for sensitive substrates.[4]
Sodium in liquid ammonia-78 °CStrong reducing conditions.
Samarium Iodide (SmI₂)THF, room temperatureMilder reductive cleavage.[5]
This compound Inferred based on general sulfonamide chemistryLikely similar to tosylamide, but efficiency may vary.Lack of specific experimental data.

Stability and Orthogonality

The stability of the protecting group to various reagents and reaction conditions determines its utility in multi-step synthesis. An ideal protecting group should be stable during subsequent transformations and be selectively removable in the presence of other protecting groups (orthogonality).[8][9][10][11][12]

Tosylamide: The tosyl group is stable to a wide range of conditions, including many acidic and basic environments, making it a robust protecting group.[1] However, its harsh removal conditions can limit its orthogonality with other acid-labile or reducible protecting groups.

This compound: The stability of this compound is not well-documented in the context of a protecting group. It is expected to be a robust group, similar to other sulfonamides. Its orthogonality would depend on the specific conditions required for its cleavage, which are not well established.

Experimental Protocols

Protocol 1: General Procedure for the Tosylation of an Amine

Materials:

  • Amine (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • Pyridine or Triethylamine (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the amine in DCM and cool the solution to 0 °C.

  • Add pyridine or triethylamine to the solution.

  • Slowly add a solution of TsCl in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Deprotection of a Tosylamide using HBr in Acetic Acid

Materials:

  • N-Tosylamide (1.0 equiv)

  • 33% Hydrogen bromide in acetic acid

  • Phenol (as a cation scavenger)

Procedure: Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents.

  • Dissolve the N-tosylamide in a minimal amount of acetic acid.

  • Add a solution of 33% HBr in acetic acid and phenol.

  • Heat the reaction mixture at 70-110 °C for several hours to days, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.[4]

Visualizing the Workflow

The following diagrams illustrate the general workflows for the protection and deprotection of amines using sulfonamides.

Protection_Workflow Amine Amine Reaction Protection Reaction Amine->Reaction SulfonylChloride Sulfonyl Chloride (e.g., TsCl) SulfonylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup ProtectedAmine Sulfonamide (e.g., Tosylamide) Workup->ProtectedAmine

Caption: General workflow for the protection of an amine as a sulfonamide.

Deprotection_Workflow ProtectedAmine Sulfonamide (e.g., Tosylamide) Reaction Deprotection Reaction ProtectedAmine->Reaction Reagents Deprotection Reagents (e.g., HBr/AcOH) Reagents->Reaction Conditions Harsh Conditions (e.g., Heat) Conditions->Reaction Workup Neutralization, Extraction & Purification Reaction->Workup FreeAmine Free Amine Workup->FreeAmine

Caption: General workflow for the deprotection of a sulfonamide.

Conclusion

The tosylamide group is a well-established and highly stable protecting group for amines, making it suitable for syntheses that require robust protection. However, its primary drawback is the often harsh conditions required for its removal.

This compound, on the other hand, is not a commonly employed protecting group, and as such, there is a significant lack of direct comparative data regarding its efficiency. Based on the general chemistry of N-alkylated sulfonamides, it is likely to be a stable protecting group, but its deprotection conditions and efficiency relative to tosylamide are not well-defined in the literature.

For researchers requiring a highly robust amine protecting group and whose synthetic route can tolerate strong acidic or reductive cleavage conditions, the tosylamide remains a reliable choice. In cases where milder deprotection is a priority, exploring alternative sulfonamides like the nosyl group, for which mild cleavage protocols are well-established, would be a more prudent approach than opting for the less-characterized this compound. Further research is needed to fully evaluate the potential of this compound as a viable and efficient protecting group in organic synthesis.

References

A Comparative Spectroscopic Analysis of N-Ethylbenzenesulfonamide and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of N-Ethylbenzenesulfonamide and its key analogues: Benzenesulfonamide, N-Methylbenzenesulfonamide, and N,N-Diethylbenzenesulfonamide. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data for these compounds. The guide summarizes quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in structured tables for straightforward comparison. Detailed experimental protocols for these techniques are also provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected analogues. This data is essential for substance identification, purity assessment, and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
CompoundAromatic ProtonsN-H ProtonAlkyl ProtonsSolvent
This compound ~7.5-7.9 (m)~5.0 (t)2.9 (q, 2H), 1.0 (t, 3H)CDCl₃
Benzenesulfonamide 7.85 (d), 7.58 (m)[1]7.37 (s, 2H)[1]-DMSO-d₆
N-Methylbenzenesulfonamide ~7.5-7.9 (m)~5.0 (q)2.5 (d, 3H)CDCl₃
N,N-Diethylbenzenesulfonamide ~7.5-7.8 (m)-3.2 (q, 4H), 1.1 (t, 6H)CDCl₃
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
CompoundAromatic CarbonsAlkyl CarbonsSolvent
This compound 140.2, 132.5, 129.0, 126.838.5, 15.2CDCl₃
Benzenesulfonamide 143.2, 132.4, 128.9, 125.8-DMSO-d₆
N-Methylbenzenesulfonamide 140.5, 132.6, 129.1, 126.929.3CDCl₃
N,N-Diethylbenzenesulfonamide 138.5, 132.3, 128.8, 127.042.1, 14.8CDCl₃
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
CompoundN-H StretchS=O Stretch (asym/sym)C-H Stretch (aromatic/aliphatic)
This compound ~3280~1320 / ~1160~3060 / ~2970
Benzenesulfonamide ~3350, ~3250~1330 / ~1160~3070 / -
N-Methylbenzenesulfonamide ~3290~1325 / ~1155~3065 / ~2960
N,N-Diethylbenzenesulfonamide -~1335 / ~1165~3060 / ~2975
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 185156 ([M-C₂H₅]⁺), 141 ([M-SO₂]⁺), 92, 77 ([C₆H₅]⁺)
Benzenesulfonamide 157[2]141 ([M-O]⁺), 93, 77 ([C₆H₅]⁺)[2]
N-Methylbenzenesulfonamide 171[3]156 ([M-CH₃]⁺), 107, 92, 77 ([C₆H₅]⁺)[3]
N,N-Diethylbenzenesulfonamide 213198 ([M-CH₃]⁺), 184 ([M-C₂H₅]⁺), 141, 77 ([C₆H₅]⁺)
Table 5: UV-Vis Spectroscopic Data (λmax, nm)
Compoundλmax 1λmax 2Solvent
This compound ~220~265Ethanol (B145695)
Benzenesulfonamide 218[4]264[4]Not Specified
N-Methylbenzenesulfonamide ~219~264Ethanol
N,N-Diethylbenzenesulfonamide ~222~266Ethanol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument, typically operating at 75 MHz or higher. Proton decoupling was employed to simplify the spectra to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound was mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film was cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The FT-IR spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) was acquired and subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) was used to generate the molecular ion and fragment ions.

  • Data Analysis: The mass-to-charge (m/z) ratios of the parent ion and its fragments were recorded and their relative abundances were plotted to generate the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound was prepared in a UV-transparent solvent, such as ethanol or methanol.

  • Data Acquisition: The absorbance of the solution was measured over the wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent was used as a reference. The wavelengths of maximum absorbance (λmax) were identified from the resulting spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its analogues.

Spectroscopic_Workflow start Sample Preparation (Purified Compound) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms uv UV-Vis Spectroscopy start->uv data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis uv->data_analysis comparison Comparative Analysis of Spectroscopic Data data_analysis->comparison

Caption: General workflow for the spectroscopic analysis of sulfonamides.

References

performance comparison of N-Ethylbenzenesulfonamide as a plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

In the realm of polymer science and formulation, the choice of a plasticizer is critical to achieving desired material properties. N-Ethylbenzenesulfonamide, a member of the sulfonamide class of plasticizers, presents a compelling alternative to more traditional options like phthalates and citrates. This guide provides a comprehensive performance comparison of this compound against other common plasticizers, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in making informed decisions.

Comparative Performance Data

The following tables summarize the performance of this compound and its close analogs in comparison to other widely used plasticizers across key metrics such as plasticizing efficiency, thermal stability, and migration resistance.

Table 1: Plasticizing Efficiency in Polyamides

Plasticizer TypePlasticizerPolymerGlass Transition Temperature (Tg) ReductionKey Observations
Sulfonamide This compound (EBSA) Amorphous Aliphatic PolyamideSignificant Fully miscible, acts as a hydrogen-bonding plasticizer.[1]
Sulfonamide N-(n-butyl)benzenesulfonamide (BBSA)Amorphous Aliphatic PolyamideSignificant, ~20K drop at 0.65 units per amideExcellent miscibility and efficiency.[1]
Phthalate (B1215562) Di(2-ethylhexyl) phthalate (DEHP)Polyamide 6ModerateLower efficiency compared to sulfonamides in polyamides due to polarity mismatch.
Citrate (B86180) Acetyl tributyl citrate (ATBC)Polyamide 11ModerateGood biocompatibility but may have lower thermal stability.

Table 2: Performance in Polyvinyl Chloride (PVC)

Plasticizer TypePlasticizerTensile StrengthElongation at BreakThermal StabilityMigration Resistance
Sulfonamide N-Ethyl-o/p-Toluenesulfonamide GoodHighHigh [2]Good (Low Volatility) [2]
Phthalate Di(2-ethylhexyl) phthalate (DEHP)HighHighModerateLow to Moderate
Trimellitate Trioctyl trimellitate (TOTM)ExcellentHighHighHigh
Bio-based Epoxidized Soybean Oil (ESBO)ModerateModerateGoodVery High

Table 3: General Properties of Sulfonamide Plasticizers vs. Alternatives

PropertySulfonamide Plasticizers (e.g., this compound)Phthalate Plasticizers (e.g., DEHP)Citrate Plasticizers (e.g., ATBC)
Compatibility Excellent with polar polymers (Polyamides, Cellulose (B213188) Acetate) [1][2]Good with PVC, less so with highly polar polymers.Good with a range of polymers, including PVC and cellulosics.
Flexibility Imparts greater flexibility than many controls in cellulosics.[2]Excellent flexibility in PVC.Good flexibility, often used in food contact applications.
Water Permeability Lower water permeability in cellulose acetate (B1210297) films.[2]Varies with specific phthalate.Generally low.
Key Advantage High thermal stability and excellent compatibility with polyamides.[2][3]Cost-effective and highly efficient in PVC.Good toxicological profile, suitable for sensitive applications.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of plasticizer performance. The following are standard protocols for key experiments.

Determination of Plasticizing Efficiency (ASTM D2284)

This method evaluates the efficiency of plasticizers in flexible PVC by measuring tensile properties.

  • Sample Preparation: PVC formulations with varying concentrations of the plasticizer are prepared and molded into standardized test specimens. Samples are conditioned in a controlled environment.

  • Apparatus: A universal testing machine (tensile tester) equipped with a suitable load cell and grips.

  • Procedure:

    • Measure the width and thickness of the conditioned test specimen.

    • Mount the specimen in the grips of the tensile tester.

    • Apply a tensile load at a constant rate of crosshead movement until the specimen fails.

    • Record the maximum load and the elongation at the point of failure.

  • Data Analysis: Calculate tensile strength, elongation at break, and modulus of elasticity. A lower modulus and higher elongation generally indicate greater plasticizing efficiency.[4]

Experimental_Workflow_Plasticizer_Efficiency cluster_prep Sample Preparation cluster_testing Tensile Testing (ASTM D2284) cluster_analysis Data Analysis P1 PVC Formulation P2 Molding P1->P2 P3 Conditioning P2->P3 T1 Mount Sample P3->T1 Conditioned Sample T2 Apply Tensile Load T1->T2 T3 Record Data T2->T3 A1 Calculate Tensile Strength T3->A1 Load & Elongation Data A2 Calculate Elongation A1->A2 A3 Determine Modulus A2->A3 Efficiency Evaluation Efficiency Evaluation A3->Efficiency Evaluation

Workflow for Determining Plasticizer Efficiency.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability of a plasticized polymer by measuring its weight change as a function of temperature.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small, accurately weighed sample of the plasticized polymer is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as the temperature increases.

  • Data Analysis: The onset temperature of decomposition and the temperature of maximum decomposition rate are determined from the TGA curve. A higher decomposition temperature indicates greater thermal stability.[5]

Glass Transition Temperature (Tg) Determination (Differential Scanning Calorimetry - DSC)

DSC is employed to measure the glass transition temperature of the plasticized polymer, which is a key indicator of plasticizer efficiency.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, weighed sample is sealed in an aluminum pan.

    • The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle to remove any thermal history. A common heating rate is 10 K/min.[6]

    • The heat flow to the sample is measured relative to an empty reference pan.

  • Data Analysis: The glass transition temperature (Tg) is identified as a step change in the baseline of the DSC thermogram from the second heating cycle. A greater depression of the Tg compared to the unplasticized polymer indicates higher plasticizing efficiency.[7]

Thermal_Analysis_Pathway cluster_TGA Thermal Stability (TGA) cluster_DSC Plasticizing Efficiency (DSC) Start Plasticized Polymer Sample TGA_Heating Controlled Heating Start->TGA_Heating DSC_Cycle Heating/Cooling Cycles Start->DSC_Cycle TGA_Weight Measure Weight Loss TGA_Heating->TGA_Weight TGA_Result Decomposition Temperature TGA_Weight->TGA_Result DSC_HeatFlow Measure Heat Flow DSC_Cycle->DSC_HeatFlow DSC_Result Glass Transition (Tg) DSC_HeatFlow->DSC_Result

Signaling Pathway for Thermal Analysis of Plasticizers.
Migration Resistance Evaluation

Migration of plasticizers is a critical factor, especially in applications where the plastic may come into contact with food, pharmaceuticals, or other sensitive materials.

  • Solvent Extraction Method:

    • A pre-weighed sample of the plasticized polymer is immersed in a specific solvent (e.g., hexane, ethanol, or a food simulant) for a defined period at a controlled temperature.

    • The sample is then removed, dried, and re-weighed.

    • The weight loss corresponds to the amount of plasticizer that has migrated into the solvent.

  • Volatility Test:

    • A sample is placed in an oven at an elevated temperature for a specified time.

    • The weight loss due to the evaporation of the plasticizer is measured. Lower weight loss indicates lower volatility and better permanence.[8]

Logical Relationships in Plasticizer Selection

The choice of a plasticizer involves a trade-off between various performance characteristics. The following diagram illustrates the logical relationships in the selection process.

Plasticizer_Selection_Logic cluster_properties Key Performance Properties cluster_plasticizers Plasticizer Alternatives Application Application Requirements (e.g., Medical, Automotive, Food Contact) Efficiency Plasticizing Efficiency (Flexibility, Lower Tg) Application->Efficiency Stability Thermal Stability Application->Stability Permanence Migration Resistance (Low Volatility, Low Extraction) Application->Permanence Cost Cost-Effectiveness Application->Cost Sulfonamides This compound (High Polarity, High Stability) Efficiency->Sulfonamides Good Phthalates DEHP / DINP (High Efficiency in PVC, Low Cost) Efficiency->Phthalates Excellent (PVC) Citrates ATBC (Good Biocompatibility) Efficiency->Citrates Good Stability->Sulfonamides High Stability->Phthalates Moderate Permanence->Sulfonamides Good Permanence->Phthalates Low-Moderate Cost->Sulfonamides Moderate-High Cost->Phthalates Low Final Selection Final Selection Sulfonamides->Final Selection Phthalates->Final Selection Citrates->Final Selection Others Trimellitates, Bio-based (Specialty Properties) Others->Final Selection

Decision-making flow for plasticizer selection.

References

assessing the stability of N-Ethylbenzenesulfonamide under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of formulating robust and reliable products. This guide provides a comparative assessment of the stability of N-Ethylbenzenesulfonamide under various reaction conditions. Due to the limited availability of specific experimental data for this compound, this guide leverages stability information from structurally related compounds—Benzenesulfonamide and p-Toluenesulfonamide—to provide a foundational understanding. The experimental protocols detailed herein are based on established guidelines for forced degradation studies and can be adapted to generate specific data for this compound.

Comparative Stability Profile

Sulfonamides as a class exhibit variable stability depending on their specific chemical structure and the environmental conditions they are subjected to. Generally, they are more susceptible to degradation under acidic conditions and are relatively stable in neutral to alkaline environments.[1][2]

Benzenesulfonamide , the parent compound, is noted to be thermally stable and generally resistant to hydrolysis under alkaline conditions. However, it is more susceptible to hydrolysis in the presence of mineral acids.[3] Its low solubility in water can be enhanced under alkaline conditions.[4]

p-Toluenesulfonamide is reported to be stable under normal conditions, including in neutral, acidic, or alkaline solutions.[5][6] It is not expected to undergo significant hydrolysis under typical environmental conditions and is also not susceptible to direct photolysis by sunlight.[1]

The following table summarizes the expected stability of this compound based on the characteristics of these related compounds. The data for Benzenesulfonamide and p-Toluenesulfonamide is qualitative, and quantitative data for this compound would need to be generated experimentally using the protocols outlined in the subsequent sections.

ConditionThis compound (Expected)Benzenesulfonamide (Qualitative)p-Toluenesulfonamide (Qualitative)
Acidic Hydrolysis (0.1 M HCl) Likely susceptible to degradation.More easily hydrolyzed with mineral acids.[3]Stable in acidic solutions.[6]
Alkaline Hydrolysis (0.1 M NaOH) Expected to be relatively stable.Difficult to hydrolyze with alkali.[3]Stable in alkaline solutions.[6]
Neutral Hydrolysis (Water) Expected to be relatively stable.Poorly soluble, stability not extensively documented.Stable in neutral solutions.[6]
Oxidative Stress (3% H₂O₂) Potential for degradation.Data not available.Data not available.
Thermal Degradation (Solid State) Expected to be relatively stable at moderate temperatures.Thermally stable.[3]Stable under normal conditions.[5]
Photostability (ICH Q1B) Potential for degradation upon UV exposure.Data not available.Not expected to be susceptible to direct photolysis.[1]

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to determine the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7][8][9][10][11] The following are detailed methodologies for key experiments to assess the stability of this compound. A target degradation of 5-20% is generally considered appropriate for these studies.[3]

Hydrolytic Stability
  • Acid Hydrolysis:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521).

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Alkaline Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide as the degradation medium.

    • Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid before dilution and analysis.

  • Neutral Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use purified water as the degradation medium.

    • No neutralization step is required before dilution and analysis.

Oxidative Degradation
  • Prepare a stock solution of this compound as described above.

  • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Dilute the samples with the mobile phase for immediate analysis by HPLC.

Thermal Degradation
  • Place a known amount of solid this compound in a petri dish.

  • Expose the sample to dry heat in a temperature-controlled oven at a temperature such as 80°C.

  • At specified time intervals, withdraw samples, allow them to cool to room temperature, and prepare solutions of a known concentration in a suitable solvent for HPLC analysis.

Photostability Testing
  • Prepare a solution of this compound at a concentration of 100 µg/mL in a suitable solvent.

  • Expose the solution in a chemically inert, transparent container to a light source that complies with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Visualizing the Workflow and Potential Pathways

To better understand the process of stability assessment and the potential implications of degradation, the following diagrams are provided.

G cluster_0 Stability Assessment Workflow Compound This compound Stress_Conditions Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Compound->Stress_Conditions Sampling Time-Point Sampling Stress_Conditions->Sampling Analysis Stability-Indicating HPLC Analysis Sampling->Analysis Data Data Analysis (% Degradation, Kinetics) Analysis->Data Report Stability Profile Report Data->Report

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_1 Hypothetical Signaling Pathway Drug Sulfonamide-based Drug (e.g., Kinase Inhibitor) Receptor Target Receptor Drug->Receptor Binding & Inhibition Degradation_Product Degradation Product (Inactive) Drug->Degradation_Product Degradation (e.g., Hydrolysis) Signaling Downstream Signaling Cascade Receptor->Signaling Blocks Response Cellular Response (e.g., Apoptosis) Signaling->Response Induces

Caption: Hypothetical signaling pathway affected by the degradation of a sulfonamide-based drug.

References

comparative analysis of catalysts for N-Ethylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-substituted sulfonamides is a cornerstone of medicinal chemistry, with the resulting motifs present in a wide array of therapeutic agents. The N-ethylbenzenesulfonamide scaffold, in particular, serves as a key intermediate in the development of various pharmaceuticals. The efficiency of its synthesis is largely dependent on the catalytic system employed for the N-alkylation of benzenesulfonamide (B165840) with ethanol (B145695). This guide provides a comparative analysis of prominent catalytic systems, supported by experimental data, to inform the selection of the most suitable catalyst for specific research and development needs.

Performance Comparison of Catalysts

The choice of catalyst for the N-alkylation of benzenesulfonamide with ethanol or other primary alcohols significantly impacts reaction efficiency, yield, and conditions. Below is a summary of the performance of various catalytic systems based on published experimental data.

Catalyst SystemSubstrateAlkylating AgentTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)BaseSolventRef.
Manganese
Mn(I) PNP pincer complexp-ToluenesulfonamideBenzyl (B1604629) alcohol15024865K₂CO₃ (10 mol%)Xylenes (B1142099)[1][2]
MnO₂BenzenesulfonamideBenzyl alcohol120129620-Solvent-free[3]
Copper
Cu(OAc)₂p-ToluenesulfonamideBenzyl alcohol15012991K₂CO₃ (20 mol%)-[4]
Ruthenium
[Ru(p-cymene)Cl₂]₂/dppfSulfonamidesPrimary alcoholsN/AN/AGood to Excellent0.5N/AN/A[5][6][7][8]
Iron
FeCl₂SulfonamidesBenzylic alcohols13520>905K₂CO₃ (20 mol%)N/A[9]

Note: Data for direct N-ethylation of benzenesulfonamide is limited in some cases; therefore, data for N-alkylation with benzyl alcohol, a comparable primary alcohol, is presented as a proxy for catalytic activity. "N/A" indicates that specific quantitative data was not available in the cited abstracts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synthetic procedures. The following are representative experimental protocols for the N-alkylation of sulfonamides using different catalytic systems.

Manganese-Catalyzed N-Alkylation (Mn(I) PNP pincer complex)[1][2][10]
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the sulfonamide (1.0 mmol), the primary alcohol (e.g., ethanol, 1.0 mmol), Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).

  • Solvent Addition: Add xylenes to achieve a 1 M concentration of the sulfonamide.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Workup and Purification: Cool the reaction to room temperature. The product can be purified by column chromatography on silica (B1680970) gel.

Manganese-Catalyzed N-Alkylation (MnO₂)[3]
  • Reaction Setup: In a reaction vessel, mix the sulfonamide (1.0 mmol), the primary alcohol (e.g., ethanol, 2.0 mmol), and manganese dioxide (20 mol%).

  • Reaction Conditions: Heat the solvent-free mixture at 120 °C under an air atmosphere for 12 hours.

  • Workup and Purification: After cooling, the reaction mixture is typically purified directly by column chromatography to isolate the N-alkylated product.

**Copper-Catalyzed N-Alkylation (Cu(OAc)₂) **[4]
  • Reaction Setup: In a pressure tube, place the sulfonamide (2.5 mmol), the primary alcohol (e.g., ethanol, 10.0 mmol), Cu(OAc)₂ (0.025 mmol, 1 mol%), and K₂CO₃ (0.5 mmol, 20 mol%).

  • Reaction Conditions: Seal the tube and stir the reaction mixture at 150 °C under an air atmosphere for 12 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and add acetone. Filter the mixture through Celite to remove precipitated salts. Remove the solvent and excess alcohol under vacuum. The crude product can be further purified by column chromatography.

Visualizing the Workflow and Catalyst Comparison

To better illustrate the experimental process and the comparative logic, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Sulfonamide, Alcohol, Catalyst, Base solvent Add Solvent (if applicable) reagents->solvent setup Assemble Reaction (e.g., Schlenk tube) solvent->setup heat Heat to Specified Temperature setup->heat stir Stir for Specified Time heat->stir monitor Monitor Progress (TLC/GC) stir->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (if necessary) cool->quench extract Extract & Dry quench->extract purify Purify (Column Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the catalytic N-alkylation of sulfonamides.

catalyst_comparison center This compound Synthesis Mn_pincer Mn(I) PNP Pincer center->Mn_pincer High Temp. High Yield Mn_dioxide MnO₂ center->Mn_dioxide Solvent-free High Yield Cu_acetate Cu(OAc)₂ center->Cu_acetate High Temp. Excellent Yield Ru_dppf [Ru(p-cymene)Cl₂]₂/dppf center->Ru_dppf Good Yields (General) Fe_chloride FeCl₂ center->Fe_chloride High Yield (Benzylic)

Caption: Conceptual comparison of catalysts for N-alkylation of sulfonamides.

References

A Comparative Guide to the Validation of Analytical Methods for N-Ethylbenzenesulfonamide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the detection of N-Ethylbenzenesulfonamide, a compound of interest in pharmaceutical development and quality control. The following sections detail the performance characteristics of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Analytical Strategies

The accurate and precise quantification of this compound is critical for ensuring the safety and efficacy of pharmaceutical products. The choice of analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques employed for the analysis of sulfonamide compounds. This guide will compare these methods based on their reported validation parameters.

Comparison of Analytical Techniques

The selection of an optimal analytical technique hinges on the specific requirements of the analysis, such as the need for high sensitivity for trace-level detection or a robust quality control method. LC-MS/MS generally offers the highest sensitivity and selectivity, making it ideal for detecting trace-level genotoxic impurities.[1] HPLC-UV is a robust and widely available technique suitable for routine quality control where lower sensitivity is acceptable. GC-MS is a powerful tool for volatile and semi-volatile compounds and can be highly effective for certain sulfonamides, though it may require derivatization for less volatile compounds.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance data for the analytical methods discussed. It is important to note that direct validation data for this compound is limited in publicly available literature. Therefore, data from closely related benzenesulfonamide (B165840) and sulfonamide compounds are included for comparative purposes and are clearly indicated.

Table 1: Performance of LC-MS/MS Method for Ethyl Benzene Sulfonate

ParameterPerformanceSource
Limit of Detection (LOD) 0.01 µg/mL[1]
Limit of Quantification (LOQ) 0.04 µg/mL[1]
Linearity Range 0.05 µg/mL to 0.2 µg/mL[1]
Accuracy (% Recovery) 98.1 – 103.0%[1]

Table 2: Illustrative Performance of HPLC Methods for Related Sulfonamides

ParameterPerformanceAnalyteSource
Limit of Detection (LOD) 0.066 - 0.067 µg/mL4-Amino Benzene Sulphonamide[2]
Limit of Quantification (LOQ) 0.200 - 0.202 µg/mL4-Amino Benzene Sulphonamide[2]
Linearity (Correlation Coefficient) > 0.9994-Amino Benzene Sulphonamide[3]
Accuracy (% Recovery) 85 - 115%4-Amino Benzene Sulphonamide[3]

Table 3: Illustrative Performance of GC-MS Methods for Related Genotoxic Impurities

ParameterPerformanceAnalyteSource
Limit of Detection (LOD) 0.01 ppmAlkyl Halides[4]
Limit of Quantification (LOQ) 0.025 ppmAlkyl Halides[4]
Linearity (Concentration Range) 25 - 150% of specification levelAlkyl Halides[4]
Accuracy (% Recovery) 91.77 - 97.65%Alkyl Mesylates

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for HPLC, GC-MS, and LC-MS/MS analysis of sulfonamides.

HPLC-UV Method for 4-Amino Benzene Sulphonamide (Illustrative for this compound)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: YMC-Triart C8 (250×4.6 mm, 5µm).[3]

  • Mobile Phase: A gradient elution using a buffer of 1.74 g of dipotassium (B57713) hydrogen phosphate (B84403) in 500 mL of water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Injection Volume: 5 µL.[3]

  • Detection Wavelength: 265 nm.[3]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., HPLC grade water).[2] Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Genotoxic Impurities (Illustrative for this compound)
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A mid-polar 6% cyanopropyl, 94% polydimethylsiloxane (B3030410) column (60 m, 0.32 mm ID, 1.8 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[4]

  • Injector Temperature: 200 °C.[4]

  • Oven Temperature Program: Initial temperature of 120 °C held for 5 min, then ramped to 250 °C at 5 °C/min and held for 6 min.[4]

  • Injection Volume: 2 µL in split mode.[4]

  • MS Detection: Electron impact ionization in Selective Ion Monitoring (SIM) mode.[5]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 0.1% Diethylamine in methanol).[5]

LC-MS/MS Method for Ethyl Benzene Sulfonate
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.[1]

  • Column: Inertsil ODS 3V (150×4.6mm) 3.0 µm.[1]

  • Mobile Phase: A gradient elution with Mobile Phase A consisting of 0.01M ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (60:40 v/v) and Mobile Phase B as a mixture of buffer and acetonitrile (5:95 v/v).[1]

  • Flow Rate: Not specified, but typically around 0.5-1.0 mL/min for similar methods.

  • Injection Volume: Not specified.

  • MS/MS Detection: Operated in Selected Ion Monitoring (SIM) mode.[1]

  • Sample Preparation: A stock solution of 0.5mg/mL was prepared by dissolving 5mg of Ethyl Benzene Sulfonate in 10ml of acetonitrile.[1]

Mandatory Visualization

The following diagrams illustrate key workflows in the validation of analytical methods for this compound detection.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Analytical Technique (HPLC, GC-MS, LC-MS/MS) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V2->V4 V5 LOD & LOQ V2->V5 V6 Robustness V5->V6 RA2 System Suitability Testing V6->RA2 Implement for Routine Use RA1 Sample Analysis RA3 QC Checks RA1->RA3 RA2->RA1

General workflow for analytical method validation.

Method_Comparison_Logic cluster_sensitivity Sensitivity Requirement cluster_technique Recommended Technique Start Analytical Need High_Sens Trace Level (e.g., Genotoxic Impurity) Start->High_Sens Mod_Sens Routine QC (Assay) Start->Mod_Sens Volatility Analyte Volatility? Start->Volatility LCMS LC-MS/MS High_Sens->LCMS High Selectivity & Sensitivity HPLC HPLC-UV Mod_Sens->HPLC Robust & Widely Available GCMS GC-MS Volatility->LCMS Non-Volatile Volatility->HPLC Non-Volatile Volatility->GCMS Volatile or Semi-Volatile

Decision tree for selecting an analytical method.

References

Navigating Cross-Reactivity: A Comparative Guide for N-Ethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of molecular interactions is a cornerstone of biological research and drug development. When developing assays or therapeutic agents involving N-Ethylbenzenesulfonamide derivatives, understanding their cross-reactivity with other structurally related compounds is paramount. While specific quantitative cross-reactivity data for a comprehensive panel of this compound derivatives in immunoassays is not extensively available in public literature, this guide provides a framework for evaluating such interactions. By examining methodologies and data from studies on the broader class of sulfonamides, we can establish a robust protocol for assessing the cross-reactivity of this compound derivatives.

Understanding Cross-Reactivity in Immunoassays

Cross-reactivity in the context of an immunoassay refers to the ability of antibodies or other binding agents to react with molecules other than the target analyte. This phenomenon is primarily driven by structural similarities between the target analyte and the cross-reacting molecules. In the case of this compound derivatives, variations in substituents on the benzene (B151609) ring or modifications to the ethyl group can influence their binding affinity to a specific antibody or receptor, leading to potential cross-reactivity.

A common method to quantify cross-reactivity is through competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the derivative competes with a labeled form of the target analyte for a limited number of antibody binding sites. The degree of cross-reactivity is typically expressed as a percentage relative to the target analyte.

Comparative Cross-Reactivity Data of Sulfonamide Derivatives

As a proxy for this compound derivatives, the following table summarizes typical cross-reactivity data for various sulfonamide antibiotics from a competitive ELISA. This data illustrates how structural modifications can impact antibody recognition. The assay was developed using a polyclonal antibody raised against a sulfamethazine (B1682506) conjugate.[1]

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
SulfamethazineImage of Sulfamethazine structure1.5100
SulfamerazineImage of Sulfamerazine structure1.4108
SulfadiazineImage of Sulfadiazine structure2.268
SulfachloropyridazineImage of Sulfachloropyridazine structure2.364
SulfisoxazoleImage of Sulfisoxazole structure1.599
SulfathiazoleImage of Sulfathiazole structure21.47
SulfamethizoleImage of Sulfamethizole structure28.35.3
SulfamethoxypyridazineImage of Sulfamethoxypyridazine structure88.21.7
SulfadimethoxineImage of Sulfadimethoxine structure>100<1
SulfaguanidineImage of Sulfaguanidine structure>100<1
SulfanilamideImage of Sulfanilamide structure>100<1

Data adapted from a multi-sulfonamide ELISA kit insert, demonstrating the principle of varying cross-reactivity based on structural differences.[2]

Experimental Protocols

To conduct cross-reactivity studies for this compound derivatives, a robust experimental workflow is essential. This typically involves hapten synthesis, antibody production, and the development of a competitive immunoassay.

Hapten Synthesis for Antibody Production

The generation of specific antibodies requires the synthesis of a hapten, which is a small molecule (in this case, an this compound derivative) that is chemically coupled to a larger carrier protein to become immunogenic.

Example Protocol for Hapten Synthesis:

A common strategy for creating a hapten from a sulfonamide involves introducing a linker molecule with a terminal carboxyl group to the N1-position of the sulfonamide. This linker allows for subsequent conjugation to a carrier protein.[3]

  • Modification of the Sulfonamide: A derivative of this compound with a suitable functional group for linker attachment is synthesized.

  • Introduction of a Linker: A bifunctional linker, such as succinic anhydride, is reacted with the modified sulfonamide to introduce a carboxylic acid group.

  • Purification: The resulting hapten is purified using techniques like column chromatography.

Antibody Production

Polyclonal or monoclonal antibodies can be generated against the synthesized hapten-protein conjugate. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize different epitopes on the antigen, which can sometimes lead to broader cross-reactivity. Monoclonal antibodies, being homogenous, offer higher specificity.

General Protocol for Polyclonal Antibody Production:

  • Conjugation to Carrier Protein: The synthesized hapten is covalently linked to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3]

  • Immunization: Animals (e.g., rabbits) are immunized with the hapten-carrier protein conjugate emulsified in an adjuvant.[3]

  • Booster Injections: A series of booster injections are administered to elicit a strong immune response.

  • Serum Collection and Antibody Purification: Blood is collected from the immunized animals, and the polyclonal antibodies are purified from the serum, typically using protein A or G affinity chromatography.

Competitive ELISA Protocol

The competitive ELISA is the gold standard for determining the cross-reactivity of small molecules.

Protocol Outline:

  • Coating: A microtiter plate is coated with a conjugate of the target this compound derivative and a protein (e.g., Ovalbumin, OVA).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: A fixed concentration of the specific antibody is mixed with either the standard this compound or one of the test derivatives at varying concentrations. This mixture is then added to the coated wells.

  • Incubation: The plate is incubated to allow the free antibody to bind to the coated antigen.

  • Washing: The plate is washed to remove unbound antibodies and other reagents.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.

  • Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.

  • Data Analysis: The IC50 values (the concentration of the analyte that causes 50% inhibition of the signal) are determined for the target analyte and each of the derivatives. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Derivative) x 100

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in conducting cross-reactivity studies.

Hapten_Synthesis_and_Conjugation cluster_synthesis Hapten Synthesis cluster_conjugation Carrier Protein Conjugation N-Ethylbenzenesulfonamide_Derivative This compound Derivative Synthesized_Hapten Synthesized Hapten with Carboxyl Group N-Ethylbenzenesulfonamide_Derivative->Synthesized_Hapten Reaction Linker_Molecule Linker Molecule (e.g., Succinic Anhydride) Linker_Molecule->Synthesized_Hapten Immunogen Immunogen (Hapten-Protein Conjugate) Synthesized_Hapten->Immunogen Coupling Reaction Carrier_Protein Carrier Protein (e.g., KLH) Carrier_Protein->Immunogen

Caption: Workflow for hapten synthesis and conjugation to a carrier protein.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coating 1. Coat Plate with This compound-OVA Blocking 2. Block Plate Coating->Blocking Add_to_Plate 4. Add Mix to Plate Antibody_Mix 3. Prepare Antibody Mix: Antibody + Standard or Derivative Antibody_Mix->Add_to_Plate Incubate_Bind 5. Incubate for Binding Add_to_Plate->Incubate_Bind Wash_1 6. Wash Plate Add_Secondary_Ab 7. Add Enzyme-Labeled Secondary Antibody Wash_1->Add_Secondary_Ab Wash_2 8. Wash Plate Add_Secondary_Ab->Wash_2 Add_Substrate 9. Add Substrate Wash_2->Add_Substrate Measure_Signal 10. Measure Absorbance Add_Substrate->Measure_Signal

Caption: Step-by-step workflow of a competitive ELISA for cross-reactivity analysis.

Conclusion

While direct, comprehensive cross-reactivity data for this compound derivatives remains a gap in the scientific literature, the principles and methodologies established for the broader sulfonamide class provide a clear and effective path forward for researchers. By following the outlined protocols for hapten synthesis, antibody production, and competitive ELISA, scientists can systematically evaluate the cross-reactivity profiles of their specific this compound derivatives. This crucial data will enable the development of more specific and reliable assays and therapeutic agents, ultimately advancing research and drug development in this area.

References

Safety Operating Guide

Proper Disposal of N-Ethylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling N-Ethylbenzenesulfonamide must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection[1][2]. In situations involving the handling of the neat (undiluted) chemical, a NIOSH-approved half-face respirator may be necessary[3].

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound, as with many laboratory chemicals, involves a multi-step process to ensure the safety of personnel and prevent environmental contamination. Discharge into the environment should be avoided[2].

  • Initial Containment :

    • For spills, dampen the solid this compound material with 60-70% ethanol (B145695) to prevent dust formation[3].

    • Carefully transfer the dampened material into a suitable, labeled, and closed container for disposal[2][3].

    • Use absorbent paper dampened with 60-70% ethanol to clean up any remaining residue[3].

  • Waste Collection :

    • Collect all waste materials, including contaminated absorbent paper and any contaminated personal protective equipment (such as gloves), in a designated and clearly labeled hazardous waste container[2].

    • Ensure the waste container is compatible with the chemical and is kept closed except when adding waste.

  • Disposal of Empty Containers :

    • Empty containers of this compound must be handled as hazardous waste until properly cleaned.

    • Thoroughly rinse the container with a suitable solvent (such as 60-70% ethanol). The first rinseate must be collected and disposed of as hazardous waste[4].

    • After thorough rinsing and air-drying, obliterate or remove all labels from the container before disposing of it as regular solid waste[4].

  • Final Disposal :

    • This compound waste is to be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash[4][5].

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[4][6].

Quantitative Data Summary

For safe handling and spill management of this compound, the following quantitative data is pertinent:

ParameterValueSource
Spill Cleanup Solvent60-70% Ethanol[3]

Experimental Protocols

The procedures outlined above are based on established safety protocols for handling solid chemical waste and spills in a laboratory setting. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Is it a spill or residual waste? A->B C Dampen with 60-70% Ethanol B->C Spill D Collect in a labeled, sealed hazardous waste container B->D Residual Waste C->D E Is the original container empty? D->E F Triple rinse with appropriate solvent E->F Yes I Store hazardous waste container in a designated area E->I No G Collect first rinseate as hazardous waste F->G H Deface label and dispose of container as non-hazardous waste G->H H->I J Arrange for pickup by EHS or licensed contractor I->J K End: Proper Disposal Complete J->K

This compound Disposal Workflow

References

Personal protective equipment for handling N-Ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Ethylbenzenesulfonamide

This guide provides immediate, essential safety and logistical information for handling this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, adherence to proper PPE protocols is mandatory.

Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile rubber or other suitable material. Gloves must be inspected prior to use.[2]
Eye & Face Protection Safety glasses with side shields or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Face shieldTo be worn over goggles or glasses when there is a risk of splashing.[4][5]
Skin and Body Protection Laboratory coatStandard lab coat to be worn at all times.
Chemical-resistant clothing/apronWear when handling larger quantities or when there is a significant risk of splashes.[6][7]
Respiratory Protection NIOSH-approved respiratorRequired when handling the neat chemical, weighing, or when adequate ventilation is not available.[8][9] Use a respirator with an organic vapor/acid gas cartridge and a dust/mist filter.[8]
Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.[2]

  • For procedures that may generate dust or aerosols, use a chemical fume hood.[3][10]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Keep away from heat, sparks, and open flames.[11]

  • Use non-sparking tools.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures: First Aid and Spill Response

First Aid Measures

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1][2]

Spill and Leakage Protocol:

  • Remove all sources of ignition. [8]

  • Ventilate the area.

  • Dampen the solid spill material with 60-70% ethanol (B145695) to prevent dust formation.[8]

  • Transfer the dampened material to a suitable, labeled container for disposal using non-sparking tools.[2][8]

  • Use absorbent paper dampened with 60-70% ethanol to clean up any remaining material.[8]

  • Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for disposal.[8]

  • Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[8]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination.

Waste Collection:

  • Collect chemical waste in sturdy, leak-proof, and clearly labeled containers.[12][13]

  • Do not dispose of this compound down the sink or in regular trash.[10][13]

  • Chemically contaminated solid waste, such as gloves and absorbent paper, should be collected in a designated, lined container.[12]

Empty Container Disposal:

  • Thoroughly empty the container.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[13]

  • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[13]

Final Disposal:

  • All waste must be disposed of in accordance with federal, state, and local regulations.[10]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal.[10]

Visual Workflow Guides

handle_chemical cluster_prep Preparation cluster_handle Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area (Fume Hood) handle_weigh Weigh Solid Chemical prep_setup->handle_weigh handle_use Use in Experiment handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: Workflow for handling this compound.

waste_disposal cluster_collection Waste Collection & Segregation cluster_container Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal start Waste Generated liquid_waste Liquid Waste (e.g., rinsate) start->liquid_waste solid_waste Solid Waste (contaminated items) start->solid_waste seal_container Seal in Appropriate Waste Container liquid_waste->seal_container solid_waste->seal_container label_container Label with 'Hazardous Waste' & Chemical Name seal_container->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Disposal workflow for this compound waste.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Ethylbenzenesulfonamide

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